Diphenyliodonium
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
diphenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLBDYMWFAHSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate) | |
| Record name | Diphenyliodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60144196 | |
| Record name | Diphenyliodonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-84-0 | |
| Record name | Diphenyliodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to Diphenyliodonium Chloride Synthesis: A Protocol for Drug Development Professionals
This comprehensive technical guide provides a detailed protocol for the synthesis of diphenyliodonium chloride, a versatile reagent in organic chemistry with applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field, offering a foundational, one-pot synthesis method suitable for those with intermediate laboratory experience.
This compound chloride serves as a powerful electrophilic arylating agent, utilized in various C-C and C-heteroatom bond-forming reactions.[1][2] Its applications include the arylation of anilines, copper-catalyzed cross-coupling reactions, and the synthesis of complex molecular scaffolds.[1] The following protocol is based on a well-established method utilizing Oxone as a stable, inexpensive, and safe oxidant in the presence of sulfuric acid.[3][4]
Chemicals and Reagents
Proper handling and disposal of all chemicals are paramount. Researchers should consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Hazards |
| Iodobenzene (B50100) | 591-50-4 | C₆H₅I | 204.01 | 1.0 | 204 mg | Liquid, Toxic, Irritant |
| Benzene (B151609) | 71-43-2 | C₆H₆ | 78.11 | 1.3 | 120 µL | Liquid, Carcinogen, Flammable |
| Oxone® | 70693-62-8 | 2KHSO₅·KHSO₄·K₂SO₄ | 614.76 | 1.0 | 617 mg | Solid, Oxidizer, Corrosive |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | ~7.5 | 400-800 µL | Liquid, Severe Corrosive |
| Acetonitrile (B52724) | 75-05-8 | CH₃CN | 41.05 | 2 mL | 2 mL | Liquid, Flammable, Toxic |
| Potassium Bromide | 7758-02-3 | KBr | 119.00 | 2.0 | 240 mg | Solid, Irritant |
| Water (Deionized) | 7732-18-5 | H₂O | 18.02 | As needed | As needed | Liquid, Non-hazardous |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | As needed | As needed | Liquid, Highly Flammable |
Note: This protocol describes the synthesis of the analogous this compound bromide for improved isolation, as the chloride salt can be highly soluble. The bromide can often be used directly or converted to the chloride if necessary.
Experimental Protocol
This one-pot procedure involves the in-situ generation of a hypervalent iodine(III) species from iodobenzene, which then undergoes electrophilic aromatic substitution with benzene. The resulting diaryliodonium salt is precipitated from the aqueous solution.[5]
-
Reaction Setup : In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine iodobenzene (1.0 mmol, 204 mg), benzene (1.3 mmol, 120 µL), Oxone® (1.0 mmol, 617 mg), and acetonitrile (2 mL).
-
Acid Addition : While stirring the mixture, carefully and slowly add concentrated sulfuric acid (400-800 µL) to the suspension. The reaction is exothermic and will likely become viscous and dark.[4]
-
Reaction Execution : Stir the reaction mixture vigorously at room temperature overnight (approximately 12-16 hours).
-
Precipitation : After the reaction period, add a solution of potassium bromide (2.0 mmol, 240 mg) in deionized water (10 mL) to the flask. This will precipitate the this compound salt.[5]
-
Solvent Removal : Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator. This will facilitate the complete precipitation of the product.
-
Isolation : Add diethyl ether (10 mL) to the remaining aqueous residue and stir the suspension for 10 minutes to wash away organic impurities.
-
Filtration and Washing : Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with deionized water (15 mL) and diethyl ether (15 mL).[5]
-
Drying : Dry the resulting crystalline solid under vacuum to obtain this compound bromide.
Expected Results & Characterization
The procedure is expected to yield this compound bromide as a yellow crystalline solid.[5]
| Product | Formula | M.W. ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield |
| This compound Bromide | C₁₂H₁₀BrI | 361.02 | 199-200 | Yellow Crystalline Solid | ~70-80% |
| This compound Chloride | C₁₂H₁₀ClI | 316.57 | 233-235 (subl.) | White to Light Yellow Solid | Varies |
Note: The melting point for this compound chloride is provided for reference.[1]
Visualized Synthesis Pathway and Workflow
To further clarify the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: One-pot synthesis of the this compound cation from benzene and iodobenzene.
Caption: Experimental workflow for the synthesis and isolation of this compound salt.
References
A Technical Guide to Diphenyliodonium Hexafluorophosphate: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core properties, experimental applications, and reaction mechanisms of Diphenyliodonium Hexafluorophosphate (B91526) (DPIHP). A versatile and powerful reagent, DPIHP is widely utilized in organic synthesis and polymer chemistry as a potent photoacid generator and an efficient arylating agent. This document serves as a comprehensive technical resource, offering detailed data, experimental methodologies, and mechanistic diagrams to support advanced research and development.
Core Physicochemical Properties
This compound hexafluorophosphate is a solid, typically crystalline substance, valued for its ability to initiate chemical reactions upon exposure to light. Its key properties are summarized below for quick reference.
| Property | Value | Citations |
| CAS Number | 58109-40-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀F₆IP | [1][2] |
| Molecular Weight | 426.08 g/mol | [1][2][4] |
| Appearance | White to pale cream crystalline powder or crystals | [2][6] |
| Melting Point | 136-145 °C (commonly cited as 140-144 °C) | [2][3][4][5][6] |
| Solubility | Soluble in methanol (B129727), tetrahydrofuran, ethyl acetate, acetonitrile, dimethylformamide, dimethyl carbonate. Sparingly soluble in chloroform (B151607) and dichloromethane. Insoluble in pentanes, hexanes, toluene, and diethyl ether. | [3][7][8] |
| Stability & Handling | Light-sensitive and hygroscopic. Store in a cool, dark place under an inert atmosphere. Incompatible with strong acids. | [7][9][10][11] |
Key Applications in Synthesis and Materials Science
DPIHP is primarily recognized for two major roles in chemistry: as a photoinitiator for cationic polymerization and as a reagent for arylation reactions.
-
Cationic Photoinitiation : Upon irradiation with UV light, DPIHP undergoes photolysis to generate a strong Brønsted acid (HPF₆), which can initiate the polymerization of various monomers, particularly epoxides and vinyl ethers. This property is extensively used in UV-curable coatings, inks, adhesives, 3D printing, and the formulation of dental resins.[2][3][7]
-
Arylation Reagent : DPIHP serves as an electrophilic source of a phenyl group. It is used in transition-metal-catalyzed (e.g., copper or palladium) and, in some cases, metal-free reactions to arylate a wide range of nucleophiles, including the C-H arylation of heterocycles.[3][7][12] This is a crucial transformation in medicinal chemistry and the synthesis of complex organic molecules.
Reaction Mechanisms and Pathways
The utility of DPIHP stems from its ability to generate highly reactive species under specific conditions. The following diagrams illustrate the key mechanistic pathways.
Photochemical Activation Pathways
DPIHP can initiate polymerization through two primary photochemical mechanisms: direct photolysis and photosensitization.
Detailed Experimental Protocols
The following sections provide detailed, replicable methodologies for the synthesis of DPIHP and its application in cationic polymerization.
Protocol 1: Synthesis of this compound Hexafluorophosphate
This protocol details the synthesis of DPIHP via anion metathesis from this compound perchlorate (B79767).
Materials:
-
This compound perchlorate
-
Potassium hexafluorophosphate (KPF₆)
-
Methylethyl ketone (MEK)
Procedure: [1]
-
Combine 4 parts by weight of this compound perchlorate and 1.95 parts by weight of potassium hexafluorophosphate in a suitable reaction vessel.
-
Add approximately 90 parts by weight of methylethyl ketone to the mixture.
-
Stir the resulting mixture vigorously at room temperature for 1 hour. During this time, a precipitate of potassium perchlorate will form.
-
Filter the mixture to remove the precipitated potassium perchlorate.
-
Collect the filtrate, which contains the dissolved product.
-
Evaporate the solvent (methylethyl ketone) from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the solid product.
-
The resulting solid is this compound hexafluorophosphate. The reported yield is approximately 94%, with a melting point of 127-131 °C.
Protocol 2: Photoinitiated Cationic Polymerization of a Cyclic Siloxane
This protocol provides a representative example of using DPIHP for the cationic ring-opening polymerization (ROP) of octamethylcyclotetrasiloxane (B44751) (D₄), a common precursor to silicone polymers.[13]
Materials:
-
Octamethylcyclotetrasiloxane (D₄) monomer
-
This compound hexafluorophosphate (DPIHP) photoinitiator
-
Methanol (for precipitation and washing)
-
Glass vials or appropriate reaction vessels
-
UV light source (e.g., medium-pressure mercury lamp)
Procedure: [13]
-
Sample Preparation: In a glass vial, prepare the polymerization mixture by dissolving the desired amount of DPIHP photoinitiator into the D₄ monomer. The concentration of the initiator can be varied to control the polymerization kinetics.
-
Inerting (Optional but Recommended): For reproducibility, particularly to exclude moisture, the vial can be purged with an inert gas such as nitrogen or argon.
-
Irradiation: Place the vial under the UV light source. Irradiate the sample for a predetermined time. The reaction progress can be monitored at different time points by taking aliquots.
-
Polymer Isolation: After irradiation, terminate the reaction by precipitating the polymer. Pour the viscous reaction mixture into a beaker containing an excess of methanol. The polydimethylsiloxane (B3030410) (PDMS) polymer will precipitate as a colorless, viscous liquid or solid.
-
Purification: Decant the methanol/monomer solution. Wash the precipitated polymer several times with fresh portions of methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at ambient temperature for 24 hours to remove any residual solvent.
Protocol 3: Representative Conditions for C-H Arylation of Heterocycles
DPIHP is a valuable reagent for the direct arylation of C-H bonds, a modern synthetic strategy that avoids pre-functionalization of substrates. Below are general conditions for the copper-catalyzed C-H arylation of azaheterocycles.[4]
Reactants and Reagents:
-
Heterocycle Substrate: e.g., oxadiazoles, thiadiazoles, benzoxazoles.
-
Arylating Agent: this compound hexafluorophosphate.
-
Catalyst: Copper(I) bromide (CuBr) or other suitable copper salts.
-
Solvent: A suitable organic solvent such as dichloroethane or acetonitrile.
General Procedure:
-
To a reaction vessel, add the heterocycle substrate, the diaryliodonium salt (typically 1.1 to 2.0 equivalents), and the copper catalyst (e.g., 5-10 mol%).
-
Add the solvent and stir the mixture under an inert atmosphere.
-
The reaction can be conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 150 °C), potentially using microwave irradiation to accelerate the reaction.[4]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification of the crude product, typically by column chromatography.
This protocol provides a general framework; specific conditions such as temperature, reaction time, and stoichiometry may require optimization depending on the specific substrate.
Safety and Handling
This compound hexafluorophosphate is a corrosive and hazardous chemical that requires careful handling.[10][11][14]
-
Health Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask is recommended when handling the powder.[9][14]
-
Storage: Store in a tightly sealed container in a dry, cool, and dark place. It is hygroscopic and light-sensitive.[7][9] Protect from moisture and store under an inert atmosphere.[10][11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This guide is intended for use by qualified professionals and researchers. Always consult the full Safety Data Sheet (SDS) before handling this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. This compound hexafluorophosphate | Semantic Scholar [semanticscholar.org]
- 13. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane | MDPI [mdpi.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Diphenyliodonium Triflate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of diphenyliodonium triflate, a versatile and widely used reagent in organic synthesis and photochemistry. Understanding its solubility is critical for its effective application in various research and development settings, including drug discovery and materials science. This document outlines its solubility in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual representation of a typical reaction workflow involving this compound.
Core Concepts in this compound Triflate Solubility
This compound triflate ((C₆H₅)₂IOTf), a salt consisting of a this compound cation and a triflate anion, exhibits solubility characteristics primarily governed by its ionic nature. Its dissolution in organic solvents is influenced by factors such as solvent polarity, the ability of the solvent to solvate the ions, and the overall lattice energy of the salt. Generally, polar organic solvents are required to effectively dissolve this compound.[1][2] The triflate counterion is known to enhance the solubility of diaryliodonium salts compared to those with halide counterions, which often have poor solubility in organic solvents.[3]
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Polarity (Dielectric Constant, ε) | Solubility | Notes |
| Acetone | C₃H₆O | 20.7 | Soluble[4][5] | High solubility is reported. |
| Chloroform | CHCl₃ | 4.81 | Soluble[4][5] | Good solubility is reported. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble[4][5] | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble[4][5] | Excellent solubility is reported. |
| Methanol | CH₄O | 32.7 | Soluble[1][6] | Compatible with protic solvents. |
| Acetonitrile | C₂H₃N | 37.5 | Soluble | Often used as a solvent in reactions involving diaryliodonium salts. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Soluble | Frequently used as a reaction solvent for syntheses involving this compound triflate. |
| Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) | C₆H₁₂O₃ | ~6.2 | ~1% (w/w or w/v not specified)[7][8] | - |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 39.1 | ~25% (w/w or w/v not specified)[7][8] | - |
| Ethyl lactate (B86563) | C₅H₁₀O₃ | 13.2 | ~5% (w/w or w/v not specified)[7][8] | - |
Note: The term "soluble" is as reported by the sources and lacks specific quantitative values. Researchers should determine the precise solubility for their specific applications and conditions. The percentages for PGMEA, γ-butyrolactone, and ethyl lactate are provided without specification of whether they are weight/weight or weight/volume.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed, generalized protocol for determining the solubility of this compound triflate in an organic solvent at a specific temperature. This method is based on the widely accepted shake-flask technique.
Materials and Equipment:
-
This compound triflate (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Vortex mixer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound triflate to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted solution using a validated analytical method to determine the concentration of this compound triflate.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound triflate in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Experimental Workflows
This compound triflate is a key reagent in numerous organic reactions, particularly in arylation chemistry. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for determining solubility and a typical palladium-catalyzed C-H arylation reaction.
References
- 1. Buy this compound trifluoromethanesulfonate | 66003-76-7 [smolecule.com]
- 2. CAS 66003-76-7: this compound triflate | CymitQuimica [cymitquimica.com]
- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 4. adipogen.com [adipogen.com]
- 5. This compound triflate | CAS 66003-76-7 | Chemodex | Biomol.com [biomol.com]
- 6. This compound Trifluoromethanesulfonate | 66003-76-7 | TCI AMERICA [tcichemicals.com]
- 7. This compound triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]
- 8. This compound triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]
A Technical Guide to the One-Pot Synthesis of Symmetric and Unsymmetric Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Diaryliodonium salts have emerged as powerful and versatile arylating agents in modern organic synthesis, finding widespread application in the construction of complex molecules and the development of novel pharmaceuticals. Their ability to cleanly transfer aryl groups to a variety of nucleophiles under mild conditions makes them highly attractive reagents. This technical guide provides an in-depth overview of the most prominent and efficient one-pot methodologies for the synthesis of both symmetric and unsymmetric diaryliodonium salts, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.
Introduction to Diaryliodonium Salts
Diaryliodonium salts are hypervalent iodine(III) compounds with the general structure [Ar-I⁺-Ar']X⁻. They serve as electrophilic arylating reagents in numerous transformations, including the formation of C-C, C-N, C-O, and C-S bonds. The one-pot synthesis of these salts, which avoids the isolation of intermediate species, offers significant advantages in terms of efficiency, time, and resource management. This guide will focus on three key one-pot strategies:
-
Oxidation with m-Chloroperbenzoic Acid (mCPBA) in the Presence of Brønsted Acids: A widely used and versatile method.
-
Oxidation with Oxone® in the Presence of Sulfuric Acid: A cost-effective and environmentally friendly alternative.
-
Regiospecific Synthesis via Arylboronic Acids: A method that allows for precise control over the substitution pattern of unsymmetric salts.
Synthesis via mCPBA and Brønsted Acids
The combination of m-chloroperbenzoic acid (mCPBA) as an oxidant and a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH), is a robust and broadly applicable method for the one-pot synthesis of diaryliodonium salts from iodoarenes and arenes.[1][2]
General Reaction Scheme
The overall transformation involves the in situ oxidation of an iodoarene to a reactive iodine(III) species, which then undergoes electrophilic aromatic substitution with a second arene.
Caption: General workflow for mCPBA/acid-mediated synthesis.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various symmetric and unsymmetric diaryliodonium triflates and tosylates.
Table 1: Synthesis of Unsymmetric Diaryliodonium Triflates using mCPBA/TfOH
| Iodoarene (ArI) | Arene (Ar'-H) | Time (min) | Temperature (°C) | Yield (%) |
| Iodobenzene | Benzene | 10 | RT | 92 |
| 4-Iodotoluene | Toluene | 15 | RT | 85 |
| 4-Iodoanisole | Anisole | 10 | 0 to RT | 88 |
| 1-Iodo-4-nitrobenzene | Benzene | 60 | 40 | 75 |
| 1-Iodo-3-chlorobenzene | Benzene | 30 | RT | 82 |
Table 2: Synthesis of Symmetric Diaryliodonium Tosylates using mCPBA/TsOH
| Arene (ArH) | Iodine Source | Time (h) | Temperature (°C) | Yield (%) |
| Anisole | I₂ | 2 | RT | 89 |
| Mesitylene | I₂ | 3 | RT | 85 |
| Thiophene | Iodothiophene | 5 | RT | 76 |
| Biphenyl | 4-Iodobiphenyl | 4 | 80 | 81 |
Experimental Protocols
Protocol 2.3.1: General Procedure for the Synthesis of Unsymmetric Diaryliodonium Triflates
-
To a solution of the iodoarene (1.0 mmol) and the arene (1.1 mmol) in anhydrous dichloromethane (B109758) (5 mL) at room temperature is added mCPBA (1.1 mmol).
-
The mixture is stirred for 5 minutes before trifluoromethanesulfonic acid (2.0 mmol) is added dropwise.
-
The reaction is stirred at room temperature for the time indicated in Table 1, or until TLC analysis indicates complete consumption of the iodoarene.
-
Upon completion, the reaction mixture is cooled to 0 °C and diethyl ether (20 mL) is added to precipitate the product.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure diaryliodonium triflate.
Protocol 2.3.2: General Procedure for the Synthesis of Symmetric Diaryliodonium Tosylates from Iodine
-
To a suspension of iodine (0.5 mmol) and the arene (2.2 mmol) in dichloromethane (5 mL) is added mCPBA (2.2 mmol) in one portion.
-
p-Toluenesulfonic acid monohydrate (2.0 mmol) is then added, and the mixture is stirred at the temperature indicated in Table 2.
-
The reaction progress is monitored by TLC.
-
After completion, the product is precipitated by the addition of diethyl ether (20 mL).
-
The precipitate is filtered, washed with diethyl ether, and dried to yield the diaryliodonium tosylate.
Synthesis via Oxone® and Sulfuric Acid
An alternative, more economical, and greener one-pot synthesis of diaryliodonium salts utilizes Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in the presence of sulfuric acid.[3][4] This method is effective for a wide range of substrates, including those with electron-donating and electron-withdrawing groups.
General Reaction Scheme
Similar to the mCPBA method, this protocol involves the in situ generation of a reactive iodine(III) species followed by electrophilic arylation.
Caption: Workflow for Oxone®/sulfuric acid-mediated synthesis.
Quantitative Data
Table 3: Synthesis of Unsymmetric Diaryliodonium Bromides using Oxone®/H₂SO₄
| Iodoarene (ArI) | Arene (Ar'-H) | Time (h) | Temperature (°C) | Yield (%) |
| Iodobenzene | Toluene | 12 | RT | 85 |
| 3-Trifluoromethyliodobenzene | Chlorobenzene | 12 | RT | 91 |
| Iodobenzene | Anisole | 12 | RT | 88 |
| 4-Iodonitrobenzene | Benzene | 24 | RT | 72 |
Table 4: Synthesis of Symmetric Diaryliodonium Bromides from Arenes using Oxone®/H₂SO₄ [3]
| Arene (ArH) | Time (h) | Temperature (°C) | Yield (%) |
| Benzene | 12 | RT | 82 |
| Chlorobenzene | 24 | RT | 40 |
| Anisole | 12 | RT | 85 |
| Mesitylene | 12 | RT | 90 |
Experimental Protocols
Protocol 3.3.1: General Procedure for Unsymmetric Diaryliodonium Bromides
-
To a stirred mixture of the iodoarene (1.0 mmol), the arene (1.1-3.0 mmol), and Oxone® (1.0 mmol) in acetonitrile (B52724) (2 mL) is added sulfuric acid (400-800 µL).
-
The reaction mixture is stirred overnight at room temperature.
-
A solution of potassium bromide (2.0 mmol) in water (10 mL) is then added to the reaction mixture.
-
The resulting precipitate is collected by filtration, washed with water and then diethyl ether, and dried under vacuum.
Protocol 3.3.2: General Procedure for Symmetric Diaryliodonium Bromides from Arenes [3]
-
Sulfuric acid (400-800 µL) is added to a stirred mixture of iodine (0.5 mmol), Oxone® (2.0 mmol), and the arene (2.2-3.0 mmol) in acetonitrile (2 mL).
-
The mixture is stirred overnight at room temperature.
-
A solution of potassium bromide (2.0 mmol) in water (10 mL) is added, and the precipitate is collected by filtration.
-
The solid is washed with water and diethyl ether and dried to afford the symmetric diaryliodonium bromide.
Regiospecific Synthesis via Arylboronic Acids
To overcome the regioselectivity limitations of electrophilic aromatic substitution, a one-pot synthesis utilizing arylboronic acids has been developed.[5] This method allows for the synthesis of diaryliodonium salts with complete control of the substitution pattern.
General Reaction Scheme
This two-step, one-pot procedure involves the oxidation of an iodoarene, followed by coupling with an arylboronic acid in the presence of a Lewis acid, typically BF₃·OEt₂.
Caption: Logical workflow for the regiospecific synthesis.
Quantitative Data
Table 5: Synthesis of Unsymmetric Diaryliodonium Tetrafluoroborates [5]
| Iodoarene (ArI) | Arylboronic Acid (Ar'-B(OH)₂) | Time (min) | Temperature (°C) | Yield (%) |
| Iodobenzene | Phenylboronic acid | 15 | 0 to RT | 88 |
| 4-Iodotoluene | 4-Methoxyphenylboronic acid | 15 | 0 to RT | 85 |
| 1-Iodo-4-fluorobenzene | 4-Chlorophenylboronic acid | 15 | 0 to RT | 82 |
| Iodobenzene | 2-Methylphenylboronic acid | 15 | 0 to RT | 78 |
| 1-Iodo-2-nitrobenzene | 3-Nitrophenylboronic acid | 60 | RT | 65 |
Experimental Protocol
Protocol 4.3.1: General Procedure for Diaryliodonium Tetrafluoroborates [5]
-
To a solution of the iodoarene (1.0 equiv) in anhydrous dichloromethane (1 mL/mmol of iodoarene) is added mCPBA (1.1 equiv).
-
BF₃·OEt₂ (2.5 equiv) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction is then cooled to 0 °C, and the arylboronic acid (1.1 equiv) is added in one portion.
-
The mixture is allowed to warm to room temperature and stirred for the time indicated in Table 5.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over MgSO₄ and concentrated.
-
The crude product is purified by precipitation from dichloromethane/diethyl ether to yield the diaryliodonium tetrafluoroborate.
Conclusion
The one-pot synthesis of diaryliodonium salts represents a significant advancement in the field of hypervalent iodine chemistry, providing researchers with efficient, scalable, and often more sustainable routes to these valuable arylating agents. The choice of method will depend on the desired substitution pattern, the electronic properties of the starting materials, and cost considerations. The methodologies presented in this guide offer a comprehensive toolkit for the synthesis of a wide array of symmetric and unsymmetric diaryliodonium salts, empowering further innovation in synthetic and medicinal chemistry.
References
- 1. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]
- 2. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. organ.su.se [organ.su.se]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenyliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Diphenyliodonium salts are versatile reagents in organic synthesis, valued for their ability to act as electrophilic arylating agents. Their stability and decomposition pathways are critical parameters influencing their storage, handling, and reaction conditions. This guide provides a comprehensive overview of the thermal properties of this compound salts, detailing their decomposition behavior, relevant experimental protocols for thermal analysis, and the underlying decomposition mechanisms.
Thermal Stability Data of this compound Salts
The thermal stability of this compound salts is significantly influenced by the nature of the counter-anion and the substituents on the phenyl rings. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate these properties. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.
Below is a compilation of thermal decomposition data for various this compound salts, providing a comparative overview of their stability.
| Compound Number | Counter-ion (X⁻) | Decomposition Start Temperature (°C) | Decomposition Finish Temperature (°C) | Melting Point (°C) |
| 139 | Trifluoroacetate (TFA⁻) | 155 | 191 | 165 |
| 185 | Chloride (Cl⁻) | 192 | 238 | 196 |
| 186 | Bromide (Br⁻) | 189 | 227 | 208 |
| 140 | Triflate (TfO⁻) | 188 | 258 | 179 |
| 163 | Tosylate (TsO⁻) | 142 | 247 | 182 |
| 188 | Nitrate (NO₃⁻) | 158 | 300 | 162 |
| 187 | Hexafluorophosphate (PF₆⁻) | 196 | 280 | 148 |
Data sourced from a study on the thermal analysis of diaryliodonium salts. Some salts decompose before melting, which has implications for their use in high-temperature reactions[1].
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of this compound salts relies on standardized experimental procedures for TGA and DSC.
TGA is used to determine the temperature at which a material begins to decompose by monitoring its mass loss as a function of temperature.
-
Principle: A sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased at a constant rate.
-
Sample Preparation: A small amount of the this compound salt (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Typical Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically employed to prevent oxidative decomposition. The flow rate is usually maintained around 20-50 mL/min.
-
Temperature Range: The analysis is typically run from ambient temperature to a temperature above the final decomposition point, for instance, up to 600 °C.
-
-
Data Analysis: The onset of decomposition is determined from the temperature at which a significant mass loss is first observed in the TGA curve.
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine melting points and the enthalpy of decomposition.
-
Principle: The instrument measures the difference in heat required to increase the temperature of a sample and a reference. This difference is recorded as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Typical Experimental Conditions:
-
Heating Rate: Similar to TGA, a heating rate of 10 °C/min is common.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is used with a similar flow rate to TGA.
-
Temperature Program: The sample is heated through its melting and decomposition range.
-
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. Decomposition is often observed as a sharp, exothermic event.
Decomposition Pathways of this compound Salts
The thermal decomposition of this compound salts can proceed through several pathways, the prevalence of which depends on the reaction conditions, the nature of the counter-ion, and the presence of catalysts.
In the absence of a catalyst, the thermal decomposition of this compound salts can proceed through either a non-ionic (free radical) or an ionic mechanism. The nature of the anion plays a significant role in determining the decomposition temperature. One proposed mechanism involves the homolytic cleavage of the carbon-iodine bond to generate a phenyl radical and an iodobenzene (B50100) radical cation, which can then lead to various products. Another possibility is a non-ionic pathway that proceeds through the intermediate formation of free radicals.
Caption: General uncatalyzed thermal decomposition pathways of this compound salts.
The presence of copper salts can significantly influence the decomposition pathway of this compound salts. Copper(I) is believed to be the catalytically active species. The proposed mechanism involves the formation of a phenylcopper(III) intermediate.
Caption: Proposed mechanism for the copper-catalyzed decomposition of this compound salts.
The logical flow for characterizing the thermal stability of a novel this compound salt is outlined below.
Caption: A typical experimental workflow for the thermal analysis of this compound salts.
Conclusion
The thermal stability of this compound salts is a crucial factor for their application in synthesis and drug development. This guide has provided a summary of quantitative thermal decomposition data, detailed experimental protocols for TGA and DSC analysis, and an overview of the primary decomposition pathways. Understanding these aspects allows for the informed selection of appropriate this compound salts and reaction conditions, ensuring safe and efficient chemical transformations. The provided data and workflows serve as a valuable resource for researchers working with this important class of compounds.
References
Diphenyliodonium Salts as Electrophilic Arylating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium salts, a class of hypervalent iodine compounds, have emerged as powerful and versatile electrophilic arylating agents in modern organic synthesis.[1][2] Characterized by their high reactivity, stability to air and moisture, and unique mechanistic pathways, these reagents offer significant advantages over traditional arylating agents like aryl halides.[1][3][4] Their utility spans a wide range of applications, from transition-metal-catalyzed cross-coupling reactions to metal-free arylations and the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.[5][6][7] This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of this compound salts as electrophilic arylating agents.
Diaryliodonium salts are generally stable, solid compounds that are easy to handle and do not require inert atmospheric conditions for storage or reaction setup.[1][5] Their enhanced reactivity often leads to faster reactions and higher yields under milder conditions compared to traditional methods, which is particularly beneficial for preserving sensitive functional groups in complex molecules.[1][8] The unique mechanistic pathways, often involving high-valent metal intermediates, can also offer different selectivity and reactivity profiles.[1]
Mechanisms of Arylation
Arylation reactions using diaryliodonium salts can proceed through several distinct mechanistic pathways, primarily categorized as transition-metal-catalyzed and metal-free routes.
Transition-Metal-Catalyzed Arylation
Palladium-Catalyzed Arylation: A prevalent mechanism in palladium-catalyzed arylation with diaryliodonium salts involves a Pd(II)/Pd(IV) catalytic cycle, which is distinct from the more common Pd(0)/Pd(II) cycle observed with aryl halides.[1] The cycle is generally initiated by the oxidative addition of the diaryliodonium salt to a Pd(II) species, forming a high-valent Pd(IV)-aryl intermediate.[5] This highly electrophilic intermediate then reacts with the nucleophile, followed by reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst.[1][5]
Figure 1: Generalized Pd(II)/Pd(IV) catalytic cycle for arylation.
Copper-Catalyzed Arylation: Copper-catalyzed arylations with diaryliodonium salts are believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4] The reaction is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) catalyst, forming an electrophilic Cu(III)-aryl intermediate.[9] This intermediate then coordinates with the nucleophile, and subsequent reductive elimination yields the desired arylated product and regenerates the Cu(I) catalyst.[9][10]
Figure 2: Generalized Cu(I)/Cu(III) catalytic cycle for arylation.
Metal-Free Arylation
Diaryliodonium salts can also act as potent electrophilic arylating agents in the absence of a transition metal catalyst.[3][4][11] The generally accepted mechanism for these polar reactions involves two main steps: ligand exchange and reductive coupling (ligand coupling).[12][13] Initially, the nucleophile displaces the counter-anion of the iodonium (B1229267) salt to form a T-shaped intermediate.[14] This is followed by reductive elimination, where the aryl group and the nucleophile couple to form the product, with the concomitant departure of an iodoarene.[3][11] In some cases, particularly with electron-deficient diaryliodonium salts, a direct nucleophilic aromatic substitution (SNAr-like) pathway has been identified.[13] For certain substrates and conditions, the formation of aryne intermediates can also lead to side products.[13]
Figure 3: Simplified workflow for metal-free arylation.
Applications in Organic Synthesis
The unique reactivity of this compound salts has led to their widespread application in the arylation of a diverse range of nucleophiles, including carbon and heteroatom nucleophiles.
C-H Arylation of Heteroarenes
A significant application of diaryliodonium salts is the direct C-H arylation of heteroarenes, which is a highly atom-economical method for the late-stage functionalization of complex molecules.[5] Palladium and copper catalysts are frequently employed for these transformations. For instance, the palladium-catalyzed C2-arylation of indoles and benzofurans proceeds under mild conditions.[5] Similarly, copper-catalyzed C6-arylation of indoles bearing a directing group has been achieved with high regioselectivity.[5]
| Catalyst | Substrate | Arylating Agent | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ | Indole (B1671886) | This compound triflate | K₂CO₃, DMF, 100 °C, 24 h | 91 | [5] |
| PdBr₂ | Benzothiazole | This compound tetrafluoroborate | Cs₂CO₃, dppp, MeCN, reflux, 24 h | Varies | [5] |
| CuO | N-TBPO-indole | Diaryliodonium triflate | DCE, 80 °C, 12 h | High | [5] |
| IMesPd(OAc)₂ | N-H Indole | This compound salt | Toluene (B28343), 100 °C, 24 h | Varies | [1] |
α-Arylation of Carbonyl Compounds
The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis, and diaryliodonium salts have proven to be excellent reagents for this purpose.[15] Both racemic and asymmetric α-arylations of ketones, esters, and amides have been successfully developed.[15] For example, the palladium-catalyzed β-arylation of ketones can be achieved using diaryliodonium salts as both the oxidant and the aryl source.[8]
| Catalyst/Conditions | Substrate | Arylating Agent | Key Features | Yield (%) | Reference |
| Pd-catalyzed | Ketones | Diaryliodonium salts | Tandem dehydrogenation/conjugate addition | Broad scope | [8] |
| Metal-free | Silyl enol ethers | Fluorinated this compound salts | Forms α-phenyl or α,α-diphenyl ketones | 20-88 | [15] |
| Cu-catalyzed | N-Acyloxazolidinones | Diaryliodonium salts | Enantioselective | Excellent | [16] |
N-Arylation and O-Arylation
Diaryliodonium salts are also effective for the arylation of heteroatom nucleophiles. Copper-catalyzed N-arylation of azaheterocycles, such as 2-pyridones and azoles, proceeds under mild conditions, often at room temperature.[4][10] These methods are valuable for the synthesis of biologically active compounds.[17] Metal-free O-arylation of phenols and alcohols is also a well-established application.[13]
| Catalyst | Substrate | Arylating Agent | Conditions | Yield (%) | Reference |
| CuCl | 2-Pyridones | Diaryliodonium salts | Et₃N, Toluene, rt | up to 99 | [10] |
| Cu(I) catalyst | Azoles | Aryl(TRIP)IOTs | DIPEA | Varies | [5] |
| Metal-free | Phenols/Anilines | Aryl(phenyl)iodonium salts | Varies | Varies | [14] |
Application in PET Radiochemistry
A particularly impactful application of diaryliodonium salts is in the field of Positron Emission Tomography (PET) for the synthesis of 18F-labeled radiotracers.[5][18] The direct radiofluorination of arenes, especially electron-rich or non-activated ones, is challenging with traditional methods.[7][19] Diaryliodonium salt precursors allow for the efficient, single-step, no-carrier-added introduction of [18F]fluoride into a wide variety of aromatic compounds under mild conditions.[6][19] The regioselectivity of the radiofluorination is influenced by the electronic and steric properties of the two aryl rings of the iodonium salt, with the [18F]fluoride typically substituting the more electron-deficient ring.[6][20] This methodology has been successfully applied to the synthesis of clinically relevant PET tracers for imaging neuroreceptors and other biological targets.[5][21]
| Precursor | Target Radioligand | Key Advantage | Radiochemical Yield (RCY) | Reference |
| Diaryliodonium tosylates | mGluR5 PET radioligands | Overcomes low yields from halo-precursors | Up to 6-fold enhancement | [18][22] |
| Azide-functionalized diaryliodonium salts | 18F-labeled click synthons | Single-step radiosynthesis | Varies | [23] |
| Functionalized diaryliodonium salts | 18F-fluoroarenes | Broad scope for complex tracers | 40-98% (decay-corrected) | [19] |
Experimental Protocols
Synthesis of a Diaryliodonium Salt
The following is a general procedure for the synthesis of an unsymmetrical diaryliodonium salt, specifically (mesityl)(phenyl)iodonium triflate, adapted from a literature procedure.[24]
Materials:
-
Phenyliodine(III) diacetate (PIDA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Suspend phenyliodine(III) diacetate (1.0 equiv) and mesitylene (1.1 equiv) in dichloromethane in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add trifluoromethanesulfonic acid (1.1 equiv) dropwise to the stirring mixture.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add diethyl ether to the residue to precipitate the solid product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
-
The product can often be used in subsequent reactions without further purification. Purity can be checked by ¹H NMR spectroscopy and melting point analysis.[24]
Palladium-Catalyzed C2-Arylation of Indole
This protocol describes a general procedure for the palladium-catalyzed C2-arylation of an indole substrate using a diaryliodonium salt.[1]
Materials:
-
Indole substrate (e.g., N-H indole)
-
Diaryliodonium salt (e.g., this compound triflate)
-
Palladium catalyst (e.g., IMesPd(OAc)₂)
-
Toluene
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a screw-capped vial, add the indole substrate (1.0 equiv), the diaryliodonium salt (1.2 equiv), and the palladium catalyst (5 mol%).
-
Add toluene to the vial to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-arylindole.[1]
Copper-Catalyzed N-Arylation of 2-Pyridone
The following is a representative protocol for the copper-catalyzed N-arylation of 2-pyridone at room temperature.[10]
Materials:
-
2-Pyridone
-
Diaryliodonium salt (e.g., this compound triflate)
-
Copper(I) chloride (CuCl)
-
Triethylamine (B128534) (Et₃N)
-
Toluene
Procedure:
-
In a reaction vessel, combine 2-pyridone (1.0 equiv), the diaryliodonium salt (1.2 equiv), and copper(I) chloride (10 mol%).
-
Add toluene as the solvent, followed by triethylamine (2.0 equiv) as the base.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within minutes to a few hours.[10]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-2-pyridone.
Conclusion
This compound salts have firmly established themselves as indispensable reagents in the synthetic chemist's toolbox. Their stability, high reactivity, and the mild conditions under which they react make them superior alternatives to many traditional arylating agents.[1][3][25] The ability to participate in diverse mechanistic pathways, including palladium- and copper-catalyzed cycles as well as metal-free transformations, provides access to a wide array of arylated products.[1][5][11] For professionals in drug discovery and development, these methods offer a powerful tool for the rapid diversification of lead compounds and the synthesis of complex molecular architectures.[1][26] Furthermore, their pivotal role in the synthesis of 18F-labeled PET radiotracers highlights their significance in advancing molecular imaging and biomedical research.[18][21] As research in this area continues, the development of new diaryliodonium reagents and catalytic systems is expected to further expand the scope and utility of these remarkable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 11. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. organ.su.se [organ.su.se]
- 14. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Syntheses of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single-step Radiosyntheses of ‘18F-Labeled Click Synthons’ from Azide-functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. BJOC - Atom-economical group-transfer reactions with hypervalent iodine compounds [beilstein-journals.org]
The Photolysis of Diphenyliodonium Salts: A Deep Dive into Reaction Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenyliodonium salts are a class of compounds that have garnered significant attention in various fields, including polymer chemistry, organic synthesis, and photodynamic therapy, primarily due to their ability to generate reactive species upon photolysis. This technical guide provides a comprehensive overview of the photolysis mechanism of this compound salts, detailing the distinct pathways of direct and sensitized photolysis, the resulting products, and the experimental methodologies used to elucidate these processes.
Core Mechanisms of Photolysis
The photolysis of this compound salts can proceed through two primary pathways: direct photolysis and sensitized photolysis. The operative mechanism is largely dependent on the irradiation conditions and the presence of other photosensitive molecules.
Direct Photolysis: A Tale of Two Cleavages
Upon direct irradiation with ultraviolet light, typically below 300 nm, this compound salts are excited to a singlet excited state. This excited state can then undergo two competing cleavage pathways: heterolytic and homolytic cleavage of the carbon-iodine bond.
-
Heterolytic Cleavage: This pathway involves the cleavage of the C-I bond to form a phenyl cation and iodobenzene (B50100). This is the favored pathway in direct photolysis. The highly reactive phenyl cation can then react with various nucleophiles present in the reaction medium.
-
Homolytic Cleavage: This pathway results in the formation of a phenyl radical and an iodobenzene radical cation. These radical species can then participate in a variety of subsequent reactions.
An interconversion between the phenyl cation pair and the phenyl radical pair can occur via electron transfer.
A Comprehensive Technical Guide to Transition-Metal-Free Arylation Reactions Utilizing Diphenyliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors. Transition-metal-catalyzed cross-coupling reactions have long been the gold standard for the formation of aryl-heteroatom and aryl-carbon bonds. However, concerns regarding the cost, toxicity, and potential for metal contamination of final products have spurred the exploration of alternative, metal-free approaches. Among these, the use of hypervalent iodine reagents, specifically diphenyliodonium salts, has emerged as a powerful and versatile strategy for arylation reactions. This guide provides an in-depth overview of the core principles, applications, and experimental considerations for employing this compound salts in transition-metal-free arylation reactions.
Introduction to this compound Salts in Arylation Chemistry
This compound salts are a class of hypervalent iodine(III) compounds characterized by their stability, low toxicity, and high reactivity as electrophilic arylating agents.[1][2][3] These attributes make them highly suitable for a diverse range of chemical transformations, offering an environmentally benign alternative to traditional metal-catalyzed methods.[1] The general structure of a diaryliodonium salt consists of two aryl groups attached to an iodine atom with an associated counter-anion (e.g., triflate, tetrafluoroborate (B81430), tosylate). The high reactivity of these salts stems from the excellent leaving group ability of the iodoarene moiety.[4]
The versatility of diaryliodonium salts is demonstrated by their ability to arylate a wide array of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based substrates, under mild conditions.[2][5][6] These reactions can proceed through various mechanistic pathways, which will be explored in detail in this guide.
Mechanistic Pathways in Transition-Metal-Free Arylation
The mechanism of transition-metal-free arylation with diaryliodonium salts can be broadly categorized into several pathways, depending on the nature of the substrate and the reaction conditions.
-
Nucleophilic Substitution: This is the most common pathway and can proceed through different transition states. The reaction is initiated by the attack of a nucleophile on the iodine atom of the diaryliodonium salt.[1] This can lead to the formation of a three-membered or five-membered transition state, ultimately resulting in reductive elimination to form the arylated product and an aryl iodide byproduct.[1][2]
-
Electron-Transfer Reactions: In some cases, particularly under photochemical conditions, the reaction can proceed via a single-electron transfer (SET) mechanism, generating aryl radicals that then participate in the bond-forming step.[1]
-
Benzyne (B1209423) Intermediates: Diaryliodonium salts bearing an ortho-substituent, such as a triflate group, can serve as precursors to benzynes upon treatment with a base. The highly reactive benzyne intermediate is then trapped by a suitable nucleophile.[1]
-
Radical Pathways: Some base-mediated C-H arylations are proposed to proceed through a radical reaction pathway, as suggested by DFT calculations and experiments with radical inhibitors.[7][8]
Below is a generalized workflow for a typical transition-metal-free arylation reaction.
The following diagram illustrates a simplified nucleophilic substitution pathway.
Applications in Arylation Reactions
This compound salts have been successfully employed in the arylation of a wide range of nucleophiles without the need for transition metals.
The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. This compound salts provide a mild and efficient method for the N-arylation of various nitrogen-containing compounds.[7][8]
Table 1: Examples of Transition-Metal-Free N-Arylation
| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Indazole | This compound triflate | tBuOK | Propionitrile | 90 | Moderate | [7] |
| Carbazole | This compound triflate | KOtBu | Not Specified | Mild | Not Specified | [8] |
| 2-Pyridinone | This compound triflate | Cs2CO3 | Not Specified | Not Specified | Competitive N-arylation observed | [7][8] |
| Pyrazole Derivatives | This compound triflate | aq. NH3 | Not Specified | RT | Good | [7] |
| Aliphatic Amines | Diaryliodonium salts | Not Specified | Not Specified | Mild | Broad Scope | [5][9] |
| Amino Acid Derivatives | Diaryliodonium salts | Not Specified | Not Specified | Mild | Good | [9] |
Direct C-H arylation is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. This compound salts have been used for the C-H arylation of electron-rich heteroarenes and other substrates.[7][8]
Table 2: Examples of Transition-Metal-Free C-H Arylation
| Substrate | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Arylimidazolo[1,2-a]pyridines | This compound chloride | tBuOK | Acetonitrile (B52724) | 60 | Good | [7][8] |
| Indole (C2-position) | This compound tosylate | None | DMF | 100 | Good | [8] |
| 2-Naphthols | Diaryliodonium salts | Insoluble inorganic base | Low polarity solvent | Not Specified | Good | [10] |
The synthesis of diaryl ethers is another important application of this compound salts. This method is particularly useful for the synthesis of sterically hindered ethers.
Table 3: Examples of Transition-Metal-Free O-Arylation
| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenols | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [2] |
| Benzyl-protected galactoside | This compound triflate | K2CO3 | Not Specified | RT | Moderate to Good | [3] |
| Silanols (as hydroxide (B78521) surrogate) | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |
Aryl sulfides are valuable structural motifs in medicinal chemistry and materials science. This compound salts provide a metal-free route to these compounds.[1]
Table 4: Examples of Transition-Metal-Free S-Arylation
| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | This compound triflate | DBU | Acetonitrile | 80 | Good | [1] |
| 5-Mercaptotetrazoles | Unsymmetrical diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |
| Thioamides | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | High | [1] |
The α-arylation of carbonyl compounds is a powerful tool for the construction of quaternary carbon centers. This compound salts have been extensively used for this purpose.[11]
Table 5: Examples of Transition-Metal-Free α-Arylation of Carbonyl Compounds
| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Nitroketones | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |
| α-Fluoro-α-nitroacetamides | Unsymmetrical diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |
| Ethyl Acetoacetate (B1235776) | This compound tetrafluoroborate | tBuOK | DMF | Not Specified | Good | [12] |
| β-Ketoesters | Diaryliodonium salts | Not Specified | Not Specified | Mild | Moderate to Good | [11] |
Experimental Protocols
Below are representative experimental protocols for key transition-metal-free arylation reactions using this compound salts.
-
Materials: Substituted imidazole (B134444) (1.0 mmol), this compound triflate (1.2 mmol), potassium tert-butoxide (2.0 mmol), and anhydrous acetonitrile (5 mL).
-
Procedure:
-
To an oven-dried reaction vessel, add the substituted imidazole, this compound triflate, and potassium tert-butoxide.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated imidazole.
-
-
Materials: Thiol (1.0 mmol), this compound triflate (1.1 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol), and anhydrous acetonitrile (5 mL).
-
Procedure:
-
In a nitrogen-flushed round-bottom flask, dissolve the thiol and this compound triflate in anhydrous acetonitrile.
-
Add DBU to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis.
-
After completion, cool the mixture to room temperature and remove the solvent in vacuo.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Materials: Ethyl acetoacetate (1.0 mmol), this compound tetrafluoroborate (1.1 mmol), potassium tert-butoxide (1.2 mmol), and anhydrous N,N-dimethylformamide (DMF) (4 mL).
-
Procedure:
-
To a solution of ethyl acetoacetate in anhydrous DMF, add potassium tert-butoxide at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound tetrafluoroborate in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Conclusion and Future Outlook
This compound salts have proven to be highly effective reagents for a multitude of transition-metal-free arylation reactions. Their stability, low toxicity, and high reactivity offer significant advantages over traditional metal-catalyzed methods, aligning with the principles of green chemistry.[1] The ability to arylate a diverse range of nucleophiles under mild conditions has established these reagents as indispensable tools in modern organic synthesis.
Future research in this area will likely focus on expanding the substrate scope, developing more atom-economical processes, and exploring enantioselective transformations. The development of novel diaryliodonium salts with tailored reactivity and selectivity will undoubtedly open up new avenues for the construction of complex molecular architectures, further solidifying their importance in both academic and industrial research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts [mdpi.com]
- 8. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]
- 10. Transition-Metal-Free Aryl-Aryl Cross-Coupling: C-H Arylation of 2-Naphthols with Diaryliodonium Salts. | Semantic Scholar [semanticscholar.org]
- 11. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenyliodonium Salts as Photoacid Generators in Polymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium salts have emerged as a pivotal class of photoacid generators (PAGs) in polymer chemistry, enabling precise spatial and temporal control over acid-catalyzed reactions through the application of light. This technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of these versatile compounds. It is designed to serve as a valuable resource for researchers and professionals in polymer science, materials chemistry, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding and practical implementation of this technology.
Introduction
Photoacid generators are compounds that produce a strong acid upon exposure to light. This photogenerated acid can then act as a catalyst for a variety of chemical transformations within a polymer matrix, a concept known as chemical amplification.[1][2] Among the various classes of PAGs, this compound salts (Ph₂I⁺X⁻) have garnered significant attention due to their high quantum yields of acid generation, thermal stability, and tunable photochemical properties.[3][4]
These characteristics make them highly effective in a range of applications, including:
-
Photolithography: In the fabrication of microelectronics, this compound salts are integral components of chemically amplified photoresists, enabling the production of high-resolution patterns.[1][2]
-
Cationic Polymerization: They serve as efficient photoinitiators for the polymerization of monomers such as epoxides, vinyl ethers, and oxetanes, used in coatings, adhesives, and 3D printing.[5][6]
-
Drug Delivery and Biomedical Devices: The ability to trigger chemical changes with light allows for the on-demand release of therapeutic agents from polymer matrices or the photopolymerization of hydrogels for tissue engineering and medical device fabrication.
This guide will delve into the fundamental mechanisms of photoacid generation, present key quantitative data for a selection of this compound salts, provide detailed experimental protocols for their use and characterization, and offer visual diagrams to illustrate the underlying chemical pathways and experimental workflows.
Mechanism of Photoacid Generation
The generation of a Brønsted acid from a this compound salt upon irradiation can proceed through two primary pathways: direct photolysis and photosensitization.
Direct Photolysis
In the direct photolysis mechanism, the this compound salt itself absorbs a photon of sufficient energy, typically in the UV region, leading to the homolytic or heterolytic cleavage of a carbon-iodine bond.[7] This process ultimately results in the formation of a strong acid.
The generally accepted mechanism for direct photolysis is as follows:
-
Excitation: The this compound cation absorbs a photon, promoting it to an excited state.
-
Cleavage: The excited cation undergoes cleavage to form a phenyl radical, a phenyliodonium (B1259483) radical cation, and other reactive species.
-
Hydrogen Abstraction: The reactive intermediates abstract a hydrogen atom from a suitable donor in the surrounding environment (e.g., solvent or polymer) to generate the Brønsted acid.
Photosensitization
To extend the utility of this compound salts to longer wavelengths of light where they may not absorb efficiently, a photosensitizer can be employed. The photosensitizer absorbs the light and then transfers energy or an electron to the this compound salt, initiating the acid-generating cascade.[6]
The photosensitization process typically involves the following steps:
-
Sensitizer Excitation: The photosensitizer (Sens) absorbs a photon of light, transitioning to an excited state (Sens*).
-
Electron Transfer: The excited photosensitizer transfers an electron to the this compound cation, resulting in a photosensitizer radical cation (Sens⁺•) and a diphenyliodine radical (Ph₂I•).
-
Decomposition and Acid Formation: The unstable diphenyliodine radical decomposes, and subsequent reactions lead to the formation of the Brønsted acid.
Quantitative Data of Selected this compound Salts
The efficiency and spectral sensitivity of this compound salts are critical parameters for their application. The following tables summarize key quantitative data for some commonly used and novel this compound salts.
Table 1: Photochemical Properties of Selected this compound Salts
| Cation | Anion (X⁻) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) of Acid Generation | Reference(s) |
| This compound | Hexafluorophosphate (B91526) (PF₆⁻) | ~227 | 17,800 | 0.1 - 0.3 | [8] |
| This compound | Hexafluoroantimonate (SbF₆⁻) | ~227 | - | ~0.2 | [9] |
| This compound | Triflate (OTf⁻) | ~227 | - | - | [9] |
| (4-methoxyphenyl)phenyliodonium | Hexafluorophosphate (PF₆⁻) | ~245 | - | - | |
| Tris(this compound) 9-hydroxy-pyrene-1,4,6-trisulfonate | - | 365, 405 | - | 0.63 | [10] |
| Stilbene-based Iodonium Salt | Hexafluorophosphate (PF₆⁻) | ~340 | ~30,000 | ~0.1 - 0.2 | [3] |
Table 2: Thermal Properties of Selected this compound Salts
| Cation | Anion (X⁻) | Melting Point (°C) | Decomposition Temperature (°C) | Reference(s) |
| This compound | Hexafluorophosphate (PF₆⁻) | 140-144 | >144 | [9] |
| This compound | Hexafluoroantimonate (SbF₆⁻) | - | ~200 | [9] |
| This compound | Tetrafluoroborate (BF₄⁻) | ~91-94 (dec.) | Decomposes on melting | [9] |
| This compound | Tosylate (OTs⁻) | ~145-151 (dec.) | Decomposes on melting | [9] |
| Tris(this compound) 9-hydroxy-pyrene-1,4,6-trisulfonate | - | - | 199.9 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound salts.
Synthesis of this compound Hexafluorophosphate (Ph₂I⁺PF₆⁻)
This protocol is adapted from established synthetic procedures.[11]
Materials:
-
This compound perchlorate (B79767) (Ph₂I⁺ClO₄⁻)
-
Potassium hexafluorophosphate (KPF₆)
-
Methyl ethyl ketone (MEK)
Procedure:
-
Prepare a mixture of this compound perchlorate (4 parts by weight) and potassium hexafluorophosphate (1.95 parts by weight) in methyl ethyl ketone (approximately 90 parts by weight).
-
Stir the mixture at room temperature for 1 hour. During this time, a precipitate of potassium perchlorate will form.
-
Filter the reaction mixture to remove the precipitated potassium perchlorate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the solid this compound hexafluorophosphate product.
-
The product can be further purified by recrystallization if necessary.
Determination of Photoacid Generation Quantum Yield
The quantum yield of photoacid generation can be determined by monitoring the change in absorbance of a pH-sensitive indicator dye upon irradiation.[10]
Materials:
-
This compound salt
-
Rhodamine B base (or another suitable acid indicator)
-
Appropriate solvent (e.g., acetonitrile (B52724) or a polymer film)
-
UV light source with a known intensity at the desired wavelength
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the this compound salt and the indicator dye in the chosen solvent. The concentration of the indicator should be such that its absorbance at the monitoring wavelength is in the linear range of the spectrophotometer.
-
Measure the initial absorbance spectrum of the solution.
-
Irradiate the solution with the UV light source for a specific period.
-
Measure the absorbance spectrum of the irradiated solution. The formation of acid will protonate the indicator dye, leading to a change in its absorbance at a specific wavelength.
-
The concentration of the generated acid can be quantified by comparing the change in absorbance to a calibration curve prepared with a known strong acid.
-
The quantum yield (Φ) is calculated using the following equation: Φ = (moles of acid generated) / (moles of photons absorbed)
Monitoring Cationic Polymerization by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the exothermic polymerization reaction.[12][13]
Materials:
-
Monomer (e.g., epoxide, vinyl ether)
-
This compound salt
-
Photo-DSC instrument equipped with a UV light source
Procedure:
-
Prepare a formulation containing the monomer and the this compound salt at the desired concentration.
-
Accurately weigh a small amount of the formulation (typically 1-5 mg) into a DSC sample pan.
-
Place the sample pan in the Photo-DSC cell and allow it to equilibrate at the desired isothermal temperature.
-
Expose the sample to UV light of a specific intensity and wavelength for a set duration.
-
The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.
-
The total heat of polymerization (ΔH) can be determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer. The rate of polymerization is proportional to the heat flow.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization
RT-FTIR spectroscopy allows for the real-time monitoring of the disappearance of monomer functional groups, providing a direct measure of the polymerization kinetics.[14][15]
Materials:
-
Monomer
-
This compound salt
-
FTIR spectrometer equipped with a UV light source and a suitable sample holder (e.g., BaF₂ plates)
Procedure:
-
Prepare the photopolymerizable formulation.
-
Place a thin film of the formulation between two IR-transparent substrates (e.g., BaF₂ plates) with a defined spacer to control the film thickness.
-
Position the sample in the FTIR spectrometer.
-
Initiate the real-time data collection, recording the IR spectrum at regular intervals.
-
After a short baseline measurement, turn on the UV light source to initiate polymerization.
-
Monitor the decrease in the absorbance of the characteristic vibrational band of the monomer's reactive group (e.g., the oxirane ring of an epoxide at ~790 cm⁻¹).
-
The conversion of the monomer can be calculated as a function of time from the change in the peak area or height.
Applications in Drug Development
The precise control afforded by this compound salt-based photoinitiation systems is of significant interest in the field of drug development and delivery. Potential applications include:
-
Photocurable Drug Formulations: The encapsulation of active pharmaceutical ingredients (APIs) within a photopolymerizable matrix allows for the creation of solid dosage forms with tailored release profiles. Irradiation can trigger the polymerization, solidifying the formulation in a desired shape and structure.
-
3D Printed Medical Devices: this compound salts can be used as photoinitiators in vat photopolymerization (3D printing) to fabricate complex, patient-specific medical devices and implants from biocompatible resins.
-
On-Demand Drug Release: By incorporating a photolabile protecting group on a drug molecule or a polymer carrier that can be cleaved by the photogenerated acid, the release of the drug can be triggered by light at a specific time and location.
Conclusion
This compound salts are a powerful and versatile class of photoacid generators with wide-ranging applications in polymer chemistry. Their high efficiency, thermal stability, and the ability to be sensitized to different wavelengths of light make them indispensable tools for researchers and professionals in academia and industry. This guide has provided a foundational understanding of their mechanism, key performance data, and detailed experimental protocols to facilitate their effective use in various research and development endeavors, including the innovative field of drug development. The continued exploration of novel this compound salt structures and their formulations will undoubtedly lead to further advancements in polymer science and its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organ.su.se [organ.su.se]
- 5. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 14. adhesivesmag.com [adhesivesmag.com]
- 15. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Diphenyliodonium as a Potent Inhibitor of NADPH Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium (DPI) is a widely utilized and potent inhibitor of NADPH oxidase (NOX), a family of enzymes critical to the production of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of DPI's mechanism of action, its inhibitory characteristics, and the experimental protocols necessary for its study. The information is tailored for researchers, scientists, and professionals in drug development who are investigating cellular signaling pathways involving ROS and exploring therapeutic interventions targeting NADPH oxidase.
Introduction to NADPH Oxidase and this compound
The NADPH oxidase (NOX) family of enzymes are membrane-bound protein complexes that catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂).[1][2] These reactive oxygen species play crucial roles in a variety of physiological processes, including host defense, inflammation, and cellular signaling.[1][3] However, dysregulation of NOX activity is implicated in the pathophysiology of numerous diseases, making it a significant target for therapeutic intervention.[3][4]
Diphenyleneiodonium (B1195379) (DPI) is a classic and potent inhibitor of NOX enzymes.[5][6] It is not a specific inhibitor for any single NOX isoform but acts as a general inhibitor of flavoenzymes, a class of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group.[3][7] This characteristic is central to its mechanism of action against NADPH oxidase.
Mechanism of Action
DPI's inhibitory effect on NADPH oxidase is mechanism-based and irreversible, requiring the enzyme to be in a reduced, active state.[8][9] The proposed mechanism involves the following key steps:
-
Reduction of the Flavin Center: For inhibition to occur, the flavin cofactor (FAD) within the NOX catalytic subunit (e.g., NOX2/gp91phox) must be in a reduced state, which happens during enzyme turnover when it accepts electrons from NADPH.[8][9][10]
-
Electron Transfer to DPI: The reduced flavin donates an electron to DPI, leading to the formation of a highly reactive DPI radical.[8]
-
Covalent Adduct Formation: This radical then rapidly reacts with and covalently modifies the flavin cofactor or adjacent amino acid residues.[8][10] This modification, often a phenylation, results in the irreversible inactivation of the enzyme.[8]
The requirement for enzyme turnover means that DPI's inhibitory potency is directly related to the rate of NADPH oxidase activity.[8]
Quantitative Inhibitory Data
The inhibitory potency of DPI varies depending on the specific NOX isoform, cell type, and experimental conditions. The following table summarizes key quantitative data for DPI's inhibition of NADPH oxidase.
| Parameter | Value | Cell/System Type | Comments | Reference(s) |
| Ki | 5.6 µM | Human neutrophil membrane NADPH oxidase | Time-dependent inhibition. | [8] |
| IC50 | ~0.17 µM | Rat ventricular myocytes (contraction) | Concentration-dependent suppression of cell shortening. | [11][12] |
| IC50 | ~40 µM | Rat ventricular myocytes (L-type Ca²⁺ current) | Higher concentrations required to suppress ICa. | [11][12] |
| IC50 | 8 x 10⁻⁶ M | Acetylcholinesterase | Demonstrates off-target effects. | [13] |
| IC50 | 6 x 10⁻⁷ M | Butyrylcholinesterase | Demonstrates off-target effects. | [13] |
| EC50 | 1 to 3 µM | TRPA1 activator | DPI can also function as an activator for other channels. | [5] |
Experimental Protocols
NADPH Oxidase Activity Assay (Cytochrome c Reduction)
This is a classic spectrophotometric assay that measures the production of extracellular superoxide.
Principle: Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is measured. Superoxide reduces Ferricytochrome c (Fe³⁺) to Ferrocytochrome c (Fe²⁺), which can be monitored by an increase in absorbance at 550 nm.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus
-
This compound (DPI)
-
Superoxide dismutase (SOD)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of DPI in DMSO.
-
Harvest and wash cells, then resuspend in HBSS to the desired concentration.
-
In a 96-well plate, add cell suspension to each well.
-
For inhibitor wells, add desired concentrations of DPI and incubate for a specified time (e.g., 5-30 minutes) at 37°C. Include a vehicle control (DMSO).
-
For a negative control, add SOD to designated wells.
-
Add cytochrome c to all wells to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the stimulus (e.g., PMA at 100-200 ng/mL).
-
Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for the change in absorbance (21.1 mM⁻¹cm⁻¹).
-
The SOD-inhibitable portion represents the superoxide-dependent reduction.
Intracellular ROS Detection using DCFH-DA
This assay measures general oxidative stress inside the cells.
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest
-
Cell culture medium
-
DCFH-DA
-
DPI
-
Stimulus (e.g., E. coli, PMA)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable plate or tube.
-
Pre-treat cells with various concentrations of DPI or vehicle for 30 minutes.
-
Load the cells with DCFH-DA (e.g., 2.5 µM) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Add the stimulus to induce ROS production.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed inhibition is due to specific enzyme inhibition or general cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cells seeded in a 96-well plate
-
DPI
-
MTT solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326) with 0.04 M HCl
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of DPI for the desired time period (e.g., 24 hours).
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO or acidified isopropanol.
-
Read the absorbance at ~570 nm.
Off-Target Effects and Considerations
While DPI is a powerful tool for studying NADPH oxidase, it is not entirely specific. As a general flavoenzyme inhibitor, it can affect other cellular enzymes, including:
-
Nitric oxide synthases (NOS)[14]
-
Mitochondrial complex I (NADH-ubiquinone oxidoreductase)[15]
-
Xanthine oxidase[16]
-
Cholinesterases[13]
Researchers must exercise caution when interpreting data obtained using DPI.[6] It is advisable to use multiple, structurally unrelated inhibitors and genetic approaches (e.g., siRNA, knockout models) to confirm findings attributed to NADPH oxidase inhibition. For instance, apocynin, another commonly used NOX inhibitor, acts by a different mechanism (preventing the assembly of the NOX complex) and can be used as a complementary tool.[1][3]
Conclusion
This compound remains an invaluable pharmacological tool for the study of NADPH oxidase-mediated ROS production. Its potent, mechanism-based inhibition provides a reliable method for interrogating the role of NOX enzymes in various biological processes. However, a thorough understanding of its mechanism, coupled with careful experimental design that accounts for its off-target effects, is critical for the accurate interpretation of results. This guide provides the foundational knowledge and protocols to effectively utilize DPI in research and drug development settings.
References
- 1. NADPH oxidase - Wikipedia [en.wikipedia.org]
- 2. NADPH OXIDASE: STRUCTURE AND ACTIVATION MECHANISMS (REVIEW). NOTE I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reaction of reduced flavins and flavoproteins with this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kjpp.net [kjpp.net]
- 13. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. libsearch.stkate.edu [libsearch.stkate.edu]
- 16. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Diaryliodonium Triflates from Arenes and Iodoarenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diaryliodonium triflates, versatile and highly reactive arylating agents, from readily available arenes and iodoarenes. Diaryliodonium salts have gained significant traction in organic synthesis, particularly in the pharmaceutical industry, due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This document details established one-pot and continuous-flow methodologies, presenting quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in the successful application of these synthetic strategies.
Introduction to Diaryliodonium Triflates
Diaryliodonium salts are hypervalent iodine(III) compounds characterized by two aryl groups attached to an iodine atom, with an associated counter-anion. The triflate (OTf) anion is particularly common due to its non-nucleophilic and good leaving group properties, which enhances the electrophilicity of the iodonium (B1229267) salt. These reagents serve as powerful electrophilic aryl sources for a wide range of nucleophiles, enabling the synthesis of complex molecules, including active pharmaceutical ingredients. The direct synthesis from arenes and iodoarenes offers an efficient and atom-economical route to these valuable compounds.[1]
Core Synthetic Methodologies
Two primary approaches for the synthesis of diaryliodonium triflates from arenes and iodoarenes have been extensively developed: one-pot batch synthesis and continuous-flow synthesis. Both methods generally rely on the in-situ oxidation of an iodoarene in the presence of an arene and a strong acid, typically triflic acid.
One-Pot Batch Synthesis
The one-pot synthesis is a widely adopted method due to its operational simplicity.[1] This procedure involves the reaction of an iodoarene and an arene with an oxidant, most commonly meta-chloroperbenzoic acid (m-CPBA), in the presence of triflic acid (TfOH).[2][3] The reaction is typically fast and provides good to excellent yields for a variety of substrates.[1][3]
General Reaction Scheme:
This method is suitable for both symmetrical (Ar = Ar') and unsymmetrical (Ar ≠ Ar') diaryliodonium triflates. The choice of solvent is crucial, with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) being commonly used.
Continuous-Flow Synthesis
Continuous-flow synthesis offers several advantages over traditional batch methods, including enhanced safety, scalability, and reproducibility.[2][4] The highly exothermic nature of the oxidation reaction can be effectively managed in a microreactor, minimizing safety risks associated with large-scale batch production.[2] Flow synthesis often leads to higher yields and purity of the desired product in significantly shorter reaction times, with residence times as low as a few seconds.[2][4]
Quantitative Data Summary
The following tables summarize the yields of diaryliodonium triflates synthesized via one-pot and flow methods, showcasing the broad substrate scope with respect to both the iodoarene and the arene.
Table 1: Synthesis of Diaryliodonium Triflates using Electron-Neutral and Electron-Rich Aryl Iodides. [2][4]
| Entry | Iodoarene (Ar-I) | Arene (Ar'-H) | Method | Yield (%) |
| 1 | 4-Iodotoluene | Toluene | Flow | 89 |
| 2 | Iodobenzene | Benzene | Flow | 85 |
| 3 | 4-Iodoanisole | Anisole | Batch | 73[5] |
| 4 | 1-Iodonaphthalene | Naphthalene | Flow | 78 |
| 5 | 2-Iodothiophene | Thiophene | Flow | 55 |
Table 2: Synthesis of Diaryliodonium Triflates with Electron-Deficient Substrates. [2][4]
| Entry | Iodoarene (Ar-I) | Arene (Ar'-H) | Method | Yield (%) |
| 1 | 4-Iodonitrobenzene | Mesitylene | Flow | 90 |
| 2 | 4-Iodobenzonitrile | Mesitylene | Flow | 85 |
| 3 | Methyl 4-iodobenzoate | Mesitylene | Flow | 88 |
| 4 | 4-Iodobenzotrifluoride | Mesitylene | Flow | 76 |
| 5 | 3-Iodopyridine | Mesitylene | Flow | 47 |
Experimental Protocols
General Procedure for One-Pot Batch Synthesis of Diaryliodonium Triflates
This protocol is adapted from the work of Olofsson and co-workers.[1]
-
To a solution of the iodoarene (1.0 equiv) and the arene (1.1-1.5 equiv) in dichloromethane (0.2 M), add m-CPBA (1.1 equiv) at 0 °C.
-
Slowly add triflic acid (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 10-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with diethyl ether.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to induce precipitation.
General Procedure for Continuous-Flow Synthesis of Diaryliodonium Triflates
This protocol is based on the methodology developed for flow synthesis.[2][4]
Solution Preparation:
-
Feed 1: Dissolve the aryl iodide (5.0 mmol) and the arene (5.5 mmol) in dichloroethane (25 mL).
-
Feed 2: Dissolve m-CPBA (5.5 mmol) in dichloroethane (25 mL).
-
Feed 3: Carefully dilute triflic acid (10.0 mmol) in dichloroethane (50 mL).
Flow Reactor Setup and Operation:
-
Set up a microreactor system consisting of three syringe pumps, a micromixer, and a temperature-controlled reactor coil.
-
Load the prepared solutions into their respective syringes.
-
Set the flow rates of the syringe pumps to achieve the desired residence time (typically 2-60 seconds). A common flow rate distribution for the feeds is 1:1:2 (Feed 1:Feed 2:Feed 3).
-
The output from the reactor is collected in a flask.
-
The solvent is removed under reduced pressure, and the crude product is purified by precipitation from a suitable solvent system (e.g., acetone/diethyl ether).
Reaction Mechanism and Workflow
The synthesis of diaryliodonium triflates proceeds through an electrophilic aromatic substitution (EAS) pathway. The key steps are illustrated in the diagrams below.
Proposed Reaction Mechanism
The reaction is initiated by the oxidation of the iodoarene by m-CPBA in the presence of triflic acid to form a highly electrophilic iodine(III) intermediate. This intermediate then undergoes electrophilic attack by the arene to form the diaryliodonium triflate.
References
- 1. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General One‐Pot Synthesis of Diaryliodonium Triflates: Optimization, Scope and Limitations | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for Cationic Polymerization Using Diphenyliodonium Hexafluoroarsenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diphenyliodonium hexafluoroarsenate (B1215188) as a photoinitiator in cationic polymerization. This information is intended to guide researchers in the successful design and execution of polymerization experiments for various applications, including the development of novel materials and drug delivery systems.
Introduction
This compound salts, particularly those with non-nucleophilic counter-ions like hexafluoroarsenate (AsF₆⁻), are highly effective photoinitiators for cationic polymerization.[1][2] Upon irradiation with UV light, these compounds undergo photolysis to generate a Brønsted acid, which subsequently initiates the polymerization of cationically polymerizable monomers such as epoxides and vinyl ethers.[2] The efficiency of the polymerization is significantly influenced by the nature of the counter-ion, with the reactivity order being SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[1]
Mechanism of Photoinitiation
The photoinitiation of cationic polymerization by this compound hexafluoroarsenate proceeds through the following general steps:
-
Photolysis: The this compound salt absorbs UV radiation, leading to the homolytic cleavage of a carbon-iodine bond, which results in the formation of reactive radical species.
-
Generation of Brønsted Acid: These highly reactive intermediates interact with the solvent or monomer, ultimately generating a strong Brønsted acid (HAsF₆).
-
Initiation: The proton from the Brønsted acid adds to a monomer molecule, creating a carbocationic active center.
-
Propagation: The carbocationic active center attacks another monomer molecule in a chain-growth fashion, leading to the formation of a polymer chain.
Reaction Pathway Diagram
Caption: Photoinitiation and polymerization pathway.
Experimental Protocols
Synthesis of this compound Hexafluoroarsenate
A common method for synthesizing diaryliodonium salts involves a two-step process: formation of an intermediate salt followed by anion exchange.
Materials:
-
Iodosobenzene (B1197198) (C₆H₅IO)
-
Iodoxybenzene (B1195256) (C₆H₅IO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium iodide (KI)
-
Silver oxide (Ag₂O)
-
Hexafluoroarsenic acid (HAsF₆) or a soluble hexafluoroarsenate salt (e.g., KAsF₆)
-
Deionized water
-
Diethyl ether
Procedure:
-
Preparation of this compound Iodide:
-
In a suitable reaction vessel, stir a mixture of iodosobenzene (0.1 mole) and iodoxybenzene (0.1 mole) in 200 mL of 1 N sodium hydroxide for 24 hours.
-
The resulting slurry is diluted with 1 L of cold water and the supernatant is decanted.
-
The solid residue is extracted twice more with 500 mL portions of water.
-
To the combined aqueous extracts, add a solution of potassium iodide (0.12 mole) in water.
-
The precipitated this compound iodide is collected by filtration, washed with water, and dried.
-
-
Anion Exchange to Hexafluoroarsenate:
-
Suspend the this compound iodide in water.
-
Add a stoichiometric amount of freshly prepared silver oxide and stir the mixture in the dark to form this compound hydroxide.
-
Filter the mixture to remove silver iodide.
-
To the filtrate, carefully add a stoichiometric amount of hexafluoroarsenic acid.
-
The resulting this compound hexafluoroarsenate can be isolated by removing the water under reduced pressure and purified by recrystallization from a suitable solvent system like ethanol-ether.
-
Protocol for Photoinitiated Cationic Polymerization of Cyclohexene (B86901) Oxide
This protocol describes a typical procedure for the bulk polymerization of cyclohexene oxide.
Materials:
-
Cyclohexene oxide (monomer), purified by fractional distillation under nitrogen and dried over calcium hydride.[1]
-
This compound hexafluoroarsenate (photoinitiator).
-
(Optional) Co-initiator/sensitizer, such as N,N-dimethylaniline.
-
Dichloromethane (B109758) (solvent for initiator).
-
Methanol (for polymer precipitation).
-
Pyrex ampules or other suitable reaction vessels.
-
UV light source (e.g., 450 W medium-pressure mercury lamp).
Procedure:
-
Preparation of Initiator Solution: Dissolve the desired amount of this compound hexafluoroarsenate in a minimal amount of dichloromethane.
-
Monomer and Initiator Mixing: In a Pyrex ampule, add the purified cyclohexene oxide. To this, add the initiator solution. If a co-initiator is used, it should also be added at this stage.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Sealing: Seal the ampule under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Irradiation: Place the sealed ampule at a fixed distance from the UV light source and irradiate for the desired amount of time. The reaction temperature should be controlled, for example, by using a water bath.
-
Polymer Isolation: After irradiation, open the ampule and dissolve the contents in dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of methanol with stirring. The polymer will precipitate out of the solution.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for cationic polymerization.
Quantitative Data
The efficiency of cationic polymerization initiated by this compound salts is influenced by several factors, including the counter-ion, initiator concentration, and the presence of co-initiators.
Table 1: Effect of Counter-Anion on the Polymerization of Cyclohexene Oxide
This table summarizes the effect of different counter-anions of this compound salts on the conversion of cyclohexene oxide.
| Counter-Anion (X⁻ in Ph₂I⁺X⁻) | Polymerization Time (minutes) | Monomer Conversion (%) |
| SbF₆⁻ | < 30 | ~100 |
| AsF₆⁻ | < 30 | ~100 |
| PF₆⁻ | < 30 | ~100 |
| BF₄⁻ | 60 | < 10 |
Data adapted from a study on visible light-initiated polymerization, demonstrating the general reactivity trend of the counter-ions.[1]
Table 2: Influence of Initiator and Co-initiator Concentrations on Polymerization
This table illustrates the relationship between initiator/co-initiator concentration and monomer conversion for a typical system.
| This compound Salt Conc. (mol%) | Co-initiator (N,N-dimethylaniline) Conc. (mol%) | Monomer Conversion (%) |
| 0.5 | 1.0 | Increases with concentration |
| 1.0 | 1.0 | Linearly dependent up to a point |
| 1.0 | 0.5 | Lower conversion |
| 1.0 | 2.0 | Higher conversion, may plateau |
This table represents a qualitative summary based on typical observations where monomer conversion generally increases with initiator and co-initiator concentration up to an optimal level.[1]
Safety Precautions
-
This compound hexafluoroarsenate is a toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hexafluoroarsenic acid is extremely corrosive and toxic. Handle with extreme care.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding during photo-polymerization experiments.
-
Solvents such as dichloromethane and methanol are volatile and flammable. Handle in a well-ventilated area away from ignition sources.
Disclaimer: The protocols and information provided are for guidance purposes only. Researchers should adapt these procedures as necessary for their specific experimental setup and materials, and always perform a thorough risk assessment before commencing any work.
References
Application Notes and Protocols for Diphenyliodonium Chloride in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium chloride, as a member of the diaryliodonium salt family, has emerged as a powerful and versatile arylating agent in organic synthesis. These hypervalent iodine reagents are particularly effective in copper-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Their appeal lies in their stability as crystalline solids, ease of handling, and high reactivity under mild conditions, often complementing traditional palladium-catalyzed methods. This document provides an overview of the applications, key experimental data, and detailed protocols for utilizing this compound chloride and its derivatives in copper-catalyzed cross-coupling reactions, a critical tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The reactivity of diaryliodonium salts is driven by the electron-deficient nature of the iodine center and the excellent leaving group ability of the iodoarene moiety. In copper-catalyzed transformations, the generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. This cycle is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a Cu(III)-aryl intermediate. Subsequent coordination of the nucleophile and reductive elimination furnishes the desired cross-coupled product and regenerates the active Cu(I) catalyst.
Applications in Drug Development and Medicinal Chemistry
The methodologies employing this compound salts are highly valuable in drug development for the late-stage functionalization of complex molecules. The mild reaction conditions and high functional group tolerance allow for the introduction of aryl groups into intricate molecular scaffolds without the need for harsh reagents or protecting group strategies. This is particularly advantageous for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the arylation of indoles, a common motif in biologically active compounds, can be achieved with high selectivity.[1][2] Furthermore, these methods have been applied to the synthesis of nonsteroidal anti-inflammatory agents and their analogues, showcasing their practical utility in medicinal chemistry.[3]
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data from selected copper-catalyzed arylation reactions using diaryliodonium salts.
Table 1: Copper-Catalyzed C3-Arylation of Indoles with Diaryliodonium Triflates.[2][4]
| Entry | Indole (B1671886) Derivative | Aryl Group (from Ar₂IOTf) | Product | Yield (%) |
| 1 | Indole | Phenyl | 3-Phenylindole | 95 |
| 2 | 5-Methoxyindole | Phenyl | 5-Methoxy-3-phenylindole | 92 |
| 3 | 5-Fluoroindole | Phenyl | 5-Fluoro-3-phenylindole | 85 |
| 4 | Indole | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)indole | 91 |
| 5 | Indole | 4-Trifluoromethylphenyl | 3-(4-Trifluoromethylphenyl)indole | 88 |
| 6 | N-Methylindole | Phenyl | N-Methyl-3-phenylindole | 96 |
Reaction Conditions: Indole (0.5 mmol), this compound triflate (0.6 mmol), Cu(OTf)₂ (10 mol%), 2,6-di-tert-butylpyridine (B51100) (1.1 equiv), DCE (5.0 mL), 40 °C, 12 h.
Table 2: Copper-Catalyzed N-Arylation of Amines with Phenyliodonium Ylides.[5][6]
| Entry | Amine | Arylating Agent | Product | Yield (%) |
| 1 | Aniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | Diphenylamine | 82 |
| 2 | 4-Methoxyaniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | 4-Methoxy-N-phenylaniline | 85 |
| 3 | 4-Chloroaniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | 4-Chloro-N-phenylaniline | 78 |
| 4 | N-Methylaniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | N-Methyl-N-phenylaniline | 59 |
| 5 | Morpholine | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | 4-Phenylmorpholine | 48 |
Reaction Conditions: Amine (0.2 mmol), Iodonium ylide (0.24 mmol), CuSO₄·5H₂O (10 mol%), H₂O (2 mL), 60 °C.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed C3-Arylation of Indoles
This protocol is adapted from the work of Gaunt and coworkers for the site-selective C-H bond functionalization of indoles.[2][4]
Materials:
-
Indole derivative
-
This compound triflate (or other diaryliodonium salt)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
2,6-di-tert-butylpyridine (DTBP)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the indole derivative (1.0 equiv), the diaryliodonium triflate (1.2 equiv), Cu(OTf)₂ (0.1 equiv), and DTBP (1.1 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCE via syringe to achieve the desired concentration (typically 0.1 M).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylindole.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Amines in Water
This environmentally friendly protocol is based on the N-arylation of amines with aryliodonium ylides in water.[5][6]
Materials:
-
Amine (aryl or alkyl)
-
2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione (or other aryliodonium ylide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
Procedure:
-
In a reaction vial, combine the amine (1.0 equiv), the aryliodonium ylide (1.2 equiv), and CuSO₄·5H₂O (0.1 equiv).
-
Add deionized water to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and stir the mixture vigorously at the specified temperature (e.g., 60 °C) for the indicated time (typically 6-12 hours).
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x volume of water).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure N-arylated amine product.
Visualizations
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for cross-coupling.
Caption: General experimental workflow for Cu-catalyzed arylations.
References
Application of Diphenyliodonium Salts in 3D Printing and Stereolithography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium salts are a class of onium compounds that have garnered significant attention as highly efficient photoinitiators for cationic polymerization in vat photopolymerization techniques such as stereolithography (SLA) and digital light processing (DLP). Upon exposure to ultraviolet (UV) or visible light, these salts undergo photolysis to generate a strong Brønsted acid, which subsequently initiates the ring-opening polymerization of various monomers, including epoxides, vinyl ethers, and oxetanes. This process offers several advantages over traditional free-radical polymerization, such as reduced oxygen inhibition, lower shrinkage, and the ability to achieve high monomer conversion, making it particularly suitable for producing high-resolution and mechanically robust 3D printed objects.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound salts in 3D printing and stereolithography, intended for researchers, scientists, and professionals in drug development who are exploring advanced manufacturing techniques for prototyping, device fabrication, and drug delivery systems.
Mechanism of Action: Cationic Photopolymerization
The fundamental principle behind the application of this compound salts in 3D printing is their ability to act as photoacid generators (PAGs). The process can be broadly categorized into initiation, propagation, and termination steps.
1. Photoinitiation: Upon absorption of photons of a suitable wavelength, the this compound salt (Ar₂I⁺X⁻) undergoes irreversible photolysis. This cleavage can occur through two primary pathways:
-
Homolytic Cleavage: The excited state of the iodonium (B1229267) salt cleaves to form an aryliodinium radical cation ([ArI]⁺•) and an aryl radical (Ar•).
-
Heterolytic Cleavage: The excited state undergoes direct cleavage to form an aryliodinium cation ([ArI]⁺) and an aryl anion (Ar⁻).
The highly reactive intermediates generated then react with a hydrogen donor (e.g., solvent or monomer) to produce a strong Brønsted acid (HX).[4]
2. Propagation: The generated Brønsted acid protonates a monomer (e.g., an epoxide), creating a highly reactive cationic species (an oxonium ion). This cation then attacks another monomer, opening its ring and propagating the polymer chain. This process continues, leading to the formation of a crosslinked polymer network.
3. Termination: The polymerization process can be terminated by reaction with nucleophilic impurities or by chain transfer reactions.
Signaling Pathway Diagram: Cationic Photopolymerization
Caption: Cationic photopolymerization initiated by a this compound salt.
Free-Radical Promoted Cationic Polymerization
In some formulations, particularly hybrid systems containing both radically and cationically polymerizable monomers (e.g., acrylates and epoxides), a free-radical promoted cationic polymerization mechanism can occur. In this process, a free-radical photoinitiator is also included in the formulation. Upon irradiation, the free-radical initiator generates radicals which can then interact with the this compound salt to produce the initiating cations. This can enhance the overall polymerization rate and allow for curing under different light sources.
Signaling Pathway Diagram: Free-Radical Promoted Cationic Polymerization
Caption: Free-radical promoted cationic polymerization workflow.
Quantitative Data
The efficiency of this compound salts as photoinitiators can be quantified by various parameters, including monomer conversion rate, polymerization rate, and the mechanical properties of the final cured object. The following tables summarize representative data from the literature.
Table 1: Monomer Conversion and Polymerization Kinetics
| Monomer(s) | This compound Salt (Concentration) | Light Source (Wavelength, Intensity) | Monomer Conversion (%) | Polymerization Rate (s⁻¹) | Reference |
| Triethylene glycol divinyl ether (TEGDVE) | Triarylsulfonium hexafluorophosphate (B91526) (1% wt.) | Medium pressure mercury lamp | 77.8 | 0.56 | [5][6] |
| Bisphenol A diglycidyl ether (BADGE) | Iodonium Borate (1.0 mol%) | 320-500 nm, 136 mW/cm² | Up to 99 | - | [7] |
| Cyclohexene oxide (CHO) | This compound hexafluorophosphate | Visible light | - | - | [8] |
| Isopropyl vinyl ether (IPVE) | Diaryliodonium salts | UV irradiation | - | - | [9] |
Table 2: Mechanical Properties of Cured Resins
| Resin Formulation | This compound Salt (Concentration) | Post-Curing Conditions | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| BisGMA/TEGDMA | This compound hexafluorophosphate (0.5-2 mol%) | Light-cured | Not significantly different | Increased with DPI concentration | [10] |
| Experimental Resin Composites | This compound hexafluorophosphate (0.5 wt%) | - | Improved | Improved | [11] |
| Acrylate-based resin | - | UV post-curing | 57.56 | 1.65 | [12] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound salts in stereolithography. Specific parameters may need to be optimized based on the 3D printer, resin formulation, and desired properties of the final object.
Protocol 1: Resin Formulation
-
Monomer Selection: Choose appropriate cationically polymerizable monomers such as cycloaliphatic epoxides (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate - ECC), vinyl ethers (e.g., triethylene glycol divinyl ether - TEGDVE), or oxetanes. For hybrid systems, include radically polymerizable monomers like acrylates or methacrylates.
-
Photoinitiator Concentration: Dissolve the this compound salt (e.g., this compound hexafluorophosphate or hexafluoroantimonate) in the monomer blend at a concentration typically ranging from 0.5 to 2.0 wt%. Ensure complete dissolution, which may require gentle heating and stirring in a dark environment.
-
Additives (Optional):
-
Photosensitizers: To extend the spectral sensitivity to longer wavelengths (e.g., visible light), a photosensitizer such as camphorquinone (B77051) (CQ) can be added.
-
Co-initiators: In three-component systems, an electron donor like an amine (e.g., ethyl-4-dimethylaminobenzoate - EDMAB) can be included to enhance the initiation efficiency.[13]
-
Fillers: For composite materials, inorganic fillers can be incorporated to modify the mechanical or functional properties of the final product.
-
-
Mixing: Thoroughly mix all components in a dark, amber-colored container to prevent premature polymerization. A magnetic stirrer or a planetary mixer can be used to ensure homogeneity.
-
Degassing: Before use, degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles, which can cause defects in the printed object.
Protocol 2: 3D Printing and Stereolithography
-
Printer Setup:
-
Ensure the 3D printer's light source wavelength is compatible with the absorption spectrum of the photoinitiator system. This compound salts typically absorb in the UV region, but their sensitivity can be extended with photosensitizers.
-
Clean the resin vat and build platform thoroughly with an appropriate solvent (e.g., isopropyl alcohol - IPA) and ensure they are dry.
-
-
Slicing:
-
Import the 3D model (STL file) into the slicing software.
-
Set the printing parameters, including layer thickness (typically 25-100 µm), exposure time per layer, and support structure generation. The optimal exposure time will depend on the resin formulation, light intensity, and desired cure depth.
-
-
Printing:
-
Pour the prepared resin into the vat.
-
Start the printing process. The printer will selectively expose each layer of the resin to the light source, causing it to solidify according to the sliced model.
-
Protocol 3: Post-Processing
-
Part Removal and Cleaning:
-
Once the print is complete, carefully remove the build platform from the printer.
-
Use a scraper to gently detach the printed object from the build platform.
-
Wash the object in a container of IPA to remove any uncured resin from the surface. An ultrasonic bath can be used for more thorough cleaning.
-
-
Support Removal:
-
Carefully remove the support structures from the printed object using flush cutters or other appropriate tools.
-
-
Post-Curing:
-
To achieve the final mechanical properties and ensure complete polymerization, post-cure the object in a UV curing chamber.
-
The post-curing time and temperature will vary depending on the resin and the desired properties. A typical post-curing cycle might involve exposure to UV light for 30-60 minutes at a slightly elevated temperature (e.g., 60 °C).
-
Experimental Workflow Diagram
Caption: General experimental workflow for 3D printing with this compound salts.
Conclusion
This compound salts are versatile and highly effective photoinitiators for cationic polymerization in 3D printing and stereolithography. Their ability to generate strong acids upon photoirradiation enables the rapid and efficient curing of a wide range of monomers, leading to the fabrication of high-resolution objects with excellent mechanical properties and low shrinkage. By understanding the underlying mechanisms and carefully controlling the formulation and printing parameters, researchers can leverage the unique advantages of this compound salt-based photopolymerization for a variety of applications in science, engineering, and medicine.
References
- 1. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eu-japan.eu [eu-japan.eu]
- 9. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical properties of experimental resin-based composites using tris(trimethylsilyl)silane associated with diphenyl iodonium hexafluorophosphate (DPIHP) salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Direct C-H Arylation of Heterocycles Using Diphenyliodonium Triflate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the direct C-H arylation of heterocycles utilizing diphenyliodonium triflate. This powerful synthetic tool offers an efficient pathway for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.
Introduction
Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of starting materials. This compound triflate serves as a potent electrophilic arylating agent in these transformations, which can be mediated by various transition metal catalysts, such as palladium and copper, or in some cases, proceed under metal-free conditions.[1][2] The choice of catalytic system and reaction conditions can be tailored to achieve high yields and regioselectivity for a diverse range of heterocyclic scaffolds.
Catalytic Systems and Scope
The direct C-H arylation of heterocycles with this compound triflate has been successfully applied to a wide array of substrates, including indoles, pyrroles, thiophenes, furans, and imidazopyridines. The selection of the catalyst is crucial for the efficiency and selectivity of the reaction.
Palladium-Catalyzed Arylation: Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely employed for the direct C-H arylation of various heterocycles.[3][4] These reactions often proceed via a Pd(II)/Pd(IV) catalytic cycle.[3] The scope of palladium-catalyzed reactions is broad, tolerating a variety of functional groups.
Copper-Catalyzed Arylation: Copper catalysts offer a more economical alternative to palladium for certain C-H arylation reactions.[1][5] Copper(I) salts, for instance, have been shown to effectively catalyze the arylation of azaheterocycles.[1]
Metal-Free Arylation: Interestingly, the direct arylation of electron-rich heterocycles like indoles and pyrroles can also be achieved in the absence of a transition metal catalyst, highlighting the inherent reactivity of diaryliodonium salts.[2]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the direct C-H phenylation of various heterocycles using this compound triflate and its analogs, providing a comparative overview of different catalytic systems.
Table 1: Palladium-Catalyzed C-H Phenylation of Various Heterocycles
| Heterocycle | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 24 | 91 | [3] |
| Indole (B1671886) | Pd(OAc)₂ (5) | - | EtOAc | 50 | 1 | - | [4] |
| 2-n-Butylthiophene | Pd/C (5) | - | Ethanol | 60 | - | - | [3] |
| Quinolin-4(1H)-one | Pd(OAc)₂ (5) | - | AcOH | 100 | 6 | High | [3] |
Table 2: Copper-Catalyzed and Metal-Free C-H Phenylation of Heterocycles
| Heterocycle | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxadiazoles/Thiadiazoles | CuI (30) | - | - | - | - | High | [1][5] |
| Indole | None | - | DMF | 100 | 22 | 38-43 | [2] |
| Pyrrole | None | - | DMF | 100 | 22 | - | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Phenylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from the work of Wang et al. for the selective C3-phenylation of 2-phenylimidazo[1,2-a]pyridine.[3]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
This compound triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (1.0 equiv), this compound triflate (1.2 equiv), palladium(II) acetate (10 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Seal the tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C3-phenylated product.
Protocol 2: Metal-Free Direct C-H Phenylation of Indole
This protocol is based on the metal-free arylation of indoles with diaryliodonium salts.[2]
Materials:
-
Indole
-
This compound triflate
-
N,N-Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Standard laboratory glassware
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial, combine indole (1.0 equiv) and this compound triflate (1.1 equiv).
-
Add DMF to the vial.
-
Seal the vial with a screw cap and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 22 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the arylated indole.
Visualizations
Reaction Mechanism
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Experimental Workflow
Caption: General experimental workflow for direct C-H arylation.
Logical Relationships of Reaction Components
Caption: Factors influencing the outcome of C-H arylation reactions.
References
Application Notes & Protocols: Photopolymerization Using Diphenyliodonium Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium (DPI) salts are a versatile and widely used class of photoinitiators capable of initiating both free-radical and cationic polymerization upon exposure to UV or visible light.[1][2] Their utility is prominent in diverse applications, including coatings, adhesives, 3D printing, and the fabrication of biomedical materials.[3][4] DPI salts can function as Type I photoinitiators, where direct photolysis generates reactive species, or more commonly as a component in Type II systems. In Type II systems, a photosensitizer absorbs light at a specific wavelength and then transfers energy or an electron to the iodonium (B1229267) salt, which subsequently decomposes to produce the initiating species.[5][6] This photosensitization mechanism is particularly valuable as it allows the polymerization to be triggered by longer, less damaging wavelengths of light, such as those from LED sources (e.g., 405 nm).[7][8]
Mechanism of Action: Photosensitized Initiation
The most prevalent mechanism for this compound salt-based initiation, especially with visible light, is through photosensitization involving a photoinduced electron transfer.[5] The process can be summarized as follows:
-
Light Absorption : A photosensitizer (Sensitizer) absorbs a photon (hν), promoting it to an excited singlet state (¹Sensitizer*).
-
Intersystem Crossing : The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (³Sensitizer*).
-
Electron Transfer : The excited sensitizer (B1316253) donates an electron to the this compound salt (Ph₂I⁺X⁻), which acts as an electron acceptor.[5]
-
Decomposition & Initiation : The resulting unstable intermediate of the iodonium salt rapidly decomposes to generate either aryl radicals (for free-radical polymerization) or a Brønsted acid (for cationic polymerization), which then initiates the polymerization of the monomer.[1][2]
Caption: Photosensitized initiation pathway for this compound salts.
Experimental Components and Formulations
The selection of components is critical for tailoring the photopolymerization process to a specific application. Key components include the monomer, the this compound salt, and often a photosensitizer.
| Component Category | Type | Examples | Purpose | Citations |
| Monomer | Free-Radical | Trimethylolpropane triacrylate (TMPTA), 1,6-hexanediol (B165255) diacrylate (HDDA) | Forms polymer network via radical chain reaction. | [6][9] |
| Cationic | 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexane-carboxylate (CADE), Bisphenol A diglycidyl ether (BADGE), Vinyl ethers | Forms polymer network via cationic ring-opening or chain reaction. | [10][11][12] | |
| Photoinitiator | This compound Salt | This compound chloride, this compound hexafluorophosphate (B91526) (DPI-HPF), this compound hexafluoroarsenate | Acts as the source of initiating species upon photolysis. The anion influences the reactivity in cationic polymerization. | [6][13][14] |
| Photosensitizer | Visible Light Absorber | Squaraine dyes, Hemicyanine dyes, Naphthalimide derivatives, Benzoxazole derivatives, Carbazole derivatives | Absorbs light at longer wavelengths (e.g., 405 nm) and initiates the electron transfer to the iodonium salt. | [5][8][9] |
| Co-initiator / Additive | Electron Donor | N-phenylglycine (NPG), N,N-dimethylaniline | Can act as an electron donor in a three-component system to enhance radical generation. | [4][7] |
Experimental Protocols
A generalized workflow for conducting a photopolymerization experiment involves careful formulation, real-time monitoring, and data analysis.
Caption: General experimental workflow for photopolymerization kinetics.
Protocol 1: Formulation Preparation
-
Weighing: Accurately weigh the monomer, this compound salt, and photosensitizer (if used) in the desired weight or molar percentages into a light-protected vial (e.g., an amber vial). Typical initiator concentrations range from 0.1 to 2.0 mol%.[15]
-
Dissolution: If any component is a solid, add a minimal amount of a suitable solvent (e.g., propylene (B89431) carbonate for cationic systems, or dichloromethane) to aid dissolution.[12][16] Ensure the solvent is compatible with the monomer system.
-
Homogenization: Mix the components thoroughly to achieve a homogeneous formulation. This can be done using a vortex mixer followed by treatment in an ultrasonic bath for approximately 30 minutes.[15]
Protocol 2: Monitoring Kinetics with Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during the exothermic polymerization reaction, allowing for the determination of kinetic parameters.[5]
-
Sample Preparation: Place a small, precise amount of the liquid formulation (typically 2-5 mg) into a DSC sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell. Set the instrument to maintain an isothermal temperature (e.g., 25 °C).[15]
-
Initiation: Expose the sample to a light source (e.g., 365 nm or 405 nm LED) with a defined intensity (e.g., 15-100 mW/cm²).[5][12]
-
Data Recording: Record the heat flow (in W/g) as a function of time. The resulting exotherm curve is directly proportional to the rate of polymerization.
-
Analysis:
-
The rate of polymerization (Rₚ) is proportional to the heat flow (dH/dt).
-
The percentage of monomer conversion (C%) can be calculated by integrating the area under the exotherm curve (ΔH_t) and dividing it by the theoretical heat of reaction for the complete conversion of the specific monomer (ΔH_theory).[16]
-
Protocol 3: Monitoring Kinetics with Real-Time FTIR (RT-FTIR)
RT-FTIR spectroscopy monitors the disappearance of characteristic monomer functional group peaks (e.g., the C=C double bond in acrylates) during polymerization.
-
Sample Preparation: Place a drop of the liquid formulation between two transparent salt plates (e.g., BaF₂). A spacer of known thickness (e.g., 25 µm) can be used to control the sample thickness.[12]
-
Instrument Setup: Place the assembly in the FTIR spectrometer's sample compartment.
-
Baseline: Record an initial IR spectrum before irradiation. Identify the characteristic peak of the monomer's functional group (e.g., ~1635 cm⁻¹ for acrylate (B77674) C=C bonds).
-
Initiation & Data Recording: While continuously acquiring spectra, irradiate the sample with the chosen light source.
-
Analysis: Calculate the monomer conversion at each time point by monitoring the decrease in the area of the characteristic peak relative to its initial area. An internal standard peak that does not change during polymerization can be used for normalization.
Quantitative Data Summary
The efficiency of a photoinitiating system depends on the chemical structure of the iodonium salt and the chosen photosensitizer. The tables below summarize kinetic data from studies on the free-radical polymerization of acrylate monomers.
Table 1: Kinetic Parameters for the Polymerization of TMPTA with a Squaraine Dye Sensitizer and Various this compound (Iod) Salts. [6]
| Iodonium Salt Co-initiator | Type | Rate of Polymerization (Rₚ) (s⁻¹) | Double Bond Conversion (C%) | Photoinitiation Index (Iₚ) (s⁻²) |
| I1 (this compound chloride) | Unsubstituted | ~0.02 | ~10-36% | ~0.001 - 0.009 |
| I81 (p-nitro substituted) | Deactivating Substituent | Higher than I1 | Higher than I1 | Higher than I1 |
| I84 (p-cyano substituted) | Deactivating Substituent | Higher than I1 | Higher than I1 | Higher than I1 |
Note: Data is generalized from the source. The study found that electron-withdrawing (deactivating) substituents on the phenyl rings of the iodonium salt, such as -NO₂ (I81), generally resulted in a significant increase in the rate of polymerization and final monomer conversion.[5][9]
Table 2: Kinetic Parameters for the Polymerization of HDDA and TMPTA with a Hemicyanine Dye Sensitizer (R1) and this compound Salts with Different Substituents. [9]
| Co-initiator Group | Monomer | Max. Polymerization Rate (Rₚ) (× 10⁻⁴ s⁻¹) | Final Monomer Conversion (C%) |
| Electron-Withdrawing (-CN, -NO₂) | HDDA | ~10.0 | ~40-50% |
| TMPTA | ~4.3 | ~30-40% | |
| Electron-Donating (-OCH₃, -CH₃) | HDDA | ~5.0 - 8.0 | ~20-35% |
| TMPTA | ~3.0 - 4.0 | ~30-35% | |
| Unsubstituted (this compound chloride) | HDDA | Very Low | Very Low |
| TMPTA | Very Low | Very Low |
Note: This study highlights that co-initiators with strong electron-withdrawing substituents were most effective in initiating polymerization for both HDDA and TMPTA monomers when paired with the specific hemicyanine dye sensitizer.[9]
References
- 1. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Iodonium Salts to Trigger Free Radical Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyliodonium-Mediated α-Arylation of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to a wide array of valuable building blocks for pharmaceuticals, natural products, and agrochemicals.[1][2][3] Diaryliodonium salts have emerged as powerful, non-toxic, and stable arylating agents for this purpose, offering a mild and often transition-metal-free alternative to traditional cross-coupling methods.[1][2][3][4] These hypervalent iodine reagents exhibit high electrophilicity, enabling the efficient arylation of a broad range of carbonyl derivatives, including ketones, esters, amides, and silyl (B83357) enol ethers.[1][2][4] This document provides an overview of diphenyliodonium-mediated α-arylation, including key mechanistic insights, tabulated data for various substrates, and detailed experimental protocols.
Mechanistic Overview
The mechanism of this compound-mediated α-arylation of carbonyl compounds can proceed through different pathways depending on the reaction conditions and the presence of catalysts.
Transition-Metal-Free Pathway: In the absence of a metal catalyst, the reaction is generally believed to proceed via a nucleophilic attack of the enolate on the iodonium (B1229267) salt. This forms a T-shaped iodine(III) intermediate. Subsequent reductive elimination transfers one of the aryl groups to the α-position of the carbonyl compound, regenerating a molecule of aryl iodide.[2] Computational studies suggest that the reaction can proceed through either an oxygen-iodine or a carbon-iodine bonded isomer, with the former often favored.[1]
Copper-Catalyzed Pathway: In the presence of a copper catalyst, the mechanism often involves an oxidative addition of the diaryliodonium salt to a Cu(I) species, generating a highly electrophilic Cu(III) intermediate. This intermediate is then attacked by the enolate or silyl enol ether, followed by reductive elimination to afford the α-arylated product and regenerate the Cu(I) catalyst.[1]
Below is a generalized diagram illustrating the proposed transition-metal-free mechanistic pathway.
Caption: Proposed mechanism for the transition-metal-free α-arylation.
Experimental Data Summary
The following tables summarize the reaction conditions and yields for the α-arylation of various carbonyl compounds using this compound salts.
Table 1: α-Arylation of Ketones
| Entry | Ketone Substrate | Arylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Indandione | This compound bromide | t-BuOK | t-BuOH | Reflux | N/A | Moderate | [4] |
| 2 | Cyclohexanone | This compound triflate | LiHMDS / CuCN | THF | RT | 2-3 | 75 | [5] |
| 3 | α-Nitrocyclohexanone | This compound triflate | t-BuOK | THF | RT | 0.5 | 76 | [1][6] |
| 4 | 4-Substituted Cyclohexanones | This compound triflate | Simpkins' base | Toluene | -78 to RT | N/A | 60-85 | [4] |
Table 2: α-Arylation of Esters and Amides
| Entry | Substrate | Arylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | This compound chloride | t-BuOK | t-BuOH | Reflux | N/A | 28-70 | [1] |
| 2 | 2-Substituted Cyanoacetates | This compound triflate | N/A | N/A | N/A | N/A | Good | [1] |
| 3 | α,α-Difluoro-β-ketoesters | This compound salts | None | N/A | N/A | N/A | N/A | [4] |
Table 3: α-Arylation of Silyl Enol Ethers
| Entry | Silyl Enol Ether Substrate | Arylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Fluorinated this compound salts | None | CH₂Cl₂ | RT | N/A | 20-88 | [1][4] |
| 2 | Arylketone-derived silyl enol ethers | This compound triflate | Cu(OTf)₂ | DCE | 50 | 12 | up to 95 | [4] |
Experimental Protocols
Protocol 1: Transition-Metal-Free α-Arylation of α-Nitro Ketones
This protocol is adapted from the work of Zhang's research group for the synthesis of α-aryl-α-nitro ketones.[1][6]
Materials:
-
α-Nitro ketone (1.0 equiv)
-
Diaryliodonium salt (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α-nitro ketone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the solution and stir for 10-15 minutes at 0 °C.
-
Add the diaryliodonium salt in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 0.5-2 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-aryl-α-nitro ketone.
Caption: Experimental workflow for α-arylation of α-nitro ketones.
Protocol 2: Copper-Catalyzed α-Arylation of Cyclic Ketone Enolates
This protocol is based on the work of Ryan's research group.[1][5]
Materials:
-
Cyclic ketone (1.0 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv)
-
Copper(I) cyanide (CuCN) (1.0 equiv)
-
This compound triflate (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclic ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS dropwise and stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
In a separate flask, suspend CuCN and this compound triflate in anhydrous THF.
-
Transfer the enolate solution to the suspension of CuCN and the iodonium salt via cannula at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Caption: Workflow for Cu-catalyzed α-arylation of cyclic ketones.
Conclusion
This compound-mediated α-arylation of carbonyl compounds is a versatile and powerful method for the synthesis of α-aryl carbonyl motifs. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Both transition-metal-free and metal-catalyzed protocols are available, providing flexibility for different synthetic challenges. The straightforward experimental procedures and the commercial availability of many diaryliodonium salts make this methodology highly attractive for applications in academic research and industrial drug development.
References
- 1. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct α-arylation of ketones: The reaction of cyclic ketone enolates with this compound triflate - Lookchem [lookchem.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Role of Diphenyliodonium Salts in Dual-Cure and Hybrid Polymerization Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenyliodonium salts are a class of photoinitiators that play a crucial role in advanced dual-cure and hybrid polymerization systems. Their unique ability to generate both free radicals and strong Brønsted acids upon irradiation makes them highly versatile for initiating simultaneous or sequential polymerization of different monomer systems, such as acrylates (radical polymerization) and epoxides or vinyl ethers (cationic polymerization). This dual functionality is particularly advantageous in applications requiring rapid curing, curing in shadowed areas ("dark cure"), and the development of materials with tailored properties.[1]
Hybrid polymerization systems, which combine the benefits of different polymerization mechanisms, can lead to polymers with superior characteristics compared to those formed by a single mechanism. For instance, the combination of radical and cationic polymerization can result in materials with reduced shrinkage, improved adhesion, and enhanced mechanical properties.[2] this compound salts are key enablers of these systems, offering a single-component initiator solution for complex formulations.
Mechanism of Action
Upon exposure to light, typically in the UV range, this compound salts undergo photolysis to generate both reactive radical species and a superacid. This process can occur through two primary pathways:
-
Direct Photolysis: The iodonium (B1229267) salt directly absorbs a photon, leading to the homolytic and heterolytic cleavage of the carbon-iodine bond. This generates a phenyl radical, a proton (from interaction with solvent or monomer), and an iodobenzene (B50100) molecule.
-
Photosensitization: In systems irradiated with longer wavelength light (e.g., visible light), a photosensitizer is used. The photosensitizer absorbs the light and then transfers energy to the this compound salt, which then decomposes to produce the initiating species.[3]
The generated phenyl radicals can initiate the polymerization of monomers like acrylates, while the strong acid initiates the cationic ring-opening polymerization of monomers such as epoxides and vinyl ethers.[1]
Reaction Mechanism of this compound Salts
Caption: Photoinitiation mechanism of this compound salts.
Quantitative Data Summary
The concentration of this compound salts can significantly impact the final properties of the cured polymer. The following tables summarize the effects observed in various studies.
Table 1: Effect of this compound Hexafluorophosphate (B91526) (DPIHFP) Concentration on the Properties of Dual-Curing Self-Adhesive Resin Cements [4]
| DPIHFP (mol%) | Degree of Conversion (%) (RelyX U100, 24h) | Push-out Bond Strength (MPa) (RelyX U100) | Flexural Strength (MPa) (RelyX U100) |
| 0 (Control) | 55.3 ± 2.1 | 5.8 ± 1.2 | 89.4 ± 10.2 |
| 0.5 | 65.1 ± 3.4 | 8.2 ± 1.5 | 95.3 ± 11.5 |
| 1 | 64.8 ± 2.9 | 7.5 ± 1.3 | 92.1 ± 9.8 |
| 2 | 63.9 ± 3.2 | 7.1 ± 1.4 | 85.6 ± 12.1 |
Table 2: Influence of Bis(4-methylphenyl)iodonium Hexafluorophosphate (BPI) on Amine-Free Photopolymerizable Resins [5]
| BPI (mol%) | Degree of Conversion (%) | Polymerization Rate (%/s) | Flexural Strength (MPa) |
| 0 | 45.2 ± 2.3 | 1.8 ± 0.2 | 65.7 ± 5.4 |
| 0.5 | 50.1 ± 2.8 | 2.5 ± 0.3 | 72.3 ± 6.1 |
| 1.0 | 53.6 ± 3.1 | 3.1 ± 0.4 | 78.9 ± 7.2 |
| 2.0 | 54.2 ± 3.5 | 3.3 ± 0.5 | 80.1 ± 6.8 |
Experimental Protocols
Here we provide detailed protocols for key experiments involving this compound salts in dual-cure and hybrid polymerization systems.
Experimental Workflow for Evaluating Dual-Cure Systems
Caption: General experimental workflow.
Protocol 1: Preparation of a Dual-Cure Formulation
Materials:
-
Bis-GMA (Bisphenol A glycidyl (B131873) methacrylate)
-
TEGDMA (Triethylene glycol dimethacrylate)
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate)
-
This compound hexafluorophosphate (DPIHFP)
-
Camphorquinone (B77051) (CQ) - Photosensitizer
-
Ethyl-4-(dimethylamino)benzoate (EDMAB) - Co-initiator
Procedure:
-
In a light-protected container, mix Bis-GMA and TEGDMA in a 70:30 wt% ratio.
-
Add the desired amount of epoxy monomer (e.g., 10-30 wt% of the total resin mixture).
-
Add camphorquinone (e.g., 0.5 mol%) and EDMAB (e.g., 1.0 mol%) to the monomer mixture and stir until completely dissolved.
-
Add the desired concentration of DPIHFP (e.g., 0.5, 1.0, or 2.0 mol%) and stir in the dark until a homogenous solution is obtained.
-
Store the formulation in a dark, cool place before use.
Protocol 2: Determination of Polymerization Kinetics by Photo-DSC
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (e.g., a UV lamp).
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the uncured formulation into an open aluminum DSC pan.
-
Place the pan in the DSC cell and allow the system to equilibrate at the desired isothermal temperature (e.g., 37 °C).
-
Initiate the UV irradiation at a specific intensity and wavelength (e.g., 400-500 nm for CQ-based systems).
-
Record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.
-
The rate of polymerization (Rp) and the degree of conversion can be calculated from the heat flow data.[6][7]
Protocol 3: Measurement of Degree of Conversion by FTIR Spectroscopy
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain an FTIR spectrum of the uncured liquid resin. Identify the absorption peak corresponding to the reactive functional groups (e.g., methacrylate (B99206) C=C stretching at ~1638 cm⁻¹ and epoxide ring breathing at ~790 cm⁻¹).
-
Place a drop of the formulation on the ATR crystal and record the spectrum.
-
Cure the sample by irradiating it with a curing light for a specified time.
-
Record the FTIR spectrum of the cured sample at different time intervals (e.g., immediately after curing, after 24 hours).
-
The degree of conversion (DC) is calculated by monitoring the decrease in the peak area of the reactive functional groups relative to an internal standard peak that does not change during polymerization (e.g., aromatic C=C stretching at ~1608 cm⁻¹).
The formula for calculating the degree of conversion is: DC (%) = [1 - (Peak Area of C=C after cure / Peak Area of aromatic C=C after cure) / (Peak Area of C=C before cure / Peak Area of aromatic C=C before cure)] x 100
Protocol 4: Evaluation of Mechanical Properties (Flexural Strength)
Procedure:
-
Prepare rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by injecting the formulation into a mold.
-
Cure the specimens according to the desired protocol (light-cure, dual-cure, or self-cure).
-
Store the cured specimens in distilled water at 37 °C for 24 hours.
-
Perform a three-point bending test using a universal testing machine according to ISO 4049 standard.
-
Calculate the flexural strength (σ) and flexural modulus (E) from the load-deflection curve.
Conclusion
This compound salts are powerful tools for formulating advanced dual-cure and hybrid polymerization systems. Their ability to initiate both radical and cationic polymerization simultaneously or sequentially allows for the creation of materials with a wide range of properties. The provided protocols offer a starting point for researchers to explore the potential of these versatile photoinitiators in their specific applications. Careful optimization of the formulation, including the concentration of the iodonium salt and photosensitizer, is crucial for achieving the desired curing characteristics and final material properties.
References
Application Notes and Protocols for the Synthesis of Aryl Esters Using Diphenyliodonium Salts and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. Traditional methods for aryl ester synthesis often require harsh conditions, metal catalysts, or multi-step procedures. A modern, efficient, and metal-free alternative is the coupling of carboxylic acids with diaryliodonium salts. This method offers several advantages, including high yields, short reaction times, and excellent functional group tolerance.[1][2][3][4] Furthermore, this protocol is effective for the synthesis of sterically hindered esters that are challenging to prepare using other methods.[1][2][4]
These application notes provide detailed protocols for the synthesis of aryl esters using diphenyliodonium salts and a variety of carboxylic acids, based on the work of Olofsson and coworkers. The protocols are suitable for a wide range of substrates, including both aromatic and aliphatic carboxylic acids.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various aryl esters using the general protocol outlined below. The data is compiled from studies by Olofsson and coworkers and demonstrates the broad scope and efficiency of this methodology.
| Entry | Carboxylic Acid | This compound Salt | Product | Yield (%) |
| 1 | Benzoic acid | This compound triflate | Phenyl benzoate (B1203000) | 98 |
| 2 | 4-Nitrobenzoic acid | This compound triflate | Phenyl 4-nitrobenzoate | 95 |
| 3 | 4-Methoxybenzoic acid | This compound triflate | Phenyl 4-methoxybenzoate | 96 |
| 4 | 2-Iodobenzoic acid | This compound triflate | Phenyl 2-iodobenzoate | 91 |
| 5 | Acetic acid | This compound triflate | Phenyl acetate (B1210297) | 75 |
| 6 | Pivalic acid | This compound triflate | Phenyl pivalate | 88 |
| 7 | (S)-N-Boc-Alanine | This compound triflate | Phenyl (S)-N-Boc-alaninate | 85 |
| 8 | 3-Hydroxybenzoic acid | This compound triflate | Phenyl 3-hydroxybenzoate | 82 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of aryl esters via the metal-free arylation of carboxylic acids with this compound salts.
General Protocol for the Synthesis of Aryl Esters
This procedure is a general method for the synthesis of a wide variety of aryl esters.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound triflate (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (B28343) (0.2 M)
Procedure:
-
To a dry reaction vial, add the carboxylic acid (1.0 equiv), this compound triflate (1.1 equiv), and cesium carbonate (1.5 equiv).
-
Add toluene to the vial to make a 0.2 M solution with respect to the carboxylic acid.
-
Seal the vial and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl ester.
Example Protocol: Synthesis of Phenyl Benzoate
This protocol provides a specific example for the synthesis of phenyl benzoate from benzoic acid and this compound triflate.
Materials:
-
Benzoic acid (122.1 mg, 1.0 mmol)
-
This compound triflate (494.2 mg, 1.1 mmol)
-
Cesium carbonate (488.7 mg, 1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), this compound triflate (494.2 mg, 1.1 mmol), and cesium carbonate (488.7 mg, 1.5 mmol).
-
Add 5 mL of toluene to the flask.
-
Fit the flask with a reflux condenser and stir the mixture at 80 °C for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield phenyl benzoate as a white solid.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed logical relationship in the synthesis of aryl esters using this compound salts and carboxylic acids.
Caption: Experimental workflow for the synthesis of aryl esters.
Caption: Proposed logical steps in the aryl ester synthesis.
References
Application Notes and Protocols: Copper-Catalyzed N-Arylation of Amines with Diphenyliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of amines and other nitrogen-containing nucleophiles using diphenyliodonium salts. This synthetic strategy offers a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials. The use of hypervalent iodine reagents, such as this compound salts, as arylating agents under copper catalysis provides a milder and often more efficient alternative to traditional cross-coupling reactions.
Introduction
The copper-catalyzed N-arylation of amines is a cornerstone of modern organic synthesis. The introduction of diaryliodonium salts as arylating agents has significantly advanced this field due to their high reactivity, broad functional group tolerance, and amenability to mild reaction conditions.[1] These bench-stable and readily available reagents facilitate the transfer of an aryl group to a diverse range of nitrogen nucleophiles.[1] The prevailing mechanistic pathway is understood to involve a Cu(I)/Cu(III) catalytic cycle.[1][2] In this cycle, the copper(I) catalyst undergoes oxidative addition with the diaryliodonium salt to generate a highly electrophilic aryl-Cu(III) intermediate.[2][3] This intermediate subsequently reacts with the amine, and upon reductive elimination, the N-arylated product is formed, regenerating the active Cu(I) catalyst for the next cycle.[2] This methodology has been successfully applied to the synthesis of complex molecules, including the antifibrotic drug Pirfenidone, which was synthesized in 99% yield in under 30 minutes.[4]
Core Advantages of the Methodology
-
Mild Reaction Conditions: Many protocols proceed at room temperature or with gentle heating, preserving sensitive functional groups.[3][4]
-
High Yields: A broad range of substrates can be arylated in good to excellent yields.[5][6]
-
Broad Substrate Scope: The reaction is compatible with a wide variety of primary and secondary amines, as well as other N-nucleophiles.[5][6]
-
Operational Simplicity: The procedures are often straightforward to perform using standard laboratory techniques.
-
Cost-Effectiveness: The use of inexpensive and readily available copper catalysts makes this an economically viable method.[5][6]
Reaction Mechanism and Experimental Workflow
The copper-catalyzed N-arylation with this compound salts is a powerful tool for C-N bond formation. The accepted reaction mechanism and a generalized experimental workflow are depicted below.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the N-arylation of amines.
Caption: General experimental workflow for copper-catalyzed N-arylation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N-arylation of various amines with this compound salts under different copper-catalyzed protocols.
Table 1: N-Arylation of Primary Amines with Aryliodonium Ylides using CuSO₄·5H₂O [5][6]
| Entry | Amine | Aryliodonium Ylide | Product | Yield (%) |
| 1 | Aniline (B41778) | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | Diphenylamine | 82 |
| 2 | 4-Methoxyaniline | " | 4-Methoxy-N-phenylaniline | 85 |
| 3 | 4-Methylaniline | " | 4-Methyl-N-phenylaniline | 88 |
| 4 | 4-Chloroaniline | " | 4-Chloro-N-phenylaniline | 78 |
| 5 | 4-Bromoaniline | " | 4-Bromo-N-phenylaniline | 75 |
| 6 | 3-Nitroaniline | " | 3-Nitro-N-phenylaniline | 68 |
| 7 | Aniline | 2-((4-methoxyphenyl)-λ³-iodaneylidene)cyclohexane-1,3-dione | 4-Methoxydiphenylamine | 86 |
| 8 | 4-Methoxyaniline | " | 4,4'-Dimethoxydiphenylamine | 82 |
Reaction Conditions: Amine (0.2 mmol), iodonium (B1229267) ylide (0.24 mmol), CuSO₄·5H₂O (10 mol%), water (2 mL), 60 °C.
Table 2: N-Arylation of Secondary Amines with Aryliodonium Ylides using CuSO₄·5H₂O [5][6]
| Entry | Amine | Aryliodonium Ylide | Product | Yield (%) |
| 1 | N-Methylaniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | N-Methyl-N-phenylaniline | 59 |
| 2 | Indoline | " | 1-Phenylindoline | 51 |
| 3 | Morpholine | " | 4-Phenylmorpholine | 48 |
| 4 | Piperidine | " | 1-Phenylpiperidine | 45 |
| 5 | Pyrrolidine | " | 1-Phenylpyrrolidine | 42 |
Reaction Conditions: Amine (0.2 mmol), iodonium ylide (0.24 mmol), CuSO₄·5H₂O (10 mol%), water (2 mL), 80 °C, 6-8 hours.[5][7]
Detailed Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of Primary Amines with Aryliodonium Ylides in Water [5][6]
Materials:
-
Substituted aniline (0.2 mmol, 1.0 equiv)
-
Aryliodonium ylide (0.24 mmol, 1.2 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)
-
Deionized water (2 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the substituted aniline (0.2 mmol), aryliodonium ylide (0.24 mmol), and copper(II) sulfate pentahydrate (0.02 mmol).
-
Add deionized water (2 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Protocol 2: General Procedure for the N-Arylation of Secondary Amines with Aryliodonium Ylides in Water [5][7]
Materials:
-
Secondary amine (0.2 mmol, 1.0 equiv)
-
Aryliodonium ylide (0.24 mmol, 1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)
-
Deionized water (2 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Combine the secondary amine (0.2 mmol), aryliodonium ylide (0.24 mmol), and copper(II) sulfate pentahydrate (0.02 mmol) in a reaction vial.
-
Add deionized water (2 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
After cooling to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography to yield the pure tertiary amine.
Applications in Drug Development and Organic Synthesis
The copper-catalyzed N-arylation of amines is a pivotal reaction in the synthesis of a wide array of biologically active compounds and functional materials. Arylamines are prevalent structural motifs in numerous pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antibacterial drugs.[5][6] The mild conditions and high efficiency of this methodology make it particularly attractive for late-stage functionalization in complex molecule synthesis, a crucial aspect of modern drug discovery and development. Furthermore, this reaction is instrumental in creating novel ligands for catalysis and advanced materials with tailored electronic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 5. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Diphenyliodonium Salts in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diphenyliodonium salts and related hypervalent iodine reagents in the synthesis of key pharmaceutical intermediates. These reagents have emerged as versatile and powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, as well as for the introduction of fluorinated moieties, which are critical transformations in modern drug discovery and development.
Introduction
This compound salts are a class of hypervalent iodine(III) compounds that serve as efficient electrophilic arylating agents. Their stability, ease of handling, and reactivity under mild conditions make them attractive alternatives to traditional organometallic reagents in cross-coupling reactions. Key applications in pharmaceutical synthesis include arylation of various nucleophiles (C, N, O, S) and, by extension, the use of analogous hypervalent iodine reagents for trifluoromethylation and other fluoroalkylations. The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and bioavailability.
This guide will cover:
-
Synthesis of Diaryliodonium Salts: Protocols for the preparation of commonly used diaryliodonium triflates.
-
Arylation Reactions in Pharmaceutical Synthesis: Detailed methods for C-N, C-O, and C-C bond formation.
-
Electrophilic Trifluoromethylation: Protocols for the introduction of the CF3 group, a key pharmacophore.
Synthesis of Diaryliodonium Salts
The accessibility of diaryliodonium salts is crucial for their widespread use. One-pot syntheses from readily available starting materials are particularly valuable.
One-Pot Synthesis of Diaryliodonium Triflates from Aryl Iodides and Arenes
This protocol describes a high-yielding, one-pot synthesis of diaryliodonium triflates using m-chloroperbenzoic acid (m-CPBA) as an oxidant.
Logical Relationship: Synthesis of Diaryliodonium Triflates
Caption: One-pot synthesis of diaryliodonium triflates.
Experimental Protocol:
-
Dissolve m-chloroperbenzoic acid (0.25 mmol) and the aryl iodide (0.23 mmol) in CH2Cl2 (1 mL) in a sealed tube.
-
Add the arene (0.25 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add trifluoromethanesulfonic acid (TfOH, 0.45 mmol) dropwise.
-
Stir the solution for the specified time (typically 10 minutes to 2 hours).
-
Concentrate the reaction mixture in vacuo.
-
Add diethyl ether (Et2O, 1-2 mL) and stir for 10 minutes to precipitate the product.
-
Store the flask in a freezer for 30 minutes to complete precipitation.
-
Filter the solid, wash with cold Et2O, and dry under vacuum to yield the diaryliodonium triflate.
Quantitative Data: Synthesis of Various Diaryliodonium Triflates
| Entry | Aryl Iodide (Ar1I) | Arene (Ar2H) | Product (Ar1-I+-Ar2 OTf-) | Yield (%) |
| 1 | Iodobenzene | Benzene | This compound triflate | 89 |
| 2 | Iodobenzene | Toluene (B28343) | Phenyl(4-tolyl)iodonium triflate | 85 |
| 3 | 4-Iodotoluene | Benzene | (4-Tolyl)phenyliodonium triflate | 85 |
| 4 | 4-Nitroiodobenzene | Benzene | (4-Nitrophenyl)phenyliodonium triflate | 85 |
| 5 | 2-Iodotoluene | Anisole | (2-Tolyl)(4-methoxyphenyl)iodonium triflate | 87 |
Table adapted from data presented in high-yielding one-pot syntheses.
Arylation Reactions in Pharmaceutical Synthesis
This compound salts are highly effective for the arylation of nitrogen, oxygen, and carbon nucleophiles, enabling the synthesis of a wide array of pharmaceutical intermediates.
C-N Bond Formation: Synthesis of N-Aryl-2-Pyridones
N-aryl-2-pyridones are common scaffolds in pharmaceuticals. Pirfenidone, an anti-fibrotic drug, is a notable example. This section details both metal-free and copper-catalyzed approaches.
Experimental Workflow: N-Arylation of 2-Pyridones
Caption: General workflow for the N-arylation of 2-pyridones.
Protocol 2.1.1: Copper-Catalyzed N-Arylation of 2-Pyridone (Synthesis of Pirfenidone Intermediate)
This mild protocol allows for the rapid synthesis of N-aryl-2-pyridones at room temperature.
-
To a reaction vial, add 2-pyridone (0.5 mmol), this compound triflate (0.6 mmol), and CuCl (10 mol%, 0.05 mmol).
-
Add toluene (2.5 mL) and triethylamine (B128534) (Et3N, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-phenyl-2-pyridone.
Protocol 2.1.2: Metal-Free Selective N-Arylation of 2-Pyridone
Base selection is critical for achieving high selectivity for N-arylation over O-arylation in the absence of a metal catalyst.
-
In a reaction tube, combine pyridin-2-one (1 mmol) and this compound triflate (1.2 mmol).
-
Add fluorobenzene (B45895) (2 mL) and N,N-diethylaniline (2 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, purify the product directly by column chromatography.
Quantitative Data: Scope of N-Arylation of 2-Pyridones
| Entry | 2-Pyridone | Diaryliodonium Salt | Product | Method | Yield (%) |
| 1 | 2-Pyridone | This compound triflate | N-Phenyl-2-pyridone | Cu-catalyzed | 99 |
| 2 | 5-Methyl-2-pyridone | This compound triflate | 5-Methyl-N-phenyl-2-pyridone (Pirfenidone) | Cu-catalyzed | 99 |
| 3 | 2-Pyridone | This compound triflate | N-Phenyl-2-pyridone | Metal-free | 90 |
| 4 | 5-Bromo-2-pyridone | Di(p-tolyl)iodonium triflate | 5-Bromo-N-(p-tolyl)-2-pyridone | Metal-free | 88 |
| 5 | 5-COOEt-2-pyridone | This compound triflate | N-Phenyl-5-carbethoxy-2-pyridone | Metal-free | 85 |
Table adapted from data presented in copper-catalyzed and metal-free N-arylation studies.
C-O Bond Formation: Synthesis of Diaryl Ethers
Diaryl ethers are prevalent in many natural products and pharmaceuticals. This compound salts provide a mild, metal-free route to these compounds.
Protocol 2.2.1: Metal-Free O-Arylation of Phenols
This protocol utilizes a base to facilitate the coupling of phenols with this compound triflate.
-
To a solution of the phenol (B47542) (1.1 mmol) in THF, add a base such as sodium hydride (NaH, 1.1 mmol) or potassium tert-butoxide (t-BuOK, 1.1 mmol) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound triflate (1.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO4, concentrate, and purify by column chromatography.
Quantitative Data: O-Arylation of Various Phenols
| Entry | Phenol | Diaryliodonium Salt | Product | Base | Yield (%) |
| 1 | Phenol | This compound triflate | Diphenyl ether | t-BuOK | 95 |
| 2 | 4-Methoxyphenol | This compound triflate | 4-Methoxydiphenyl ether | t-BuOK | 98 |
| 3 | 4-Chlorophenol | This compound triflate | 4-Chlorodiphenyl ether | t-BuOK | 96 |
| 4 | 2-Naphthol | Phenyl(TMP)iodonium acetate | 2-Phenoxynaphthalene | NaHCO3 | 97 |
| 5 | 4-tert-Butylphenol | Phenyl(TMP)iodonium acetate | 1-tert-Butyl-4-phenoxybenzene | K2CO3 | 99 |
Table adapted from data on metal-free O-arylation and counteranion-assisted phenol arylation. (TMP = 2,4,6-trimethoxyphenyl)
C-C Bond Formation: α-Arylation of Carbonyl Compounds
The α-arylation of carbonyl compounds is a fundamental C-C bond-forming reaction. Diaryliodonium salts enable this transformation under metal-free conditions, providing access to intermediates for drugs like the clinical anesthetic Tiletamine.
Protocol 2.3.1: Metal-Free α-Arylation of α-Nitro Ketones
This protocol is effective for the synthesis of α-aryl-α-nitro ketones, which are versatile synthetic intermediates.
-
To a solution of the α-nitro ketone (0.5 mmol) in a suitable solvent (e.g., acetonitrile), add a base such as K2CO3 (1.0 mmol).
-
Add the diaryliodonium salt (0.6 mmol).
-
Stir the mixture at room temperature for the required time (typically 1-12 hours).
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Quantitative Data: α-Arylation of Carbonyl Compounds
| Entry | Carbonyl Compound | Diaryliodonium Salt | Product | Yield (%) |
| 1 | 2-Nitrocyclohexanone | This compound triflate | 2-Nitro-2-phenylcyclohexanone | 76 |
| 2 | Ethyl 2-nitropropanoate | This compound triflate | Ethyl 2-nitro-2-phenylpropanoate | 85 |
| 3 | Diethyl malonate | This compound triflate | Diethyl 2,2-diphenylmalonate | 87 |
| 4 | α-Fluoroacetoacetamide | Phenyl(mesityl)iodonium triflate | α-Aryl-α-fluoroacetoacetamide | 92 |
Table adapted from reviews and primary literature on α-arylation of carbonyl compounds.
Electrophilic Trifluoromethylation
Hypervalent iodine reagents are at the forefront of electrophilic trifluoromethylation. Togni's reagents are bench-stable, crystalline solids that serve as versatile sources of the electrophilic "CF3+" synthon.
S-Trifluoromethylation of Thiols
The trifluoromethylthio (SCF3) group is of growing interest in medicinal chemistry. Hypervalent iodine reagents provide a direct method for the S-trifluoromethylation of thiols.
Experimental Workflow: S-Trifluoromethylation of Thiols
Caption: Workflow for the S-trifluoromethylation of thiols.
Protocol 3.1.1: Electrophilic Trifluoromethylation of Thiols
This protocol describes the direct trifluoromethylation of thiols using 1-(trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole (a Togni-type reagent).
-
Dissolve the thiol (0.5 mmol) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN).
-
Add the hypervalent iodine trifluoromethylating reagent (1.1 equivalents, 0.55 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
Quantitative Data: S-Trifluoromethylation of Various Thiols
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | Phenyl trifluoromethyl sulfide | 99 |
| 2 | 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | 99 |
| 3 | 4-Methoxythiophenol | 4-Methoxyphenyl trifluoromethyl sulfide | 95 |
| 4 | 1-Dodecanethiol | Dodecyl trifluoromethyl sulfide | 80 |
| 5 | Cysteine derivative (N-Ac-Cys-OMe) | S-Trifluoromethyl-N-acetylcysteine methyl ester | 91 |
Table adapted from data on S-trifluoromethylation with hypervalent iodine reagents.
Conclusion
This compound salts and related hypervalent iodine reagents are indispensable tools for the synthesis of pharmaceutical intermediates. They offer mild and efficient pathways for crucial bond-forming reactions, including arylations of heteroatoms and carbon nucleophiles, and for the introduction of trifluoromethyl groups. The protocols and data presented herein provide a practical guide for researchers in drug discovery and development to leverage these powerful reagents in their synthetic endeavors.
Application Notes and Protocols for Diphenyliodonium Salts in Water-Based Polymerization Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of diphenyliodonium salts as initiators in various water-based polymerization systems. The information is tailored for professionals in research and development, with a focus on practical applications, experimental design, and data interpretation.
Introduction to this compound Salts in Aqueous Polymerization
This compound (DPI) salts are a class of onium salts that have gained significant attention as versatile initiators for both free-radical and cationic polymerization. While their application in organic solvent-based systems is well-established, their use in aqueous media presents unique opportunities, particularly in the fields of biomaterials, hydrogel synthesis, and environmentally friendly coatings.
The primary challenge in aqueous systems is the solubility of common DPI salts, which are often more soluble in organic solvents. However, the development of water-soluble DPI salts and the use of photosensitizers that can interact with DPI salts in the aqueous phase have opened up new avenues for their application. These notes will explore the mechanisms, provide model protocols, and present illustrative data for the use of DPI salts in water-based photopolymerization for hydrogel synthesis, as well as provide a theoretical framework for their use in emulsion and suspension polymerization.
Mechanism of Initiation
This compound salts can initiate polymerization through two primary mechanisms: photochemical initiation and redox-initiated polymerization.
Photochemical Initiation
Upon absorption of UV light, this compound salts undergo photolysis to generate reactive species that can initiate polymerization. The process can occur via two main pathways:
-
Direct Photolysis: The DPI salt directly absorbs a photon, leading to the homolytic or heterolytic cleavage of a carbon-iodine bond. This generates an aryl radical and an aryliodonium radical cation, or an aryl cation and an iodobenzene (B50100) molecule, along with a counter-ion that can be a strong Brønsted acid. These species can then initiate free-radical or cationic polymerization, respectively.
-
Photosensitization: In this more common approach for aqueous systems, a photosensitizer (PS) absorbs light at a longer, less damaging wavelength (e.g., visible light). The excited photosensitizer then interacts with the DPI salt via an electron transfer process, generating reactive radicals that initiate polymerization. This is particularly useful for biomedical applications where UV light should be avoided.
Application Notes and Protocols for Visible Light LED-Induced Polymerization using Diphenyliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for initiating polymerization reactions using diphenyliodonium salts in conjunction with visible light light-emitting diodes (LEDs). This technology is pivotal for applications ranging from 3D printing and coatings to the encapsulation of drugs and the fabrication of biomedical devices.
Introduction
This compound salts are highly efficient photoinitiators for both free-radical and cationic polymerization. While their primary absorption is in the UV region, their spectral sensitivity can be extended into the visible light spectrum through the use of photosensitizers, making them compatible with safer, low-energy visible light LEDs.[1][2] This approach is particularly advantageous for applications involving biological materials or thick samples where UV light penetration is limited. Three-component systems, which include a photosensitizer (dye), an electron donor (often an amine), and the this compound salt, have proven to be particularly efficient for initiating polymerization with visible light.[3][4]
Photoinitiation Mechanisms
The initiation process can occur through several pathways, primarily depending on the components of the photoinitiating system.
1. Two-Component System (Photosensitizer + Iodonium (B1229267) Salt):
In this system, a photosensitizer (PS) absorbs visible light and gets promoted to an excited state (PS*). The excited photosensitizer then interacts with the this compound salt (Ph₂I⁺X⁻), leading to the generation of initiating species. This can occur via an electron transfer from the excited photosensitizer to the iodonium salt, which then fragments to produce a phenyl radical (Ph•) and a protonic acid (H⁺), capable of initiating free-radical and cationic polymerization, respectively.[5][6]
2. Three-Component System (Photosensitizer + Electron Donor + Iodonium Salt):
These systems are generally more efficient under visible light.[3] The photosensitizer (PS) absorbs light and reaches an excited state (PS*). It then interacts with an electron donor (e.g., an amine), generating a radical cation of the donor and a radical anion of the photosensitizer. The this compound salt is then reduced by the radical anion of the photosensitizer to generate a phenyl radical, which can initiate polymerization. This process regenerates the photosensitizer, allowing it to participate in further photochemical reactions.[3]
Diagram of the Three-Component Photoinitiation Pathway
Caption: General mechanism of a three-component photoinitiating system.
Quantitative Data Summary
The efficiency of photopolymerization can be evaluated by parameters such as the rate of polymerization (Rp) and the final monomer conversion (%). The performance of various photoinitiating systems is summarized below.
Table 1: Performance of Two-Component Photoinitiating Systems for Radical Polymerization of Acrylates.
| Photosensitizer (Dye) | This compound Salt Co-initiator | Monomer | Light Source | Rp (s⁻¹) | Conversion (%) | Reference |
| Hemicyanine Dye (R1) | This compound salts | HDDA / TMPTA | Visible Light | Varies | 20 - 50 | [7] |
| Squaraine Dye (SQ) | (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate | TMPTA | UV-blue light | ~10.4 | - | [8] |
| Resazurin (Rz) | This compound chloride (DPIC) | Acrylamide | Visible Light | - | Efficient | [6] |
HDDA: 1,6-hexanediol (B165255) diacrylate; TMPTA: Trimethylolpropane triacrylate. Data is indicative of performance and may vary with experimental conditions.
Table 2: Performance of Three-Component Photoinitiating Systems.
| Photosensitizer | Electron Donor | This compound Salt | Monomer | Light Source | Key Finding | Reference |
| Methylene Blue | N-methyldiethanolamine | This compound chloride | - | Visible Light | Iodonium salt reacts with dye-based radical to regenerate dye and produce initiating phenyl radical. | [3] |
| Safranine O | Triethanolamine (TEOA) | This compound chloride (DPI) | Acrylamide | 520 nm | DPI significantly increases the polymerization rate. | [4] |
| Camphorquinone | Benzyl Alcohol | Diaryliodonium salt | Epoxides | Visible Light | Efficient for cationic ring-opening polymerization. | [9] |
| Eosin Y | N-methyldiethanolamine | This compound chloride | - | Visible Light | - | [10] |
Experimental Protocols
Protocol 1: General Procedure for Visible Light Photopolymerization of Acrylate (B77674) Monomers (Two-Component System)
This protocol is a general guideline based on typical procedures found in the literature.[7][11]
1. Materials:
- Acrylate monomer (e.g., TMPTA, HDDA)
- Photosensitizer dye (e.g., Hemicyanine, Squaraine)
- This compound salt (e.g., this compound hexafluorophosphate)
- Solvent (if necessary, e.g., 1-methyl-2-pyrrolidinone)
- Visible light LED lamp (e.g., 405 nm, 455 nm)
2. Preparation of the Photocurable Formulation: a. Prepare a stock solution of the photosensitizer in the chosen solvent at a concentration of approximately 10⁻³ M. b. Prepare a stock solution of the this compound salt in the same solvent at a concentration of approximately 10⁻² M. c. In a light-protected vial, mix the acrylate monomer with the desired concentrations of the photosensitizer and this compound salt solutions. Typical concentrations are in the range of 0.1-1% w/w for the initiator components. d. Ensure thorough mixing to achieve a homogeneous formulation.
3. Photopolymerization Procedure: a. Place a defined volume of the formulation onto a substrate (e.g., glass slide) or into a mold of a specific thickness (e.g., 25 µm). b. Position the sample under the visible light LED at a fixed distance. c. Irradiate the sample for a predetermined time. The progress of polymerization can be monitored in real-time using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy by following the disappearance of the characteristic acrylate double bond peak (~1635 cm⁻¹). d. The final monomer conversion can be calculated from the FTIR spectra.
Diagram of the Experimental Workflow for Photopolymerization
Caption: A typical experimental workflow for photopolymerization studies.
Protocol 2: Cationic Polymerization of Epoxides using a Three-Component System
This protocol is adapted from methodologies for visible light-sensitive cationic polymerization.[9]
1. Materials:
- Epoxide monomer (e.g., Bisphenol-A epoxy resin)
- Photosensitizer (e.g., Camphorquinone)
- Electron Donor/Co-initiator (e.g., Benzyl alcohol)
- Diaryliodonium salt
- Visible light source (e.g., Halogen lamp, blue LED)
2. Preparation of the Photocurable Formulation: a. In a light-protected container, dissolve the photosensitizer (e.g., 0.5 wt%), the electron donor (e.g., 1-2 wt%), and the diaryliodonium salt (e.g., 1-3 wt%) in the epoxide monomer. b. Stir the mixture in the dark until all components are fully dissolved and a homogeneous solution is obtained.
3. Photopolymerization Procedure: a. Apply a thin film of the formulation to a substrate. b. Expose the film to a visible light source. c. Monitor the curing process. The conversion of the epoxy groups can be tracked using Near-Infrared (NIR) or FTIR spectroscopy by observing the decrease in the epoxy ring absorption band. d. Assess the properties of the cured polymer, such as hardness and solvent resistance.
Considerations for Drug Development and Biomedical Applications
For applications in drug development, such as the formulation of drug-eluting coatings or hydrogels for drug delivery, several factors must be considered:
-
Biocompatibility: The photoinitiator system components and the resulting polymer must be biocompatible and non-toxic. The concentration of the initiator system should be minimized.
-
Wavelength Selection: Using longer wavelengths of visible light (e.g., blue or green light) is preferable to minimize potential damage to sensitive biological molecules or cells.
-
Oxygen Inhibition: Free-radical polymerization can be inhibited by oxygen. Performing the polymerization in an inert atmosphere (e.g., under nitrogen) or using additives that consume oxygen can improve efficiency.
-
Migration of Components: In biomedical applications, it is crucial to minimize the migration of unreacted initiator components from the cured polymer. The use of polymeric or polymerizable photoinitiators can address this issue.[12]
By carefully selecting the components of the photoinitiating system and optimizing the reaction conditions, this compound salts offer a versatile and efficient method for initiating polymerization with visible light LEDs for a wide range of scientific and industrial applications.
References
- 1. Push–pull biphenyl–based iodonium salts: Highly sensitive one-component photoinitiators for photopolymerization under UV–visible LEDs - European Coatings [european-coatings.com]
- 2. radtech2022.com [radtech2022.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 9. Paper Details | Paper Digest [paperdigest.org]
- 10. A mechanistic investigation of the three-component radical photoinitiator system Eosin Y spirit soluble, N-methyldiethanolamine, and this compound chloride | Semantic Scholar [semanticscholar.org]
- 11. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed C2-Arylation of Indoles with Diphenyliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed C2-arylation of indoles utilizing diphenyliodonium salts. This methodology offers a powerful and direct approach for the synthesis of 2-arylindoles, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Diaryliodonium salts have emerged as advantageous arylating agents due to their high reactivity, operational simplicity, and stability to air and moisture.[1][2] This document outlines the mechanistic details, substrate scope, and detailed experimental protocols for this transformation, serving as a vital resource for professionals in organic synthesis and drug discovery.
Mechanistic Overview: The Pd(II)/Pd(IV) Catalytic Cycle
The palladium-catalyzed arylation of indoles with diaryliodonium salts is generally understood to proceed through a Pd(II)/Pd(IV) catalytic cycle, which distinguishes it from traditional cross-coupling reactions that typically involve Pd(0)/Pd(II) cycles.[1][3] The reaction is initiated by the electrophilic palladation of the electron-rich indole (B1671886) at the C2 position by a Pd(II) species.[2] This is followed by oxidation of the resulting Pd(II)-indolyl intermediate by the diaryliodonium salt to a high-valent Pd(IV) species. Subsequent reductive elimination from the Pd(IV) complex forms the C-C bond of the 2-arylindole product and regenerates the active Pd(II) catalyst.[2][3]
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the C2-arylation of indoles.
Application Notes
The palladium-catalyzed C2-arylation of indoles using this compound salts is a versatile reaction with a broad substrate scope. The reaction generally proceeds with high regioselectivity at the C2 position of the indole ring.[2][4] Both NH-free and N-protected indoles can be successfully arylated.[4]
Key Advantages:
-
Mild Reaction Conditions: Many of these arylations can be conducted under relatively mild conditions, often at room temperature or slightly elevated temperatures, which helps in preserving sensitive functional groups.[1][4]
-
High Regioselectivity: The reaction demonstrates a strong preference for arylation at the C2 position of the indole nucleus.[2][4]
-
Good Functional Group Tolerance: The reaction is compatible with a variety of functional groups on both the indole and the diaryliodonium salt.[4]
-
Operational Simplicity: Diaryliodonium salts are typically stable crystalline solids that are easy to handle and do not require strictly inert reaction conditions.[1][5]
The choice of palladium catalyst, solvent, and additives can influence the reaction efficiency. Common palladium sources include Pd(OAc)₂, while both homogeneous and heterogeneous catalysts have been successfully employed.[2][4][6]
Substrate Scope and Reaction Yields
The following tables summarize representative examples of the palladium-catalyzed C2-arylation of various indole substrates with this compound salts, highlighting the reaction conditions and corresponding yields.
Table 1: C2-Arylation of Substituted Indoles with this compound Tetrafluoroborate (B81430)
| Entry | Indole Substrate | Palladium Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 85 |
| 2 | 5-Methoxyindole | IMesPd(OAc)₂ (5) | Toluene | 100 | 24 | 92 |
| 3 | 5-Nitroindole | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 75 |
| 4 | N-Methylindole | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 88 |
| 5 | 7-Methylindole | IMesPd(OAc)₂ (5) | Toluene | 100 | 24 | 80 |
Data compiled from multiple sources for illustrative purposes.
Table 2: C2-Arylation of Indole with Various Symmetrical Diaryliodonium Salts
| Entry | Diaryliodonium Salt | Palladium Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 85 |
| 2 | [(4-MeOC₆H₄)₂I]BF₄ | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 89 |
| 3 | [(4-FC₆H₄)₂I]BF₄ | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 82 |
| 4 | [(4-ClC₆H₄)₂I]BF₄ | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 78 |
| 5 | [(2-MeC₆H₄)₂I]BF₄ | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 70 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Below are detailed protocols for the synthesis of a diaryliodonium salt and its subsequent use in the palladium-catalyzed C2-arylation of indole. A general experimental workflow is also provided.
Caption: General experimental workflow for the C2-arylation of indoles.
Protocol 1: Synthesis of Phenyl(mesityl)iodonium Triflate
This protocol is adapted from a procedure suitable for an undergraduate organic chemistry laboratory.[6]
Materials:
-
Iodomesitylene (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA, 2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 2.0 equiv)
-
Benzene (B151609) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of iodomesitylene in dichloromethane, add m-chloroperoxybenzoic acid at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Add trifluoromethanesulfonic acid dropwise to the reaction mixture at 0 °C.
-
Add benzene to the mixture and allow the reaction to warm to room temperature.
-
Stir for an additional hour at room temperature.
-
The product can be isolated by precipitation with diethyl ether and collected by vacuum filtration. The resulting solid can be used in the subsequent arylation step without further purification.
Protocol 2: Palladium-Catalyzed C2-Arylation of Indole
This protocol describes a general procedure for the C2-phenylation of NH-free indole.[6]
Materials:
-
Indole (1.0 equiv)
-
Phenyl(mesityl)iodonium triflate (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv, 5 mol%)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a screw-capped vial, add indole, phenyl(mesityl)iodonium triflate, and palladium(II) acetate.
-
Add ethyl acetate to the vial.
-
Seal the vial and place it in a preheated oil bath at 50 °C.[6]
-
Stir the reaction mixture for 1 hour.
-
Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenylindole.[1]
Protocol 3: Heterogeneous Palladium-Catalyzed C2-Arylation in Water
This protocol provides an example of a more environmentally benign approach using a heterogeneous catalyst in water.[4]
Materials:
-
Indole (0.5 mmol, 1.0 equiv)
-
This compound tetrafluoroborate (1.0 mmol, 2.0 equiv)
-
Heterogeneous Palladium Catalyst (e.g., Pd(0)-AmP-MCF, 2.5 mol%)
-
Water (2 mL)
Procedure:
-
To a vial, add the indole, this compound tetrafluoroborate, and the heterogeneous palladium catalyst.[4]
-
Add water to the vial.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) for 6 to 15 hours.[4]
-
After the reaction is complete, filter the mixture through a pad of celite.
-
Extract the filtrate with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 2-aryl-1H-indole.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organ.su.se [organ.su.se]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Selective C-N Coupling Reactions Using Diaryliodonium Salts and Dinucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective carbon-nitrogen (C-N) coupling of dinucleophiles with diaryliodonium salts. This methodology offers a powerful tool for the synthesis of N-aryl compounds, which are significant in pharmaceutical and materials science. The protocols described herein focus on a ligand-free copper-catalyzed approach, highlighting its efficiency and selectivity under mild conditions.
Introduction
Diaryliodonium salts are versatile and highly reactive arylating agents used in a variety of cross-coupling reactions.[1] Their stability, ease of handling, and unique reactivity make them attractive alternatives to traditional aryl halide-based methods.[1] When reacted with dinucleophiles, such as α-amino amides, diaryliodonium salts exhibit remarkable selectivity, preferentially arylating the more basic amino group.[2] This selective N-arylation provides a direct, one-step route to valuable N-aryl-α-amino amides, compounds with demonstrated applications as pharmaceutical drugs.[2]
This document outlines the protocols for a copper-catalyzed selective C-N coupling reaction, which proceeds efficiently without the need for specialized ligands.[2] It also provides comparative data and context with other C-N coupling methodologies, such as palladium-catalyzed reactions.
Reaction Principle and Selectivity
The core of this methodology lies in the chemoselective arylation of one nitrogen atom in the presence of another. In the case of α-amino amides, the reaction selectively occurs at the aliphatic primary or secondary amine over the less basic amide nitrogen. This selectivity is attributed to the higher basicity and nucleophilicity of the amino group, which preferentially coordinates to the copper catalyst and reacts with the diaryliodonium salt.[2]
A plausible reaction pathway for the copper-catalyzed selective N-arylation is depicted below. The catalytic cycle is believed to involve the formation of a Cu(I) species, which then undergoes oxidative addition with the diaryliodonium salt to form a Cu(III)-aryl intermediate. Subsequent coordination of the dinucleophile and reductive elimination furnishes the N-arylated product and regenerates the active catalyst.
Caption: Proposed catalytic cycle for copper-catalyzed selective N-arylation.
Quantitative Data Summary
The following tables summarize the results for the copper-catalyzed selective N-arylation of various dinucleophiles with diaryliodonium salts.
Table 1: Copper-Catalyzed Selective N-Arylation of Phenylalaninamide with Diphenyliodonium Triflate
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (20) | K₃PO₄ | Dioxane | 12 | 85 |
| 2 | CuI (20) | K₃PO₄ | Dioxane | 12 | 78 |
| 3 | Cu₂O (10) | K₃PO₄ | Dioxane | 12 | 80 |
| 4 | Cu(OTf)₂ (20) | K₃PO₄ | Dioxane | 12 | 75 |
| 5 | None | K₃PO₄ | Dioxane | 24 | <5 |
Table 2: Substrate Scope for the Selective N-Arylation of α-Amino Amides
| α-Amino Amide | Diaryliodonium Salt | Product | Yield (%) |
| Phenylalaninamide | This compound triflate | N-Phenylphenylalaninamide | 85 |
| Leucinamide | This compound triflate | N-Phenylleucinamide | 82 |
| Valinamide | This compound triflate | N-Phenylvalinamide | 78 |
| Alaninamide | This compound triflate | N-Phenylalaninamide | 80 |
| Phenylalaninamide | Di(p-tolyl)iodonium triflate | N-(p-Tolyl)phenylalaninamide | 83 |
| Phenylalaninamide | Di(p-methoxyphenyl)iodonium triflate | N-(p-Methoxyphenyl)phenylalaninamide | 81 |
Experimental Protocols
General Procedure for Copper-Catalyzed Selective C-N Coupling
This protocol is based on the efficient ligand-free copper-catalyzed selective C-N coupling reaction of diaryliodonium salts and dinucleophiles under mild conditions.[2]
Caption: General experimental workflow for selective C-N coupling.
Materials:
-
α-Amino amide (dinucleophile)
-
Diaryliodonium triflate
-
Anhydrous Copper(II) acetate (Cu(OAc)₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane (anhydrous)
-
Argon gas
-
Standard glassware for organic synthesis (e.g., oven-dried 25 mL ground mouth test tube, stir bar)
Procedure:
-
To an oven-dried 25 mL ground mouth test tube equipped with a magnetic stir bar, add the α-amino amide (0.5 mmol), diaryliodonium triflate (1.0 mmol), anhydrous Cu(OAc)₂ (0.1 mmol, 20 mol%), and K₃PO₄ (1.0 mmol).[3]
-
Add 5 mL of anhydrous dioxane to the test tube.[3]
-
Seal the test tube with a sleeve rubber stopper.
-
Evacuate the test tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Stir the reaction mixture at room temperature for the time indicated in the tables (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated α-amino amide.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]
Concluding Remarks
The use of diaryliodonium salts in selective C-N coupling reactions with dinucleophiles provides a highly effective and straightforward method for the synthesis of N-arylated compounds. The described copper-catalyzed, ligand-free protocol is particularly advantageous due to its mild reaction conditions, high selectivity, and broad substrate scope.[2] This makes it a valuable tool for researchers and professionals in drug development and medicinal chemistry, facilitating the synthesis of complex molecules and the exploration of new chemical space. Further exploration into the utility of this methodology for late-stage functionalization of bioactive molecules is a promising area for future research.[4][5]
References
- 1. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 2. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the solubility of Diphenyliodonium chloride for in vitro assays.
Welcome to the technical support center for Diphenyliodonium chloride (DPI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays, with a primary focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and what are its primary applications in research?
This compound chloride (DPI) is a versatile laboratory chemical used as a reagent in various chemical reactions, including electrophilic phenylation and cross-coupling reactions.[1][2] In biological research, it is known as a potent, irreversible inhibitor of NADPH oxidases (NOX) and nitric oxide synthases (NOS).[3][4][5] It also functions as a G protein-coupled receptor 3 (GPR3) agonist, leading to the modulation of cAMP signaling pathways.[3] These properties make it a valuable tool for studying oxidative stress, signal transduction, and neurodegenerative diseases.[3]
Q2: I'm having trouble dissolving this compound chloride. What are the recommended solvents?
This compound chloride is known to have poor solubility in aqueous solutions. The most commonly recommended solvent for preparing stock solutions for in vitro assays is Dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6][7] Solubility in DMSO can be enhanced with ultrasonic assistance or gentle heating.[3][5][6][7] While some sources suggest slight solubility in water and ethanol, others state it is insoluble.[1][3][4][6][7][8] Therefore, for consistent and reproducible results, DMSO is the preferred solvent.
Q3: What is the maximum concentration of this compound chloride that I can dissolve in DMSO?
The reported solubility of this compound chloride in DMSO varies slightly across different suppliers and batches. Generally, you can expect to dissolve it in the range of 6 mg/mL to 12 mg/mL.[4][5][6][7] It is always recommended to start with a smaller amount and gradually increase it to determine the maximum solubility for your specific lot of the compound.
Q4: Can I dissolve this compound chloride directly in my cell culture medium?
It is not recommended to dissolve this compound chloride directly in cell culture medium due to its poor aqueous solubility.[3][4][7] This can lead to precipitation of the compound and inaccurate concentrations in your experiment. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium.
Q5: How should I store my this compound chloride stock solution?
For long-term storage, solid this compound chloride should be stored desiccated at -20°C.[4][7] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -20°C and use it within one month to maintain its potency.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide: Solubility Issues
This guide provides systematic steps to address common solubility problems with this compound chloride in your in vitro experiments.
Problem: Precipitate forms when I dilute my DMSO stock solution in aqueous buffer or cell culture medium.
Possible Causes:
-
The final concentration of this compound chloride in the aqueous solution exceeds its solubility limit.
-
The concentration of DMSO in the final solution is too low to maintain the solubility of the compound.
Solutions:
-
Decrease the Final Concentration: Try using a lower final concentration of this compound chloride in your assay.
-
Increase the DMSO Concentration: Ensure that the final concentration of DMSO in your assay is sufficient to keep the compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in a separate control experiment.
-
Use a Co-solvent: In some cases, the addition of a water-miscible co-solvent to your aqueous buffer might improve solubility.[9][10] However, the compatibility of the co-solvent with your experimental system must be validated.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous buffer or medium. This can sometimes prevent the compound from crashing out of solution.
Data Presentation
Table 1: Solubility of this compound Chloride in Various Solvents
| Solvent | Reported Solubility | Citations |
| DMSO | ≥6.99 mg/mL (with ultrasonic assistance) | [3][7] |
| Soluble to 10 mM | ||
| 10 mg/mL (with strong heating) | [6] | |
| 12 mg/mL (38.14 mM) | [4] | |
| 6 mg/mL (19.07 mM) (sonication recommended) | [5] | |
| 9.80-10.20 mg/mL | [6] | |
| Water | Insoluble / 0.2 mg/mL | [3][4][6][7] |
| Ethanol | Insoluble / 0.2 mg/mL | [3][4][6][7] |
| 0.1N NaOH | 0.5 mg/mL | [6] |
| 0.1N HCl | 0.2 mg/mL | [6] |
| 5% Glucose Solution | 3 x 10⁻⁸ to 3 x 10⁻⁶ M | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Chloride Stock Solution in DMSO
Materials:
-
This compound chloride (M.Wt: 314.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 3.15 mg of this compound chloride powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound chloride powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, brief and gentle warming (e.g., in a 37°C water bath) can be applied, but avoid excessive heat.
-
-
Storage: Once completely dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C.
Visualizations
Caption: Experimental workflow for preparing and using this compound chloride in in vitro assays.
Caption: Signaling pathways modulated by this compound chloride (DPI).
References
- 1. This compound CHLORIDE | 1483-72-3 [chemicalbook.com]
- 2. This compound chloride = 98.0 AT 1483-72-3 [sigmaaldrich.com]
- 3. cy3-maleimide.com [cy3-maleimide.com]
- 4. adooq.com [adooq.com]
- 5. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. ≥98%, Nitric oxide synthetase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. longdom.org [longdom.org]
Optimizing reaction conditions for Diphenyliodonium-mediated arylation.
Welcome to the technical support center for optimizing diphenyliodonium-mediated arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and enhance the success of your arylation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound-mediated arylation reactions.
Question: Why is my arylation reaction showing low to no product yield?
Answer: Low or no yield in a this compound-mediated arylation can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
-
Sub-optimal Catalyst System: The choice of catalyst is critical. While many reactions proceed without a metal catalyst, palladium and copper catalysts are frequently used to improve efficiency and selectivity. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and copper iodide (CuI) are common choices.[1] The catalyst loading is also important; typically, 5-10 mol% is used.[1]
-
Incorrect Base: The base plays a key role in activating the nucleophile. Common bases include potassium carbonate (K₂CO₃), potassium acetate (KOAc), and diisopropylethylamine (DIPEA).[1] The choice of base can be substrate-dependent. For example, for the arylation of imidazopyridine derivatives, K₂CO₃ has been shown to be effective.[1]
-
Inappropriate Solvent: The reaction solvent can significantly influence the outcome. Dichloromethane (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are frequently used. The polarity and coordinating ability of the solvent can affect the solubility of the reagents and the stability of the intermediates.
-
Reaction Temperature and Time: These reactions can be sensitive to temperature. While some arylations proceed at room temperature, others require heating.[1] For example, a palladium-catalyzed direct arylation of 2-phenylimidazo[1,2-α]pyridine using this compound triflate is performed at 100 °C for 24 hours.[1] Insufficient reaction time can also lead to incomplete conversion. Monitoring the reaction progress by TLC or LC-MS is recommended.
-
Quality of Reagents: Ensure the this compound salt, nucleophile, catalyst, and solvent are pure and dry, as impurities can interfere with the reaction. The stability of diaryliodonium salts can be influenced by their counter-ion and storage conditions.[2]
-
Steric Hindrance: Sterically hindered substrates or bulky aryl groups on the iodonium (B1229267) salt can significantly reduce reaction rates and yields.[1]
Question: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer: Side product formation is a common challenge. Identifying the side products can provide clues to the underlying issue.
-
Homocoupling of the Aryl Group: Formation of biaryl compounds (e.g., biphenyl) can occur, especially at elevated temperatures. This suggests decomposition of the diaryliodonium salt.[3] Optimizing the reaction temperature and minimizing reaction time can help reduce this side reaction.
-
Reaction with the Solvent: Some solvents can react with the diaryliodonium salt. For example, heating this compound triflate in DMSO can lead to an unexpected arylation of the solvent itself, forming 2-thiomethylphenols.[4][5] If you observe unexpected side products when using reactive solvents, consider switching to a more inert solvent like dioxane or toluene.
-
Aryne Formation: With electron-rich diaryliodonium salts and strong bases, aryne intermediates can form, leading to a variety of undesired products. The addition of aryne traps can help to identify if this pathway is active.[6]
-
Transfer of the "Wrong" Aryl Group (for unsymmetrical salts): When using unsymmetrical diaryliodonium salts, the transfer of the undesired aryl group (often referred to as the "dummy" group) can occur. The selectivity of transfer is influenced by steric and electronic factors.[7] Generally, the more electron-deficient or less sterically hindered aryl group is preferentially transferred in metal-free reactions.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose between a symmetrical and an unsymmetrical diaryliodonium salt?
A1: The choice depends on the value of your aryl group.
-
Symmetrical salts (Ar₂I⁺X⁻): Use these when the aryl group is readily available and inexpensive. The main drawback is that one equivalent of the aryl group is lost as an iodoarene byproduct.
-
Unsymmetrical salts (Ar-I⁺-Ar' X⁻): These are preferred when the aryl group to be transferred is precious or complex. The "dummy" aryl group (Ar') is designed to be non-transferable, thus improving the atom economy of the desired aryl group. However, achieving perfect chemoselectivity can be challenging.[7]
Q2: What is the role of the counter-ion (X⁻) in the diaryliodonium salt?
A2: The counter-ion can significantly impact the salt's stability, solubility, and reactivity. Weakly coordinating anions like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) are generally preferred as they lead to more reactive "naked" iodonium cations.[1] Halide anions (Cl⁻, Br⁻, I⁻) can sometimes interfere with catalytic cycles.[8]
Q3: Can I perform this reaction under metal-free conditions?
A3: Yes, many this compound-mediated arylations can be performed without a transition metal catalyst, particularly for N- and O-arylation of nucleophiles with acidic protons.[7][9] These reactions are often promoted by a suitable base. Metal-free conditions can be advantageous to avoid potential metal contamination in the final product.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction stalls, consider the following:
-
Increase Catalyst Loading: If using a catalyst, increasing the loading might improve conversion.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the reaction rate, but be mindful of potential side reactions.
-
Change the Solvent: A different solvent might improve the solubility of your reagents or better stabilize the reaction intermediates.
-
Add a Ligand: For metal-catalyzed reactions, the addition of a ligand can sometimes improve catalyst stability and turnover.
Comparative Data for Reaction Conditions
The following tables summarize typical reaction conditions for various this compound-mediated arylations to provide a starting point for optimization.
Table 1: Palladium-Catalyzed C-H Arylation
| Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-α]pyridine | Ph₂IOTf | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 24 | 91 | [1] |
| Thiophenes | Ph₂IBF₄ | Pd/C (5) | - | Ethanol | 60 | - | - | [1] |
| Indoles | Diaryliodonium Salts | Pd(OAc)₂ | - | - | - | - | - | [10] |
Table 2: Copper-Catalyzed N-Arylation
| Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Ph₂IOTf | Cu(MeCN)₄BF₄ | DIPEA | MeCN/DMSO | 40 | 30 | Moderate-Good | [1] |
| 2-Phenylquinazolin-4(3H)-one | Ph₂IOTf | CuI/Ligand | - | DMF | 130 | - | 93 | [1] |
| Tryptophan Derivatives | Diaryliodonium Triflate | Cu(OTf)₂ (10) | - | - | - | - | - | [1] |
Table 3: Metal-Free O-Arylation
| Nucleophile | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Galactoside | Ph₂IOTf | K-tert-butoxide | - | RT | - | Moderate-Good | [9][11] |
| Phenols | Aryl(phenyl)iodonium salts | - | - | - | - | - | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Heteroarenes
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroarene substrate (1.0 mmol), this compound salt (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.10 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated product.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Experimental Workflow
Caption: A typical experimental workflow for this compound-mediated arylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. diva-portal.org [diva-portal.org]
- 7. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
Minimizing side reactions and byproducts with Diphenyliodonium reagents.
Technical Support Center: Diphenyliodonium Reagents
Welcome to the technical support center for this compound reagents. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments, minimize side reactions, and reduce byproducts for cleaner, more efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and byproducts in reactions involving this compound salts?
A1: Common impurities often stem from the synthesis of the diaryliodonium salt itself or from side reactions during the arylation step. These can include:
-
Unreacted starting materials: Iodoarenes and arenes from the salt synthesis may persist.[1]
-
Homocoupling products: Formation of biaryls from the coupling of two aryl groups.
-
Products from reaction with solvent: Certain solvents can react with the iodonium (B1229267) salt under specific conditions. For example, heating this compound triflate in DMSO can lead to the formation of 2-thiomethylphenols.[2][3][4]
-
Regioisomers: When using substituted arenes, different isomers of the desired product may form.[1]
-
Iodobenzene: This is the stoichiometric byproduct of the aryl group transfer and is almost always present in the crude reaction mixture.[5]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. A systematic troubleshooting approach is recommended.
-
Incomplete Reaction: The reaction may not have reached completion. Consider optimizing the reaction time and temperature. Ensure the stoichiometry of your reagents is correct.[1]
-
Reagent Degradation: this compound salts can be sensitive to light and moisture.[1] Store them in a dark, dry place, such as an amber bottle within a desiccator. For long-term storage, refrigeration is advisable.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. A screening of these parameters is often necessary to find the optimal conditions for a specific substrate.[6][7]
-
Competing Side Reactions: The formation of byproducts, such as through intramolecular cyclization or reaction with the solvent, can consume starting material and lower the yield of the desired product.[8]
Q3: I am observing the formation of multiple regioisomers. How can I improve regioselectivity?
A3: Achieving high regioselectivity is a common challenge, especially with substituted or complex substrates.
-
Use of Directing Groups: Employing a directing group on your substrate can guide the arylation to a specific position, significantly enhancing regioselectivity in C-H arylation reactions.[9]
-
Catalyst and Ligand Choice: The choice of metal catalyst and ligand can profoundly influence the regioselectivity of the reaction. For instance, in palladium-catalyzed arylations, different ligands can favor arylation at different positions.[6]
-
Unsymmetrical Iodonium Salts: Using unsymmetrical diaryliodonium salts, such as aryl(mesityl)iodonium salts, can help. The bulky mesityl group is often a "dummy" or non-transferable ligand, favoring the transfer of the other aryl group.[6][10]
Q4: My electron-rich starting materials are decomposing under the reaction conditions. What can I do?
A4: Electron-rich arenes and heterocycles can be sensitive to the strongly acidic or oxidative conditions sometimes used with iodonium reagents.[1]
-
Milder Reaction Conditions: Opt for milder conditions. For example, use a weaker acid like tosylic acid (TsOH) instead of triflic acid (TfOH).[1]
-
Use of a Milder Base: In arylation reactions, a strong base might not be necessary. Screen weaker bases like K₂CO₃ or Cs₂CO₃.[9][10]
-
Lower Reaction Temperature: Many reactions with highly reactive this compound salts can proceed at lower temperatures, even room temperature, which helps preserve sensitive functional groups.[9]
Q5: My purified product is a sticky oil instead of a solid. What is the likely cause and how can I fix it?
A5: This is often due to residual high-boiling point solvents used during the synthesis of the iodonium salt, such as trifluoroethanol (TFE).[1] To address this, dissolve the oily residue in a minimal amount of a solvent like diethyl ether and add a few drops of methanol. Vigorous stirring should promote the precipitation of the pure, solid salt.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during arylation reactions with this compound reagents.
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
Optimizing reaction conditions is crucial for minimizing byproducts. The tables below summarize conditions for various arylation reactions.
Table 1: Palladium-Catalyzed C-H Arylation Conditions
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine (B120327) | Pd(OAc)₂ (5) | - | Acetic Acid | 100 | 12 | High | [9] |
| Indole | IMesPd(OAc)₂ (5) | - | Toluene | RT | 2-3 | >90 | [6][9] |
| Thiophene | Pd/C (5) | - | Ethanol | 60 | 24 | High | [6] |
| 2-Phenylimidazo[1,2-a]pyridine | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 24 | 91 | [6] |
Table 2: Copper-Catalyzed and Metal-Free Arylation Conditions
| Reaction Type | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Arylation | 2-Phenylquinazolin-4(3H)-one | CuI/Ligand | - | DMF | 130 | - | 93 | [6] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (2.7) | K₂CO₃ | DMF/H₂O | RT | 2-3 | High | [9] |
| S-Arylation | Thiol | None | Basic | - | - | - | Excellent | [10] |
| α-Arylation | α-nitro ester | None | K₂CO₃ | Toluene | RT | 2 | Good | [10] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
This protocol is adapted from established procedures for directed C-H arylation.[9]
-
Preparation: To a reaction vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), the diaryliodonium salt (0.22 mmol, 1.1 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Solvent Addition: Add acetic acid (AcOH, 1.0 mL) to the vial.
-
Reaction: Seal the vial and place the mixture in a preheated oil bath at 100 °C. Stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297). Carefully neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the ortho-arylated product.[9]
Caption: General experimental workflow for arylation.
Protocol 2: Metal-Free α-Arylation of an Active Methylene (B1212753) Compound
This protocol is a general representation for the arylation of carbon nucleophiles.[10][11]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the active methylene compound (e.g., a 1,3-dicarbonyl or α-nitro ester, 1.0 equiv) in a suitable solvent (e.g., Toluene or THF).
-
Base Addition: Add the base (e.g., K₂CO₃ or t-BuOK, 1.1 equiv) and stir the mixture at room temperature for 15-30 minutes to generate the nucleophile.
-
Reagent Addition: Add the diaryliodonium salt (1.2 equiv) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching & Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Understanding Reaction Pathways
The choice between a metal-catalyzed or metal-free pathway can be critical for minimizing side reactions. The following diagram illustrates a simplified decision-making process.
Caption: Simplified decision logic for reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 11. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
How to select the right counter-anion for a Diphenyliodonium salt.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate counter-anion for diphenyliodonium salts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the counter-anion in a this compound salt?
The counter-anion is a crucial component of a this compound salt that significantly influences its physicochemical properties and reactivity.[1][2] While the this compound cation is responsible for the arylating ability of the salt, the counter-anion affects key characteristics such as solubility, stability, and the overall success of a chemical reaction. The appropriate choice of a counter-anion can be the difference between a high-yielding reaction and a failed experiment.
Q2: How does the counter-anion affect the solubility of a this compound salt?
The nature of the counter-anion has a profound impact on the solubility of the this compound salt in various organic and aqueous solvents.[2] Generally, salts with large, non-coordinating anions like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) tend to be more soluble in a wider range of organic solvents compared to salts with smaller, more coordinating anions like halides (Cl⁻, Br⁻, I⁻).[2] Halide salts, for instance, are known for their poor solubility in many common organic solvents.[2]
Q3: Which counter-anions provide the best solubility in organic solvents?
Counter-anions such as triflate (OTf⁻), hexafluorophosphate (PF₆⁻), and tetrafluoroborate (BF₄⁻) are generally preferred for enhanced solubility in organic solvents.[1] this compound triflate is soluble in polar organic solvents, and this compound hexafluorophosphate is soluble in methanol, acetonitrile, and other polar organic solvents.[1][3] In contrast, this compound chloride has very limited solubility in many organic solvents.[2]
Q4: What are the stability considerations for this compound salts with different counter-anions?
The thermal stability of a this compound salt is influenced by its counter-anion. A higher melting point can be indicative of greater thermal stability. For instance, diphenyleneiodonium (B1195379) chloride has a significantly higher melting point (278 °C) compared to this compound hexafluorophosphate (140-144 °C) and this compound triflate (180-181 °C), suggesting it is more thermally stable in the solid state. The choice of a more stable salt is critical for applications requiring elevated temperatures.
Q5: How does the counter-anion influence the reactivity of a this compound salt in arylation reactions?
The counter-anion can directly participate in or interfere with the desired chemical transformation. Weakly coordinating anions, such as tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻), are often preferred as they are less likely to compete with the nucleophile in the reaction.[1] In some cases, the presence of a specific counter-anion can dramatically alter the reaction outcome. For example, the O-arylation of phenol (B47542) with this compound triflate in the absence of a base gives no product, but the addition of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) leads to a 95% yield. This highlights the crucial role the anionic species plays in the reaction mechanism.
Q6: Can I change the counter-anion of my this compound salt?
Yes, a process called anion exchange (or metathesis) allows for the replacement of the existing counter-anion with a different one.[4] This is a common and useful strategy to modify the properties of a this compound salt to better suit a specific application. For example, if a commercially available this compound salt has poor solubility in the desired reaction solvent, an anion exchange can be performed to introduce a more suitable counter-anion that enhances solubility. A general protocol for anion exchange is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor solubility of the this compound salt in the reaction solvent. | The counter-anion may not be compatible with the chosen solvent. Halide salts, for example, have low solubility in many organic solvents. | 1. Consult the solubility data table to select a more appropriate solvent. 2. Perform an anion exchange to a more soluble counter-anion (e.g., triflate, tetrafluoroborate, or hexafluorophosphate). 3. Consider using a co-solvent system to improve solubility. |
| Low or no reactivity in an arylation reaction. | The counter-anion may be too coordinating and interfering with the reaction. | 1. Switch to a this compound salt with a weakly coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). 2. If using a triflate salt, consider the addition of an activating agent like a fluoride source (e.g., TBAF) if applicable to your reaction. |
| Decomposition of the this compound salt during the reaction. | The reaction temperature may be too high for the stability of the salt. | 1. Check the thermal stability data for your specific this compound salt. 2. If possible, lower the reaction temperature. 3. Consider using a salt with a more thermally stable counter-anion. |
| Unexpected side products. | The counter-anion may be participating in an unintended reaction. | 1. Analyze the side products to identify the source of the unexpected reactivity. 2. Switch to a more inert counter-anion. |
Data Presentation
Table 1: Solubility of this compound Salts with Various Counter-Anions
| Counter-Anion | Methanol | Dichloromethane (B109758) | Acetonitrile | DMSO | Water | Notes |
| Triflate (OTf⁻) | Soluble | Soluble | Soluble | Soluble[5] | - | Soluble in acetone (B3395972) and chloroform.[5] Quantitative data: ~25% in γ-butyrolactone, ~5% in ethyl lactate, ~1% in PGMEA. |
| Tetrafluoroborate (BF₄⁻) | Soluble | Soluble | Soluble | Soluble | - | Generally good solubility in polar organic solvents. |
| Hexafluorophosphate (PF₆⁻) | Soluble[1][6][7] | Sparingly Soluble[1] | Soluble[1] | Soluble[1] | - | Also soluble in tetrahydrofuran, ethyl acetate, and dimethylformamide. Insoluble in non-polar solvents like hexanes.[1] |
| Tosylate (OTs⁻) | Soluble | Slightly Soluble | Soluble | Soluble | - | - |
| Chloride (Cl⁻) | Slightly Soluble | Insoluble | Slightly Soluble | Soluble (2.4 mg/mL)[8] | Soluble (0.2 mg/mL)[8] | Also soluble in 0.1N NaOH (0.5 mg/mL) and 0.1N HCl (0.2 mg/mL).[8] |
Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors. Quantitative data is provided where available.
Table 2: Thermal Stability of this compound Salts
| This compound Salt | Counter-Anion | Melting Point (°C) |
| This compound Hexafluorophosphate | PF₆⁻ | 140-144 |
| This compound Triflate | OTf⁻ | 180-181[9] |
| Diphenyleneiodonium Chloride | Cl⁻ | 278[8] |
Note: Melting point can be an indicator of thermal stability in the solid state. Higher melting points generally suggest greater stability.
Experimental Protocols
Protocol: Anion Exchange of this compound Salts
This protocol describes a general method for exchanging the counter-anion of a this compound salt. This example shows the conversion of this compound chloride to this compound triflate.
Materials:
-
This compound chloride
-
Trimethylsilyl (B98337) triflate (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for filtration
Procedure:
-
Preparation: In a clean, dry round-bottom flask, suspend this compound chloride (1.0 equivalent) in anhydrous dichloromethane (concentration can be adjusted, e.g., ~0.05 M).
-
Reaction: While stirring the suspension at room temperature, add trimethylsilyl triflate (1.1 equivalents) dropwise.
-
Stirring: Continue stirring the reaction mixture at room temperature. The initially heterogeneous mixture should become homogeneous as the reaction progresses, followed by the formation of a new precipitate (the desired this compound triflate). The reaction can be monitored by TLC or LC-MS and is typically complete within 12-24 hours.
-
Isolation: After the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: Triturate the resulting solid residue with anhydrous diethyl ether. This step helps to remove any remaining starting materials and byproducts.
-
Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield the pure this compound triflate.
Confirmation: The success of the anion exchange can be confirmed by analytical techniques such as NMR spectroscopy (disappearance of the chloride counter-ion signal and appearance of the triflate signal) and elemental analysis. A simple qualitative test for the absence of chloride can be performed by dissolving a small amount of the product in a suitable solvent and adding a solution of silver nitrate; the absence of a white precipitate (AgCl) indicates a successful exchange.[10]
Visualizations
Caption: General structure of a this compound salt.
Caption: Workflow for anion exchange of a this compound salt.
Caption: Key factors influencing counter-anion selection.
References
- 1. This compound hexafluorophosphate | 58109-40-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 66003-76-7: this compound triflate | CymitQuimica [cymitquimica.com]
- 4. diva-portal.org [diva-portal.org]
- 5. adipogen.com [adipogen.com]
- 6. This compound hexafluorophosphate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound hexafluorophosphate, 97%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 8. ≥98%, Nitric oxide synthetase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Oxygen Inhibition in Radical Polymerization Initiated by Diphenyliodonium Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming oxygen inhibition in radical polymerization initiated by diphenyliodonium salts.
Troubleshooting Guides
This section addresses common issues encountered during radical polymerization initiated by this compound salts in the presence of atmospheric oxygen.
| Problem | Potential Cause | Recommended Solutions |
| Tacky or uncured polymer surface after curing | Oxygen Inhibition: Atmospheric oxygen reacts with the initiating and propagating radicals at the surface, forming non-reactive peroxy radicals and terminating the polymerization chain reaction. This is particularly prominent in thin films where the surface-area-to-volume ratio is high. | 1. Increase Radical Flux: a. Increase Light Intensity: A higher light intensity generates a greater concentration of radicals, which can more effectively compete with oxygen. b. Increase Photoinitiator/Co-initiator Concentration: A higher concentration of the this compound salt and its sensitizer (B1316253) will produce more initiating radicals upon irradiation. 2. Reduce Oxygen Exposure: a. Inert Atmosphere: Conduct the polymerization under a nitrogen or argon blanket to displace oxygen. b. Physical Barrier: Apply a transparent barrier, such as a Mylar® film or a layer of glycerin, over the resin before curing to prevent oxygen diffusion.[1][2] 3. Chemical Scavenging: a. Incorporate Oxygen Scavengers: Add compounds like thiols, tertiary amines, or phosphines to the formulation. These molecules react with and consume dissolved oxygen or peroxy radicals. |
| Slow polymerization rate in the presence of air | Radical Scavenging by Oxygen: Oxygen efficiently scavenges the initiating radicals generated from the this compound salt photoinitiator system, reducing the overall rate of polymerization. | 1. Optimize the Photoinitiator System: a. Choice of Sensitizer: Select a sensitizer dye that efficiently transfers energy to the this compound salt, maximizing radical generation. b. Addition of Co-initiators: Incorporate tertiary amines or thiols. These can act as oxygen scavengers and also participate in the initiation process, increasing the overall rate.[3][4] 2. Increase Monomer Reactivity: a. Use Higher Functionality Monomers: Monomers with higher acrylate (B77674) functionality can increase the crosslinking density and viscosity more rapidly, which can limit oxygen diffusion. 3. Increase Formulation Viscosity: A higher initial viscosity of the resin can reduce the diffusion rate of oxygen into the system. |
| Incomplete bulk polymerization | 1. Insufficient Light Penetration: The sample may be too thick or opaque, preventing the UV light from reaching the entire volume. 2. Low Radical Concentration in the Bulk: The concentration of initiating radicals may be too low to sustain polymerization throughout the sample. | 1. Optimize Light Source: a. Use a Longer Wavelength Light Source: Longer wavelengths can penetrate deeper into the sample. Ensure your photoinitiator system is sensitive to the chosen wavelength. 2. Adjust Formulation: a. Reduce Sample Thickness: If possible, prepare thinner films to ensure uniform light penetration. b. Optimize Photoinitiator Concentration: An optimal concentration of the this compound salt system is crucial. Too high a concentration can lead to excessive light absorption at the surface, hindering deep curing. |
| Poor mechanical properties of the cured polymer | Low Degree of Conversion: Incomplete polymerization due to oxygen inhibition results in a poorly formed polymer network with suboptimal mechanical properties. | 1. Ensure Complete Curing: a. Post-Curing: After the initial cure, a post-curing step (either with UV light in an inert atmosphere or thermal treatment) can help to complete the polymerization of any remaining unreacted monomer. 2. Formulation Optimization: a. Utilize Thiol-Ene Chemistry: Incorporating multifunctional thiols can lead to a more uniform polymer network that is less sensitive to oxygen inhibition. |
Frequently Asked Questions (FAQs)
Q1: How does a this compound salt initiate radical polymerization?
A1: this compound salts are typically used in combination with a photosensitizer dye. Upon irradiation with light of a suitable wavelength, the photosensitizer absorbs the light and gets excited. In its excited state, it can transfer an electron to the this compound salt, which then decomposes to generate a phenyl radical. This highly reactive phenyl radical is the primary species that initiates the radical polymerization of monomers like acrylates.
Q2: What is the primary mechanism of oxygen inhibition?
A2: Molecular oxygen is a ground-state diradical and readily reacts with the carbon-centered radicals of the initiating and propagating polymer chains. This reaction forms a peroxy radical, which is much less reactive and generally does not continue the polymerization chain. This effectively terminates the polymerization process, particularly at the surface where oxygen is abundant.
Q3: Are there any visual indicators of oxygen inhibition?
A3: Yes, the most common indicator is a tacky or sticky surface on the cured polymer. In severe cases, the surface may remain liquid. You might also observe a lower hardness and reduced scratch resistance on the surface compared to the bulk of the polymer.
Q4: Can I just increase the curing time to overcome oxygen inhibition?
A4: Simply increasing the curing time at the same light intensity is often not an effective solution for surface cure issues. While it might help to increase the overall conversion in the bulk, the continuous diffusion of oxygen to the surface will still inhibit polymerization there. A more effective approach is to increase the light intensity to generate radicals at a faster rate than oxygen can diffuse in.
Q5: What are the pros and cons of using an inert atmosphere?
A5:
-
Pros: It is one of the most effective methods to completely eliminate oxygen inhibition, resulting in a tack-free surface and a higher degree of conversion.
-
Cons: It requires specialized equipment such as a glove box or a nitrogen-purged curing chamber, which can be expensive and complex to set up.
Q6: How do oxygen scavengers like thiols and amines work?
A6:
-
Thiols: Thiols can donate a hydrogen atom to the unreactive peroxy radicals, regenerating a reactive radical and forming a thiyl radical. The thiyl radical is capable of initiating a new polymer chain, thus mitigating the inhibitory effect of oxygen.
-
Tertiary Amines: Amines can also act as oxygen scavengers. In some photoinitiator systems, the amine can form radicals that react with oxygen, consuming it in the process. They can also act as co-initiators to increase the rate of radical generation.[3]
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to overcome oxygen inhibition.
Table 1: Effect of Additives on Double Bond Conversion (DBC) in Acrylate Polymerization
| Additive Type | Additive | Concentration (molar eq. to photoinitiator) | Double Bond Conversion (%) in Air | Reference |
| Hydrogen Donor (Amine) | N-Methyldiethanolamine (MDEA) | 1.0 | 38 | [3] |
| Hydrogen Donor (Thiol) | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | 0.33 | 46 | [3] |
| Hydrogen Donor (Thiol) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 0.25 | 47 | [3] |
| Phosphine | Triphenylphosphine (TPP) | 1 wt% | ~55 (vs ~20% without TPP) | [5] |
Data is illustrative of trends and the original sources should be consulted for specific experimental conditions.
Table 2: Influence of Curing Atmosphere on Polymerization of Hexanediol Diacrylate (HDDA)
| Atmosphere | Heat of Reaction (J/g) |
| 100% Nitrogen | 378 |
| 50% Nitrogen / 50% Oxygen | 268 |
| 100% Oxygen | 170 |
Data obtained from Photo-DSC analysis, indicating reduced polymerization efficiency with increasing oxygen concentration.
Experimental Protocols
Protocol 1: Real-Time FTIR (RT-FTIR) Monitoring of Photopolymerization under Air
Objective: To monitor the kinetics of photopolymerization initiated by a this compound salt system in the presence of air by observing the decrease in the acrylate double bond absorption peak.
Materials:
-
Acrylate monomer formulation containing a photosensitizer and a this compound salt.
-
FTIR spectrometer equipped with a horizontal transmission or ATR accessory.
-
UV/Vis light source with a suitable filter for the chosen photosensitizer.
-
Sample holder (e.g., KBr plates with a spacer of known thickness).
Procedure:
-
Prepare the photopolymerizable formulation by mixing the monomer, photosensitizer, and this compound salt in the desired ratios. Ensure all components are fully dissolved.
-
Place a drop of the formulation between two KBr plates separated by a spacer (e.g., 25 µm).
-
Mount the sample in the FTIR spectrometer.
-
Position the UV/Vis light source to irradiate the sample within the FTIR sample compartment.
-
Record a background spectrum.
-
Start the real-time FTIR measurement, collecting spectra at regular intervals (e.g., every second).
-
Simultaneously, turn on the UV/Vis light source to initiate polymerization.
-
Continue collecting spectra until the acrylate peak (typically around 1635 cm⁻¹) shows no further decrease.
-
Calculate the degree of conversion at each time point by monitoring the decrease in the area of the acrylate peak, often normalized to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹).
Protocol 2: Evaluation of Surface Cure using Rheometry
Objective: To determine the gel point and the evolution of the storage (G') and loss (G'') moduli of a photopolymerizing system to assess the effectiveness of oxygen inhibition mitigation strategies on surface cure.
Materials:
-
Rheometer equipped with a UV-curing accessory (e.g., a quartz plate).
-
UV/Vis light source compatible with the rheometer setup.
-
Photopolymerizable formulation.
Procedure:
-
Prepare the formulation as described in Protocol 1.
-
Place a small amount of the liquid resin onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 100 µm).
-
Set the rheometer to an oscillatory mode at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
Allow the sample to equilibrate to the desired temperature.
-
Start the rheological measurement to obtain baseline values for G' and G''.
-
Turn on the UV light source to initiate polymerization.
-
Continue monitoring G' and G'' over time. The gel point is typically identified as the time at which G' crosses over G''.
-
A rapid increase in G' to a high plateau indicates efficient polymerization. A slow increase or a low final G' can indicate significant oxygen inhibition.
Visualizations
Caption: Mechanism of radical polymerization initiated by a this compound salt and the competing pathway of oxygen inhibition.
Caption: A logical workflow for troubleshooting oxygen inhibition in photopolymerization.
Caption: Mechanism of how thiols mitigate oxygen inhibition by regenerating reactive radicals.
References
Improving the quantum yield of Diphenyliodonium-based photoinitiating systems.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the quantum yield of diphenyliodonium (DPI)-based photoinitiating systems.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound-based photoinitiating systems.
Issue: Low or Slow Polymerization Rate
Possible Cause 1: Inefficient Photon Absorption by the Iodonium (B1229267) Salt.
-
Question: My polymerization is extremely slow or not starting at all. I'm using a visible light source, but my this compound salt is only UV-sensitive. What's wrong?
-
Answer: Standard this compound salts primarily absorb in the UV region and have poor absorption in the visible light spectrum. To initiate polymerization with visible light, a photosensitizer (PS) is required. The photosensitizer absorbs the visible light and then transfers energy to the this compound salt to generate the initiating radicals.
Solution:
-
Introduce a Photosensitizer: Select a photosensitizer that absorbs light effectively at the wavelength of your light source.[1][2]
-
Match Spectra: Ensure the emission spectrum of your light source significantly overlaps with the absorption spectrum of the photosensitizer.[1]
-
Optimize Concentration: The concentration of the photosensitizer is crucial. Start with a concentration in the range of 10⁻³ M and optimize based on performance.[2]
Possible Cause 2: Inefficient Electron Transfer from Photosensitizer to DPI Salt.
-
Question: I've added a photosensitizer, but the polymerization rate is still lower than expected. How can I improve this?
-
Answer: The efficiency of the photoinitiation process is critically dependent on the electron transfer from the excited photosensitizer to the this compound salt.[1] The thermodynamic feasibility of this process can be estimated using the Rehm-Weller equation. If the free energy change (ΔG) for the electron transfer is not sufficiently negative, the process will be inefficient.
Solutions:
-
Select an Appropriate Photosensitizer/DPI Pair: Choose a photosensitizer and DPI salt with suitable redox potentials to ensure a favorable electron transfer process.[2]
-
Consider a Three-Component System: The addition of a third component, typically an electron donor like an amine (e.g., N-methyldiethanolamine), can significantly enhance the polymerization rate.[3] The amine can regenerate the photosensitizer, allowing it to participate in multiple initiation events, thereby increasing the overall quantum yield.[3][4]
-
Optimize Component Concentrations: The relative concentrations of the photosensitizer, amine, and iodonium salt can have a substantial impact on the polymerization kinetics.[3] Systematically vary the concentrations to find the optimal ratio for your specific system.
Possible Cause 3: Unsuitable Iodonium Salt Structure.
-
Question: I am using a photosensitizer, but different this compound salts are giving me very different polymerization rates. Why is this happening?
-
Answer: The structure of the this compound salt, including substituents on the phenyl rings, can influence its reactivity and reduction potential.[1][5] For example, introducing a nitro group in the para position of a phenyl ring has been shown to significantly increase the rate of polymerization and monomer conversion.[1]
Solution:
-
Screen Different DPI Salts: Experiment with various commercially available or synthesized this compound salts to identify one that provides the best performance with your chosen photosensitizer and monomer system.
Issue: Poor Final Monomer Conversion
Possible Cause 1: Low Light Intensity.
-
Question: My polymerization starts but terminates prematurely, resulting in a low degree of monomer conversion. Could my light source be the issue?
-
Answer: Yes, light intensity plays a crucial role. Higher light intensity generally leads to a higher concentration of initiating radicals and can result in a greater final monomer conversion.[6]
Solution:
-
Increase Light Intensity: If possible, increase the output power of your light source. Studies have shown that increasing light intensity from 10 mW cm⁻² to 50 mW cm⁻² can increase monomer conversion from 56% to 89%.[6]
-
Ensure Proper Focusing: Make sure the light is properly focused on the sample to maximize the incident photon flux.
Possible Cause 2: Oxygen Inhibition.
-
Question: I'm observing an induction period before polymerization begins, and the surface of my sample remains tacky. What could be the cause?
-
Answer: Oxygen is a well-known inhibitor of free-radical polymerization. It can quench the excited state of the photosensitizer and scavenge the initiating radicals, preventing them from reacting with the monomer.
Solution:
-
Inert Atmosphere: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition.
-
Lamination: For thin films, laminating the sample between two oxygen-impermeable films (like polypropylene) can effectively prevent oxygen access.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for improving the quantum yield of this compound-based systems with visible light?
A1: The most efficient and widely applicable mechanism is electron-transfer photosensitization.[1] In this process, a photosensitizer (PS) absorbs a photon of light and is promoted to an excited state (PS*). The excited photosensitizer then donates an electron to the this compound salt (Ph₂I⁺), which acts as an electron acceptor. This transfer leads to the decomposition of the iodonium salt, generating a phenyl radical (Ph•) that initiates polymerization.[1]
Q2: How do I select an appropriate photosensitizer?
A2: A good photosensitizer should have:
-
Strong Absorption: High molar absorptivity in the desired wavelength range (e.g., UV-A or visible light).
-
Matching Energy Levels: The excited state energy of the photosensitizer must be sufficient to facilitate electron transfer to the this compound salt.
-
High Intersystem Crossing Efficiency (for some mechanisms): Efficient formation of the triplet excited state can be beneficial as it has a longer lifetime, increasing the probability of reacting with the iodonium salt.
-
Photostability: The photosensitizer should not rapidly degrade under irradiation (photobleaching) before the polymerization is complete.
Q3: What is a "three-component" or "multi-component" photoinitiating system?
A3: A three-component system typically consists of a photosensitizer (e.g., a dye like Methylene Blue), an electron donor (co-initiator, often a tertiary amine), and the this compound salt.[3][4] These systems are often more efficient than their two-component counterparts because the amine can reduce the oxidized photosensitizer, regenerating it for another cycle and producing an additional initiating radical.[3] This synergistic interaction enhances the overall efficiency of radical generation.
Q4: Can the structure of the this compound salt itself be modified to improve performance?
A4: Yes. Modifying the chemical structure of the iodonium salt can significantly improve its properties. For example, creating one-component photoinitiators by incorporating a light-absorbing chromophore (like a stilbene) into the iodonium salt structure can increase the quantum yield of acid/radical generation by up to 10 times compared to simpler structures.[7]
Q5: What is the typical quantum yield for this compound salt decomposition?
A5: The quantum yield can vary widely depending on the system. For some benzylidene-based iodonium salts, the quantum yield of acid generation can be as low as 1-2%. However, advanced structures, such as those based on stilbene (B7821643) chromophores, have demonstrated significantly improved quantum yields.[7]
Data Presentation
Table 1: Performance of a Squaraine Photosensitizer with Various this compound Salts.
| Iodonium Salt ID | Rate of Polymerization (Rp) [s⁻¹] |
| I81 | 1.72 |
| I2 | 1.26 |
| I79 | 1.26 |
| I90 | 1.26 |
Conditions: Trimethylolpropane triacrylate (TMPTA) monomer, irradiation at 300 nm < λ < 500 nm, light intensity of 30 mW cm⁻². The photoinitiating ability of the best system (SQ/I81) is comparable to popular visible-light initiators like camphorquinone/amine systems.[1]
Table 2: Effect of Co-initiator Structure on Polymerization of Different Monomers.
| Monomer | Co-initiator Substituent | Max. Rate of Polymerization (Rp) [10⁻⁴ s⁻¹] | Final Monomer Conversion [C%] |
| HDDA | Electron-donating | ~7.37 | 33.50% - 46.49% |
| TMPTA | Electron-withdrawing | ~3 - 4 | 30% - 40% |
Data compiled from studies using a benzoxazole (B165842) derivative as the photosensitizer. The efficiency of the photoinitiating system depends on both the type of co-initiator and the monomer used.[6]
Experimental Protocols
Protocol: Measurement of Photopolymerization Rate by Photo-DSC
This protocol describes how to measure the kinetics of photopolymerization using differential scanning calorimetry (DSC).
Materials:
-
Photo-DSC instrument (e.g., TA Instruments Q2000 with a photocalorimetric accessory).
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA).
-
Photosensitizer.
-
This compound salt.
-
Co-initiator (if applicable).
-
Aluminum DSC pans and lids.
Procedure:
-
Sample Preparation:
-
Prepare the photoinitiating system by dissolving the photosensitizer and this compound salt in the monomer. A typical concentration is around 5 x 10⁻³ M.[1]
-
Ensure complete dissolution, using gentle heating or vortexing if necessary.
-
Accurately weigh approximately 1.5 mg of the formulation into an open aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan in the DSC cell. An empty, open pan is used as a reference.
-
Set the DSC to an isothermal temperature (e.g., 25°C).
-
Equilibrate the system for several minutes to achieve a stable heat flow baseline.
-
-
Measurement:
-
Initiate the polymerization by turning on the light source (e.g., a high-pressure mercury lamp with appropriate filters). The light intensity should be known and controlled (e.g., 30 mW/cm²).[1]
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat released during polymerization.
-
Continue irradiation until the heat flow returns to the baseline, indicating the cessation of the reaction.
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat evolved (ΔH) is determined by integrating the area under the exothermic peak.
-
The degree of monomer conversion (C%) at any given time can be calculated by dividing the heat evolved at that time by the total theoretical heat of polymerization for the specific monomer.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Electron transfer mechanism in a two-component DPI photoinitiating system.
Caption: Troubleshooting workflow for low polymerization rates in DPI systems.
Caption: Key component interactions in a three-component photoinitiating system.
References
- 1. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [iro.uiowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Unexpected Arylation of DMSO with Diphenyliodonium Triflate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the unexpected side reaction observed between the solvent Dimethyl Sulfoxide (B87167) (DMSO) and Diphenyliodonium triflate, a common arylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the unexpected reaction between this compound triflate and DMSO?
A1: When heated, this compound triflate (Ph₂IOTf) can react directly with DMSO, which is typically used as a solvent.[1][2][3] This is an unexpected side reaction where the DMSO molecule itself is arylated, leading to the formation of byproducts instead of the desired reaction with the intended substrate.
Q2: What are the products of this side reaction?
A2: The primary product formed from this unexpected reaction is 2-thiomethylphenol.[1][2][3] This product can be subsequently oxidized to the corresponding sulfoxide, especially during purification steps like silica (B1680970) gel chromatography.[3]
Q3: What is the proposed mechanism for this reaction?
A3: The reaction is believed to proceed through an initial arylation of the oxygen atom in DMSO by the this compound salt. This forms a sulfonium (B1226848) intermediate. Deprotonation of this intermediate leads to an ylide, which then undergoes a thia-Sommelet–Hauser rearrangement to produce the final 2-thiomethylphenol product after rearomatization.[1][2][3]
Q4: Under what conditions does this side reaction typically occur?
A4: This side reaction is primarily promoted by elevated temperatures. Significant formation of the byproduct has been observed when heating solutions of this compound triflate in DMSO at temperatures of 110 °C to 120 °C for extended periods.[3][4]
Q5: How can I prevent or minimize this unexpected arylation of DMSO?
A5: To minimize this side reaction, consider the following strategies:
-
Lower the reaction temperature: If your desired reaction can proceed at a lower temperature, this is the most effective way to inhibit the arylation of DMSO.
-
Use a more stable iodonium (B1229267) salt: Diaryliodonium salts that are more sterically hindered (e.g., using mesityl or trimethoxyphenyl groups instead of phenyl) are more stable and less likely to react with DMSO.[1][2][3][5]
-
Consider an alternative solvent: If the reaction chemistry allows, using a different solvent that does not react under these conditions is a straightforward solution.
Q6: Are other diaryliodonium salts susceptible to this reaction?
A6: The reactivity depends on the steric and electronic properties of the aryl groups. Less hindered diaryliodonium salts like this compound triflate are more prone to this reaction.[3] More substituted salts, such as those derived from mesitylene (B46885) or 1,3,5-trimethoxybenzene, have shown greater stability and are less likely to arylate DMSO under similar conditions.[3][5]
Troubleshooting Guide
Problem: My arylation reaction in DMSO resulted in a low yield and an unknown, persistent impurity.
-
Possible Cause: You may be observing the formation of 2-thiomethylphenol from the reaction of this compound triflate with the DMSO solvent, especially if your reaction was heated above 100 °C.
-
Troubleshooting Steps:
-
Check Reaction Temperature: Verify the temperature at which your reaction was conducted. Yields of the byproduct increase significantly at temperatures of 110-120 °C.[4]
-
Analyze Impurity: Obtain an NMR or Mass Spectrum of the impurity. Look for characteristic signals corresponding to 2-thiomethylphenol or its oxidized sulfoxide form.
-
Optimize Conditions: Rerun the reaction at the lowest possible temperature that still allows for the formation of your desired product.
-
Change Reagents: If lowering the temperature is not feasible, switch to a more sterically hindered and stable diaryliodonium salt.[3][5]
-
Problem: I must use DMSO as a solvent with this compound triflate at high temperatures. How can I mitigate the side reaction?
-
Possible Cause: The reaction conditions are highly favorable for the unwanted arylation of DMSO.
-
Mitigation Strategies:
-
Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the desired product is formed to prevent the slower formation of the byproduct.
-
Use Anhydrous Solvent: Studies have shown that using non-anhydrous ("wet") DMSO can diminish the yield of the side-product, suggesting that controlling the water content may influence the reaction pathway.[3] However, for consistency, starting with anhydrous DMSO and carefully controlling conditions is recommended.
-
Alternative Arylating Agent: If possible, investigate other classes of arylating agents that may be more stable under your required reaction conditions.
-
Problem: How do I remove the 2-thiomethylphenol byproduct and residual DMSO during workup?
-
Challenge: DMSO is a high-boiling point, polar solvent that is difficult to remove, and the phenolic byproduct may have similar solubility to your desired product.[6][7]
-
Workup and Purification Strategy:
-
DMSO Removal: Dilute the reaction mixture with a large volume of water and extract your product with a non-polar organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water or a brine solution to remove the bulk of the DMSO. A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMSO.[6]
-
Byproduct Removal:
-
Aqueous Base Wash: Since the byproduct is a phenol, an extraction with a dilute aqueous base (e.g., 1M NaOH) may selectively remove it into the aqueous layer. Caution: This is only suitable if your desired product is stable to basic conditions and does not contain acidic functional groups.
-
Chromatography: Flash column chromatography is often necessary for complete separation. The byproduct is relatively polar, so a suitable solvent system can be developed to separate it from your target compound. Be aware that the sulfide (B99878) (2-thiomethylphenol) can oxidize to the sulfoxide on silica gel.[3]
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Formation of 2-thiomethylphenol [3][4]
| Entry | Temperature (°C) | Time (h) | Additive | Yield of Sulfide (%)¹ |
| 1 | 110 | 24 | None | ~8 |
| 2 | 120 | 24 | None | ~40 |
| 3 | 120 | 48 | None | ~40 |
| 4 | 130 | 24 | None | ~37 |
| 5 | 120 | 24 | "Wet" DMSO² | 10 |
¹ Yields determined by NMR using an internal standard. ² Reaction performed using non-anhydrous DMSO.
Experimental Protocols
General Procedure for the Unexpected Arylation of DMSO
Caution: This protocol is provided for informational purposes to understand the conditions that lead to the side reaction. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a sealed reaction tube, add this compound triflate (1 equivalent).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired concentration (e.g., 0.1 M).
-
Add an internal standard (e.g., 1,4-dinitrobenzene) for quantitative analysis if desired.
-
Seal the tube and place it in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C).[3]
-
Stir the reaction mixture for the specified amount of time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed directly by NMR or worked up by diluting with water and extracting with an organic solvent to isolate the products.
Visualizations
Caption: Proposed mechanism for the unexpected arylation of DMSO.
Caption: Troubleshooting workflow for unexpected side reactions.
References
Technical Support Center: Chemoselective Arylation with Unsymmetrical Diaryliodonium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with unsymmetrical diaryliodonium salts in arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the chemoselectivity of unsymmetrical diaryliodonium salts in arylation reactions?
A1: The chemoselectivity, which is the preferential transfer of one aryl group over the other, is primarily governed by a combination of steric and electronic effects of the two aryl groups attached to the iodine atom.[1][2] In metal-free reactions, the most electron-deficient arene is typically transferred.[3] Conversely, when a transition metal catalyst (like copper or palladium) is used, the least sterically hindered aryl group is generally transferred.[3][4][5]
Q2: What is a "dummy" group in the context of unsymmetrical diaryliodonium salts?
A2: A "dummy" group is an aryl moiety on the iodonium (B1229267) salt that is designed to be non-transferable, thus ensuring the selective transfer of the desired aryl group.[6] Effective dummy groups are often sterically bulky or electron-rich.[6] Commonly used dummy groups include mesityl (2,4,6-trimethylphenyl) and 2,4,6-trimethoxyphenyl (TMP), which facilitate highly chemoselective arylations.[5][6][7]
Q3: How does the choice of catalyst influence which aryl group is transferred?
A3: The catalyst plays a crucial role in determining the reaction mechanism and, consequently, the chemoselectivity.
-
Metal-Free Conditions: The reaction often proceeds via a ligand coupling mechanism where electronic effects dominate. The more electrophilic (electron-deficient) aryl group is preferentially transferred.[1][3][4]
-
Transition-Metal Catalysis (e.g., Copper, Palladium): The mechanism typically involves oxidative addition to the metal center. In this case, steric factors are more influential, and the less sterically hindered aryl group is transferred.[3][4][5]
Q4: Can the solvent or base affect the chemoselectivity of the arylation?
A4: Yes, the choice of solvent and base can influence the chemoselectivity, particularly in cases where the steric and electronic factors of the two aryl groups are similar. For instance, in the arylation of 2-pyridones, using N,N-diethylaniline as a base in fluorobenzene (B45895) selectively yields the N-arylated product, while using quinoline (B57606) in chlorobenzene (B131634) favors O-arylation.[2][8] The solvent can also influence the degree of dissociation of the diaryliodonium salt into its constituent ions, which can affect reactivity.[1]
Q5: Are there any general stability and storage recommendations for unsymmetrical diaryliodonium salts?
A5: Diaryliodonium salts are generally stable, solid-state reagents.[1] For long-term storage, it is recommended to keep them in a dark (amber) bottle, protected from light, and refrigerated or frozen (-20°C).[9] It is also advisable to inert the container with a gas like argon or nitrogen to prevent moisture exposure.[9]
Troubleshooting Guide
Problem 1: Poor or no chemoselectivity is observed in my metal-free arylation.
-
Question: Why am I getting a mixture of both aryl groups transferred in my metal-free reaction?
-
Answer: This typically occurs when the electronic properties of the two aryl groups on the iodonium salt are too similar. In metal-free reactions, the more electron-deficient aryl group is preferentially transferred.[3] If the electronic differentiation is insufficient, poor selectivity will result.
-
Solution:
-
Redesign the Diaryliodonium Salt: Synthesize a new salt where the "dummy" group is significantly more electron-rich (e.g., containing methoxy (B1213986) groups like TMP) than the aryl group you intend to transfer.[6][10]
-
Incorporate Electron-Withdrawing Groups: Add an electron-withdrawing group (e.g., -NO2, -CF3, -CN) to the aryl group you wish to transfer to increase its electrophilicity.[1]
-
Problem 2: The wrong aryl group is being transferred in my copper-catalyzed reaction.
-
Question: I expected the less hindered group to transfer, but the more hindered one is the major product. What is happening?
-
Answer: While steric effects are dominant in copper-catalyzed arylations, strong electronic effects can sometimes override them.[3] If the more sterically hindered aryl group is also extremely electron-deficient compared to the other group, it might still be preferentially transferred.
-
Solution:
-
Select a Bulkier "Dummy" Group: Increase the steric bulk of the non-transferable group. A mesityl or a more substituted group can enhance the steric differentiation.[6]
-
Modify Electronic Properties: Adjust the electronic properties of the aryl groups to align with the desired steric-controlled selectivity. Avoid using a very electron-poor aryl group as your intended transferable group if it is also the more hindered one.
-
Problem 3: I am observing significant formation of side products, such as arynes.
-
Question: My reaction is yielding byproducts consistent with an aryne intermediate. How can I suppress this?
-
Answer: Aryne formation can occur as a side reaction, especially with electron-rich diaryliodonium salts in the presence of a strong base.[6][11]
-
Solution:
-
Use a Milder Base: Switch to a weaker base that is sufficient to deprotonate the nucleophile but less likely to induce elimination to form an aryne.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often disfavor the higher activation energy pathway leading to aryne formation.
-
Add an Aryne Trap: While this doesn't prevent formation, adding a trap like furan (B31954) can help confirm the presence of an aryne intermediate and clean up the reaction mixture by sequestering it.[11]
-
Problem 4: The reaction is sluggish or gives a low yield.
-
Question: My chemoselectivity is good, but the overall yield is poor. How can I improve it?
-
Answer: Low yields can be due to several factors including poor solubility of the salt, insufficient reactivity, or decomposition.
-
Solution:
-
Check the Counterion: The counterion of the diaryliodonium salt affects its solubility and reactivity.[1][10] Triflate (OTf), tetrafluoroborate (B81430) (BF4), or hexafluorophosphate (B91526) (PF6) salts are commonly used due to their good solubility and weak nucleophilicity.[1]
-
Optimize the Solvent: The solvent can impact the dissociation and solubility of the salt.[1] Screen different solvents to find one that fully dissolves the reagents at the reaction temperature.
-
Increase the Temperature: Carefully increasing the reaction temperature can improve the rate, but be mindful of potential side reactions or decomposition of the salt.[3]
-
Quantitative Data Summary
Table 1: Influence of "Dummy" Group on Phenyl Transfer Selectivity in Metal-Free Arylation of Diethyl Malonate
| "Dummy" Group (Ar in Ph-I-Ar) | Aryl Substituents | Phenyl Transfer (%) | "Dummy" Group Transfer (%) |
| 4-Methoxyphenyl | p-OCH3 | 13 | 87 |
| 2-Methoxyphenyl | o-OCH3 | >99 | <1 |
| 2,4,6-Trimethylphenyl (Mesityl) | o,o,p-CH3 | >99 | <1 |
| 2,6-Dimethylphenyl | o,o-CH3 | >99 | <1 |
| 4-Nitrophenyl | p-NO2 | <1 | >99 |
Data synthesized from trends described in referenced literature.[6][12][13][14] This table illustrates that sterically bulky ortho-substituted or electron-rich dummy groups strongly favor the transfer of the phenyl group, while an electron-deficient group makes itself the preferred transferable group.
Table 2: Effect of Catalyst on Aryl Group Transfer Selectivity
| Reaction Condition | Controlling Factor | Preferred Transferred Aryl Group |
| Metal-Free | Electronic | More Electron-Deficient |
| Copper-Catalyzed | Steric | Less Sterically Hindered |
| Palladium-Catalyzed | Steric | Less Sterically Hindered |
This table summarizes the general rules of chemoselectivity based on the presence or absence of a transition metal catalyst.[3][4][5]
Experimental Protocols
Key Experiment: General Protocol for a Metal-Free Chemoselective O-Arylation of a Phenol (B47542)
This protocol describes a general procedure for the chemoselective O-arylation of a phenol using an unsymmetrical diaryliodonium salt with a non-transferable "dummy" group (e.g., Mesityl or TMP).
Materials:
-
Phenol substrate (1.0 equiv)
-
Unsymmetrical diaryliodonium salt [Ar(Dummy)I]X (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, t-BuOK) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, CH₃CN)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol substrate (1.0 equiv), the unsymmetrical diaryliodonium salt (1.2 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 55 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-arylated product.
Note: The optimal base, solvent, temperature, and stoichiometry of reagents may vary depending on the specific substrates and should be optimized accordingly.
Visualizations
Caption: Factors governing chemoselectivity in arylation reactions.
Caption: Troubleshooting workflow for poor chemoselectivity.
Caption: General mechanistic pathways for arylation.
References
- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Unsymmetrical Diaryliodonium Salts [otavachemicals.com]
- 8. N - and O -arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02516J [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study [ouci.dntb.gov.ua]
- 13. Arylation with Unsymmetrical Diaryliodonium Salts : A Chemoselectivity Study [diva-portal.org]
- 14. Arylation with unsymmetrical diaryliodonium salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diphenyliodonium Salts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the purification of diphenyliodonium salts post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound salts?
A1: Common impurities can include unreacted starting materials such as iodo-arenes and arenes, byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid if m-CPBA is used), and residual solvents from the reaction.[1] In syntheses involving substituted arenes, regioisomers may also be present as impurities.[1]
Q2: My final product is a sticky oil or paste instead of a crystalline solid. What is the cause and how can I fix it?
A2: An oily or sticky product is often caused by residual fluorinated solvents like trifluoroethanol (TFE) that may have been used to improve reaction efficiency.[1] To resolve this, dissolve the oily residue in diethyl ether, add a few drops of methanol (B129727) to help dissolve the paste-like material, and stir vigorously to encourage the precipitation of the pure salt.[1] Diaryliodonium tosylates are also known to be stickier than their triflate counterparts and may require extended stirring in ether to fully precipitate.[1]
Q3: The yield of my purified salt is very low. What are some potential reasons and solutions?
A3: Low yields can result from several factors:
-
Incomplete Precipitation: The salt may be partially soluble in the washing solvent (commonly diethyl ether). Ensure the precipitation/washing is performed at a low temperature and that a sufficient volume of anti-solvent is used to minimize solubility losses.
-
Product Decomposition: Electron-rich arenes can be sensitive to the highly acidic and oxidizing reaction conditions, leading to decomposition.[1] Careful control of reaction temperature and time is crucial.
-
Mechanical Losses: Significant product can be lost during filtration and transfer steps. Ensure efficient transfer and washing of the solid on the filter.
-
Suboptimal Reaction Conditions: The synthesis itself may not have gone to completion. Re-evaluate the stoichiometry of reactants, reaction time, and temperature.
Q4: How do I choose between precipitation, recrystallization, and column chromatography for purification?
A4:
-
Precipitation/Washing: This is the most common and straightforward method, particularly for this compound triflates and tosylates.[2] It is effective for removing non-polar impurities like unreacted arenes and byproducts from the crude reaction mixture. The crude product is typically concentrated and then triturated or washed with a solvent in which the salt is insoluble, such as diethyl ether.[3]
-
Recrystallization: This method is used to obtain higher purity crystals. It involves dissolving the crude salt in a minimal amount of a solvent (e.g., acetone) and then adding an anti-solvent (e.g., diethyl ether) to induce crystallization, often at a reduced temperature.[4] This is effective for removing impurities with similar polarity to the product.
-
Column Chromatography: This technique is less common for the purification of the iodonium (B1229267) salt itself but is frequently used to purify the products of reactions where the iodonium salt is a reagent.[5][6] If required for the salt, it must be performed with care, as the ionic nature of the salts can lead to poor separation on standard silica (B1680970) gel.
Troubleshooting Guide
This section provides a logical workflow for addressing common issues encountered during the purification of this compound salts.
Caption: Troubleshooting decision tree for common purification issues.
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This method is widely used for the initial purification of crude this compound salts, especially triflates.
Methodology:
-
After the synthesis reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents like dichloromethane.[3]
-
To the resulting residue, add a sufficient volume of cold diethyl ether (Et₂O).[3]
-
Stir the suspension vigorously. The this compound salt should precipitate as a solid. If the product is oily, refer to the troubleshooting guide above.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected solid cake thoroughly with several portions of fresh, cold diethyl ether until the filtrate runs clear of colored impurities.[3]
-
Dry the purified solid product under vacuum or in a low-temperature oven (e.g., 65°C) for 1 hour to remove residual solvent.[3]
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining high-purity, crystalline this compound salts.
Methodology:
-
Take the crude or pre-purified (by washing) this compound salt and dissolve it in a minimum amount of a suitable solvent, such as acetone.[4]
-
Once fully dissolved, slowly add diethyl ether (the anti-solvent) to the solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.[4]
-
Place the resulting mixture in a freezer (-20°C to -26°C) and leave it undisturbed overnight to allow for complete crystallization.[4]
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of cold diethyl ether.[4]
-
Dry the crystals under high vacuum to remove all traces of solvent.
Purification Data for Selected this compound Triflates
The following table summarizes purification outcomes for various this compound triflates synthesized and purified by recrystallization from diethyl ether, demonstrating typical yields and melting points.
| Compound Name | Appearance | Yield (%) | Melting Point (°C) | Citation |
| This compound Triflate | Off-white solids | 88-90% | 169–173 | [4][7] |
| Di-p-tolyliodonium Triflate | Gray solids | 89% | 131–133 | [4] |
| (4-Nitrophenyl)(phenyl)iodonium Triflate | Yellow solids | 74% | 178–183 | [7] |
| (4-Bromophenyl)(4-chlorophenyl)iodonium Triflate | White needles | 74% | 201–204 | [4][7] |
| (4-Iodophenyl)(mesityl)iodonium Triflate | Dark white solids | 75% | 193–195 | [4] |
Visualized Workflow
General Synthesis and Purification Workflow
This diagram outlines the typical sequence of steps from synthesis to the final purified product.
Caption: Standard workflow for synthesis and purification of this compound salts.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols [frontiersin.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Cytotoxicity of Diphenyliodonium (DPI) Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of Diphenyliodonium (DPI) compounds in biological experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter when using DPI compounds.
Issue 1: Unexpectedly High Cell Death in My Experiment
Q: I'm using DPI as an inhibitor, but I'm observing significant cell death, even at concentrations reported to be non-toxic. What could be the cause?
A: Unexpected cytotoxicity from DPI can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Concentration and Purity:
-
Verify Stock Concentration: Re-calculate and confirm the concentration of your DPI stock solution. Errors in initial calculations are a common source of dosage issues.
-
Compound Integrity: Ensure the DPI compound has been stored correctly (typically at -20°C, protected from light) and has not degraded. Repeated freeze-thaw cycles can reduce efficacy and potentially increase toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with solvent but no DPI) in your experiments.
-
-
Cell Culture Conditions:
-
Cell Health and Confluency: Use healthy, logarithmically growing cells. Stressed, senescent, or overly confluent cells can be more susceptible to the cytotoxic effects of DPI.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DPI. What is a non-toxic concentration for one cell line may be cytotoxic to another. It is crucial to perform a dose-response curve for your specific cell line.
-
Contamination: Check for microbial (bacteria, yeast, fungi) or mycoplasma contamination, as this can sensitize cells to chemical stressors.
-
-
Experimental Protocol:
-
Incubation Time: The cytotoxic effects of DPI can be time-dependent. A shorter incubation time may be sufficient to achieve the desired inhibitory effect without causing significant cell death. Consider performing a time-course experiment.
-
Issue 2: My Results are Inconsistent or Not Reproducible
Q: I'm getting variable results between experiments when using DPI. How can I improve reproducibility?
A: Inconsistent results can be frustrating. Here are key areas to focus on for improving the reproducibility of your experiments with DPI:
-
Standardize Protocols:
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments.
-
Reagent Preparation: Prepare fresh dilutions of DPI for each experiment from a validated stock solution.
-
Incubation Times: Precisely control the duration of cell treatment and subsequent assay steps.
-
-
Control for Variables:
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Serum and Media Batches: Be aware that different batches of serum or media can have varying compositions that may influence cellular responses to DPI. If possible, use the same batch for a set of related experiments.
-
-
Assay-Specific Issues:
-
Interference with Viability Assays: DPI, due to its chemical nature, may interfere with certain viability assays. For example, it can directly reduce tetrazolium salts (like in an MTT assay), leading to an overestimation of cell viability. Run a "cell-free" control (DPI in media without cells) to check for direct chemical reactions with your assay reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DPI) cytotoxicity?
A1: The cytotoxicity of DPI is multifactorial and primarily stems from its ability to inhibit flavoenzymes. This leads to several downstream effects:
-
Inhibition of NADPH Oxidases (NOX): While often used experimentally for this purpose, broad inhibition of NOX enzymes disrupts normal cellular redox signaling.
-
Mitochondrial Dysfunction: DPI can inhibit components of the mitochondrial respiratory chain, particularly Complex I, leading to decreased ATP production and an increase in mitochondrial reactive oxygen species (ROS).[1]
-
Induction of Oxidative Stress: By disrupting cellular redox balance, DPI can cause an overall increase in oxidative stress, leading to damage of cellular components and activation of cell death pathways.[2]
-
Off-Target Effects: DPI is not entirely specific and can inhibit other flavoproteins and enzymes, contributing to its overall cytotoxicity.[3]
Q2: What are the known off-target effects of DPI?
A2: DPI is known to inhibit a range of flavin-containing enzymes beyond NADPH oxidases, which can lead to unintended biological consequences in your experiments. Some of the key off-target effects include:
-
Inhibition of nitric oxide synthase (NOS)
-
Inhibition of xanthine (B1682287) oxidase
-
Inhibition of cytochrome P450 reductase[3]
-
Inhibition of the internal Ca2+ pump[3]
-
Inhibition of cholinesterases[3]
These off-target effects should be considered when interpreting experimental results.
Q3: How can I minimize the cytotoxicity of DPI while still achieving my experimental goal (e.g., inhibiting NOX)?
A3: Minimizing DPI's cytotoxic effects while leveraging its inhibitory properties is a key challenge. Here are some strategies:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to identify the lowest effective concentration and the shortest incubation time that achieves the desired level of inhibition with minimal impact on cell viability.
-
Pulsed Treatment: Consider a "pulsed" treatment approach, where cells are exposed to DPI for a short period, followed by washing and incubation in fresh, DPI-free medium. This may be sufficient to inhibit the target enzyme without causing long-term cellular stress.
-
Use of Antioxidants: In some contexts, co-treatment with an antioxidant might help to mitigate the oxidative stress induced by DPI, although this could also interfere with the study of redox-related phenomena. This approach should be used with caution and with appropriate controls.
-
Consider Alternatives: If cytotoxicity remains a significant issue, consider using more specific inhibitors for your target enzyme if available.
Q4: Are there any alternatives to DPI with lower cytotoxicity?
A4: Yes, several other compounds have been developed and characterized as NADPH oxidase inhibitors, some of which may exhibit greater specificity and lower cytotoxicity compared to DPI. Examples include:
-
Apocynin: While widely used, its mechanism and specificity are debated, and it may act more as an antioxidant in some systems.
-
VAS2870 and VAS3947: These are newer inhibitors that have shown more specificity for NADPH oxidases compared to DPI.
-
GKT136901 and GKT137831: These are members of the pyrazolopyridine dione (B5365651) family of NOX inhibitors and have been investigated for their selectivity for certain NOX isoforms.
The suitability of an alternative will depend on the specific NOX isoform you are targeting and your experimental system.
Data Presentation
Table 1: Representative IC50 Values of this compound (DPI) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HT-29 | Human colon adenocarcinoma | Clonogenic Assay | 24 | ~0.05 |
| A549 | Human lung carcinoma | MTT Assay | 48 | ~12.45 |
| MCF-7 | Human breast adenocarcinoma | MTT Assay | 48 | ~6.06 |
| HCT-116 | Human colorectal carcinoma | MTT Assay | 48 | ~5.11 |
| Normal Fibroblasts | Non-cancerous | MTT Assay | 48 | >100 |
Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. This table provides representative values and should be used as a guideline. It is essential to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining the IC50 of DPI using an MTT Assay
This protocol provides a general framework for determining the concentration of DPI that inhibits 50% of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (DPI)
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution of DPI in DMSO. From this stock, prepare serial dilutions of DPI in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of DPI. Include wells for a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the DPI concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following DPI treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DPI at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Signaling pathways of DPI-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected DPI cytotoxicity.
Caption: Experimental workflow to mitigate DPI cytotoxicity.
References
Preventing premature decomposition of Diphenyliodonium salts during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of diphenyliodonium salts during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound salts.
Issue 1: Visible Degradation of the Salt (Color Change, Clumping)
-
Question: My this compound salt, which was a white crystalline solid, has turned yellow/brown and is clumping together. What is the cause, and is it still usable?
-
Answer: A color change and clumping are common indicators of decomposition. This is often caused by exposure to light, moisture, or elevated temperatures. The usability of the salt depends on the extent of degradation. It is highly recommended to assess the purity of the salt before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible degradation of this compound salts.
Issue 2: Inconsistent or Failed Reactions
-
Question: My reaction using a this compound salt is giving low yields or failing completely, even though the procedure has worked before. Could the salt be the problem?
-
Answer: Yes, the decomposition of the this compound salt is a likely cause for inconsistent or failed reactions. The concentration of the active reagent is reduced upon degradation, leading to poor reaction outcomes. It is crucial to ensure the integrity of the salt prior to its use in a reaction.
Troubleshooting Steps:
-
Verify Reagent Purity: Before troubleshooting the reaction, confirm the purity of the this compound salt using the analytical methods described in the --INVALID-LINK-- section.
-
Check for Incompatibilities: Ensure that the salt is not stored in proximity to incompatible chemicals, such as strong bases or nucleophilic solvents, which can accelerate decomposition.
-
Review Handling Procedures: Confirm that the salt was handled under appropriate conditions (e.g., under an inert atmosphere if it is particularly sensitive).
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound salts?
-
A1: To minimize decomposition, this compound salts should be stored in a cool, dark, and dry environment. It is recommended to store them in amber glass vials or other opaque containers to protect them from light. For enhanced stability, especially for long-term storage, refrigeration (-20°C to 4°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.[1]
-
-
Q2: How does the counterion affect the stability of this compound salts?
-
A2: The counterion has a significant impact on the stability and solubility of this compound salts. Salts with weakly coordinating anions (e.g., triflate (OTf⁻), hexafluorophosphate (B91526) (PF₆⁻)) are generally more stable and soluble in organic solvents compared to those with strongly coordinating and nucleophilic anions like halides (e.g., Cl⁻, Br⁻, I⁻).
-
-
Q3: Can I store this compound salts in a standard laboratory freezer?
-
A3: Yes, storing this compound salts in a freezer is a good practice to enhance their stability. However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold salt, which can lead to hydrolysis.[2]
-
-
Q4: Are there any chemicals that should not be stored near this compound salts?
-
A4: Yes, avoid storing this compound salts near strong bases, nucleophiles, and highly reactive chemicals. The cationic nature of the iodine atom makes it susceptible to nucleophilic attack, which can lead to decomposition.
-
Decomposition and Purity
-
Q5: What are the main factors that cause this compound salts to decompose?
-
A5: The primary factors contributing to decomposition are:
-
Light/UV Radiation: Many iodonium (B1229267) salts are photosensitive and can undergo photochemical decomposition.[1]
-
Heat: Elevated temperatures can promote thermal decomposition.
-
Moisture: The presence of water can lead to hydrolysis.[3]
-
Chemical Incompatibility: Contact with bases and nucleophiles can cause degradation.[1]
-
-
-
Q6: How can I check the purity of my this compound salt?
-
A6: The purity of this compound salts can be reliably determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Detailed protocols for these methods are provided in the --INVALID-LINK-- section.
-
-
Q7: What are the common decomposition products of this compound salts?
-
A7: Upon decomposition, this compound salts typically yield iodoarenes and other aryl byproducts. The exact nature of the decomposition products can depend on the specific salt and the decomposition pathway (photolytic or thermolytic).
-
Data Presentation
Table 1: Influence of Storage Temperature on the Stability of this compound Triflate
| Storage Temperature (°C) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| 25 (Room Temperature) | 92 | 85 |
| 4 (Refrigerator) | 98 | 96 |
| -20 (Freezer) | >99 | >99 |
Note: Data is illustrative and based on general stability trends. Actual stability may vary depending on the specific salt and packaging.
Table 2: Impact of Counterion on the Thermal Stability and Solubility of this compound Salts
| Counterion | Decomposition Onset (°C) | Solubility in Dichloromethane | Solubility in Acetonitrile (B52724) |
| Triflate (OTf⁻) | >180 | Soluble | Soluble |
| Hexafluorophosphate (PF₆⁻) | ~190 | Sparingly soluble | Soluble |
| Tetrafluoroborate (BF₄⁻) | ~200 | Sparingly soluble | Soluble |
| Tosylate (OTs⁻) | ~175 | Sparingly soluble | Soluble |
| Chloride (Cl⁻) | ~230 (subl.) | Insoluble | Sparingly soluble |
Data compiled from various sources and is intended for comparative purposes.[4][5]
Experimental Protocols
Protocol 1: Assessment of this compound Salt Purity using ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound salt into a clean, dry NMR tube.
-
Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube and record the exact weight.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. Ensure the salt and internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak of the this compound salt and a peak from the internal standard.
-
Calculate the purity of the salt using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Protocol 2: Stability Testing of this compound Salts via HPLC
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating the this compound salt from its potential degradation products. A C18 column is often suitable.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape.
-
Use a UV detector set to a wavelength where the this compound salt has strong absorbance (e.g., ~230-250 nm).
-
-
Initial Purity Assessment:
-
Prepare a standard solution of the this compound salt of known concentration in a suitable solvent.
-
Inject the solution into the HPLC system and determine the peak area corresponding to the salt. This will serve as the initial (time zero) purity.
-
-
Stress Conditions:
-
Thermal Stability: Store accurately weighed samples of the salt in a temperature-controlled oven at a specified temperature (e.g., 60°C).
-
Photostability: Expose samples to a light source that complies with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a sample from the stress condition.
-
Prepare a solution of the same concentration as the initial sample and analyze it by HPLC under the same conditions.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound salt at each time point by comparing the peak area to the initial peak area.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Decomposition Pathways
Caption: Factors leading to the decomposition of this compound salts.
Logical Relationship of Preventative Measures
Caption: Relationship between decomposition factors and preventative storage measures.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. physicsforums.com [physicsforums.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. benchchem.com [benchchem.com]
- 5. 二苯基碘酰氯 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Yields in Copper-Catalyzed Reactions with Diphenyliodonium Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your copper-catalyzed reactions involving diphenyliodonium salts, leading to improved yields and more efficient workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for copper-catalyzed reactions with this compound salts?
A1: The most widely accepted mechanism is a Cu(I)/Cu(III) catalytic cycle.[1][2][3][4] Initially, a Cu(I) species undergoes oxidative addition with the this compound salt to form a highly electrophilic aryl-Cu(III) intermediate.[5][6] This intermediate then reacts with a nucleophile. The final step is reductive elimination, which forms the desired carbon-heteroatom or carbon-carbon bond, yielding the arylated product and regenerating the Cu(I) catalyst for the next cycle.[6]
Q2: Which copper catalyst is better, Cu(I) or Cu(II)?
A2: Both Cu(I) and Cu(II) salts can be effective catalysts.[1][6] The active catalytic species is generally considered to be Cu(I).[1] If you start with a Cu(II) salt, it is believed to be reduced in situ to Cu(I) to initiate the catalytic cycle.[5] The choice between a Cu(I) or Cu(II) precatalyst can depend on the specific reaction, with some studies finding Cu(I) salts like CuCl or Cu(OTf)·benzene to be optimal, while others report high yields with Cu(II) salts like Cu(OTf)₂.[1][7][8] It is often best to screen both oxidation states to find the ideal catalyst for your specific substrate and reaction conditions.
Q3: How does the counteranion of the this compound salt affect the reaction?
A3: The counteranion of the this compound salt can influence its reactivity and solubility. Triflate (OTf) and tetrafluoroborate (B81430) (BF₄) are common counteranions that often lead to good yields due to their high reactivity.[9] However, the optimal counteranion can be reaction-dependent, and in some cases, trifluoroacetate (B77799) (TFA) has also been used effectively.[10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Suboptimal Copper Catalyst | Screen a variety of Cu(I) and Cu(II) salts. Common choices include CuCl, CuI, Cu₂O, Cu(OTf)₂, and (CuOTf)₂·toluene (B28343).[7][8] | Different copper salts exhibit varying activities. For instance, in one study, Cu(OTf)₂ showed the highest activity for N-arylamide synthesis.[8] |
| Incorrect Solvent | Test a range of solvents. Dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and toluene are frequently used and have proven effective in many cases.[7][8][11] Polar aprotic solvents like DMSO and DMF can sometimes give poor yields.[12] | Solvent choice is critical. For a meta-arylation, DCE was found to be the best solvent, while mixtures were ineffective.[7] For N-arylation of 2-pyridones, toluene was optimal.[11] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating. A typical range to explore is room temperature to 80 °C.[7][8] | Temperature significantly impacts yield. For a meta-arylation, 70 °C was ideal, with lower temperatures being insufficient and higher temperatures inhibiting catalysis.[7] |
| Base Incompatibility | If a base is required, screen different options. Common bases include organic amines (e.g., Et₃N, 2,6-di-tert-butylpyridine) and inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2][11] Some reactions proceed efficiently under base-free conditions, particularly with chelating alcohols.[9][12] | The choice of base can be crucial. For N-arylation of 2-pyridones, Et₃N was found to be the optimal base.[11] |
| Low Catalyst Loading | Increase the catalyst loading. While some reactions work with as little as 2 mol%, 5-10 mol% is a more common starting point.[7][9] | Insufficient catalyst can lead to a significant decrease in yield.[10] |
Problem 2: Formation of Side Products (e.g., O-arylation vs. N-arylation)
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Steric Hindrance | Modify the steric environment of the nucleophile or the this compound salt. | In the N-arylation of 2-pyridones, bulky substituents on the diaryliodonium salt favored O-arylation over the desired N-arylation.[11] |
| Reaction Conditions | Adjust the solvent and base. The choice of these parameters can influence the selectivity of the arylation. | The solvent and base can significantly impact the reaction's chemoselectivity.[10] |
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on product yield from different studies.
Table 1: Optimization of Copper Catalyst for N-Arylacetamide Synthesis [8]
| Entry | Copper Catalyst | Yield (%) |
| 1 | Cu(OTf)₂ | 85 |
| 2 | Cu(OAc)₂ | 65 |
| 3 | Cu₂O | 50 |
| 4 | Cu(CH₃CN)₄·PF₆ | 75 |
| 5 | CuI | 60 |
| Reaction conditions: α-methylphenylacetonitrile, this compound triflate, Cs₂CO₃, CH₂Cl₂, 80 °C, 2h. |
Table 2: Effect of Solvent on Meta-Arylation Yield [7]
| Entry | Solvent | Yield (%) |
| 1 | 1,2-Dichloroethane (DCE) | 84 |
| 2 | Toluene | <10 |
| 3 | Dioxane | <10 |
| 4 | Acetonitrile | <10 |
| 5 | 50% DCE in Toluene | <10 |
| Reaction conditions: 2-methylphenyl carbamate, this compound triflate, CuCl (10 mol%), 70 °C. |
Table 3: Influence of Temperature on Meta-Arylation [7]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 60 | 35 |
| 2 | 70 | 84 |
| 3 | 80 | 60 |
| Reaction conditions: 2-methylphenyl carbamate, this compound triflate, CuCl (10 mol%), DCE. |
Experimental Protocols
General Protocol for Copper-Catalyzed Meta-Arylation of an Aryl O-Carbamate [7]
-
A flame-dried 1.5 dram vial is charged with the aryl O-carbamate (0.5 mmol, 1 equiv.), CuCl (10 mol%), and this compound triflate (1 mmol, 2 equiv.).
-
The vial is evacuated and backfilled with nitrogen gas (this cycle is repeated three times).
-
1,2-Dichloroethane (2.5 mL, 0.2 M) is added, and the vial is sealed with a Teflon-lined cap.
-
The reaction mixture is stirred at 70 °C.
-
Upon completion (monitored by TLC), the reaction is allowed to cool to room temperature.
-
The solution is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol for Copper-Catalyzed N-Arylation of 2-Pyridones at Room Temperature [11]
-
To an oven-dried vial, add 2-pyridone (1.0 equiv.), this compound triflate (1.2 equiv.), and CuCl (10 mol%).
-
The vial is sealed with a rubber septum and purged with nitrogen.
-
Toluene (0.2 M) and triethylamine (B128534) (Et₃N, 2.0 equiv.) are added via syringe.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 30 minutes).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
References
- 1. Mechanistic Investigations of Cu-Catalyzed Fluorination of Diaryliodonium Salts: Elaborating the CuI/CuIII Manifold in Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Cross-Coupling of Vinyliodonium Salts and Zinc-Based Silicon Nucleophiles [organic-chemistry.org]
- 5. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents | MDPI [mdpi.com]
- 6. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. westmont.edu [westmont.edu]
- 8. Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02305E [pubs.rsc.org]
- 9. Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Analytical Techniques for Reaction Products of Diphenyliodonium-Mediated Coupling
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise analysis of reaction products is paramount. Diphenyliodonium salts are versatile reagents for creating carbon-carbon and carbon-heteroatom bonds, making the robust analysis of the resulting complex mixtures a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), and other analytical alternatives for the analysis of products from this compound-mediated coupling reactions. The information is supported by experimental data and detailed protocols to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC) has long been the standard for analyzing reaction mixtures. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant improvements in speed, resolution, and sensitivity.[1][2][3] UPLC systems utilize columns with sub-2 µm particles, which, when combined with higher operating pressures (up to 15,000 psi compared to HPLC's typical 6,000 psi), lead to faster separations and sharper peaks.[1][4] This enhanced performance is particularly beneficial for the complex mixtures often generated in coupling reactions, allowing for better separation of reactants, products, and byproducts.
Beyond the realm of conventional liquid chromatography, techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) present viable alternatives, each with unique advantages. SFC, often touted as a "green" chromatography technique, utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption. It has proven to be a powerful tool for chiral separations, which is highly relevant for the synthesis of chiral biaryl compounds, a common product of these coupling reactions. Capillary Electrophoresis, on the other hand, offers high separation efficiency and requires minimal sample and reagent volumes, making it a cost-effective and high-throughput analytical option.
Performance Comparison of Analytical Techniques
The choice of analytical technique significantly impacts the efficiency and quality of data obtained from the analysis of this compound-mediated coupling reactions. The following tables summarize the key performance metrics for HPLC, UPLC, and potential alternative methods based on available data for similar aromatic compounds.
| Parameter | HPLC | UPLC | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 1-10 min) | Very Short (typically 1-5 min) | Very Short (typically 2-10 min) |
| Resolution | Good | Excellent | Excellent (especially for chiral compounds) | Excellent |
| Sensitivity | Good | Excellent | Good | Excellent |
| Solvent Consumption | High | Low | Very Low (primarily CO2) | Very Low |
| Typical Column/Capillary | 3-5 µm particle size C18 or similar | Sub-2 µm particle size C18 or similar | Chiral or achiral packed columns | Fused silica (B1680970) capillary |
| Typical Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Acetonitrile/Methanol and Water/Buffer | Supercritical CO2 with co-solvents (e.g., Methanol) | Aqueous or non-aqueous buffer |
| Detection | UV, DAD, MS | UV, DAD, MS | UV, MS | UV, DAD, MS |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for HPLC, UPLC, SFC, and CE for the analysis of aromatic compounds, which can be adapted for products of this compound-mediated coupling reactions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general starting point for the analysis of biaryl products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or Diode Array Detector (DAD) for spectral analysis.
-
Injection Volume: 10 µL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This method offers a significant reduction in analysis time compared to HPLC.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm, DAD, or Mass Spectrometry (MS).[5]
-
Injection Volume: 2 µL.
Supercritical Fluid Chromatography (SFC) Protocol for Chiral Biaryls
SFC is particularly advantageous for the separation of enantiomers.
-
Column: Chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., 5-40% Methanol gradient).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
Capillary Electrophoresis (CE) Protocol
CE provides a high-efficiency separation with minimal sample consumption.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Visualizing the Workflow and Reaction Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for HPLC analysis and the general mechanism of a palladium-catalyzed arylation with a this compound salt.
References
A Head-to-Head Battle of Arylating Power: Diphenyliodonium Triflate vs. Hexafluorophosphate
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an efficient arylating agent is paramount. Among the plethora of available reagents, diaryliodonium salts have carved a significant niche due to their versatility and reactivity. This guide provides a comprehensive comparison of two prominent members of this class: diphenyliodonium triflate (Ph₂IOTf) and this compound hexafluorophosphate (B91526) (Ph₂IPF₆). We delve into their performance in key chemical transformations, supported by experimental data, and provide detailed protocols to aid in reagent selection and experimental design.
Executive Summary
This compound triflate and hexafluorophosphate are both powerful electrophilic arylating agents, primarily utilized as photoinitiators in cationic polymerization and as reagents in various arylation reactions. The fundamental difference between these two salts lies in their counter-anion: the triflate (CF₃SO₃⁻) and the hexafluorophosphate (PF₆⁻). This seemingly subtle distinction has a profound impact on their solubility, thermal stability, and, most importantly, their reactivity and efficiency in chemical transformations.
Experimental evidence suggests that This compound triflate often exhibits superior performance in terms of reaction yield and efficiency compared to its hexafluorophosphate counterpart . This is largely attributed to the properties of the triflate anion, which is a weaker coordinating and more charge-delocalized anion. This leads to a more "naked" and reactive this compound cation, facilitating the desired aryl transfer.
Performance Comparison: A Data-Driven Analysis
The efficiency of these two salts has been evaluated in various chemical reactions. Below, we present a summary of their performance in key applications, drawing from published experimental data.
Cationic Polymerization
In photoinitiated cationic polymerization, the onium salt absorbs light to generate a strong acid, which then initiates the polymerization of monomers like epoxides and vinyl ethers. The nature of the counter-anion plays a critical role in the initiation efficiency and the rate of propagation. The anion's nucleophilicity influences the stability of the propagating cationic species; a less nucleophilic anion leads to a more active "living" polymerization.
| Performance Metric | This compound Triflate (Ph₂IOTf) | This compound Hexafluorophosphate (Ph₂IPF₆) | Key Observations |
| Initiation Efficiency | Generally higher | Moderate to high | The less coordinating nature of the triflate anion can lead to a more reactive initiating species. |
| Polymerization Rate | Often faster | Generally slower | The hexafluorophosphate anion can form a more stable ion pair with the propagating cationic center, reducing its reactivity.[1] |
| Monomer Conversion | High | High | Both are effective initiators, but triflate may achieve higher conversion in a shorter time. |
Arylation Reactions
This compound salts are excellent reagents for the phenylation of a wide range of substrates, including naphthols. A direct comparison in the double arylation of 2-naphthol (B1666908) highlights the superior efficacy of the triflate salt.
| Reaction | Arylating Agent | Yield (%) [2][3] |
| Double arylation of 2-naphthol | This compound triflate | 74 |
| Double arylation of 2-naphthol | This compound hexafluorophosphate | 45 |
This significant difference in yield underscores the enhanced reactivity of the triflate salt in this specific C-C and C-O bond-forming reaction.
Physicochemical Properties
The physical properties of these salts, such as solubility and thermal stability, are crucial for their handling, storage, and application in various solvent systems.
| Property | This compound Triflate (Ph₂IOTf) | This compound Hexafluorophosphate (Ph₂IPF₆) |
| Appearance | White to light yellow crystalline solid[4][5] | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents like acetone, chloroform, DMF, and DMSO.[4][5] | Soluble in methanol (B129727) and other polar organic solvents. |
| Thermal Stability | Good thermal stability.[4] | Generally stable, but decomposition can be influenced by impurities. |
Experimental Protocols
For reproducible results, detailed experimental procedures are essential. Below are representative protocols for key applications.
Synthesis of this compound Triflate
A high-yielding one-pot synthesis of this compound triflate from arenes and iodine has been reported.
Materials:
-
m-Chloroperbenzoic acid (mCPBA)
-
Iodine
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve mCPBA and iodine in CH₂Cl₂.
-
Add benzene to the solution.
-
Cool the mixture and slowly add TfOH.
-
Stir the reaction at the desired temperature and time.
-
Concentrate the reaction mixture in vacuo.
-
Add Et₂O to precipitate the this compound triflate.
-
Filter the solid, wash with cold Et₂O, and dry under vacuum.
For detailed stoichiometry and reaction conditions, please refer to the original literature.
Double Arylation of 2-Naphthol
Materials:
-
2-Naphthol
-
This compound triflate or hexafluorophosphate
-
Lithium 2,2,6,6-tetramethylpiperidin-1-ide (TMP₂O)
-
Anhydrous diethyl ether and cyclohexane (B81311) (1:1)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Sodium sulfate
-
In a flame-dried round bottom flask under argon, dissolve the 2-naphthol in the anhydrous solvent mixture.
-
Add TMP₂O and stir for 15 minutes at 25°C.
-
Add the this compound salt and stir at 25°C until the starting material is consumed (typically 3 hours).
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Reaction Mechanisms and Pathways
The efficiency of this compound salts is intrinsically linked to their reaction mechanisms. Below are visualizations of the key pathways.
Photoinitiated Cationic Polymerization
The process begins with the photolysis of the this compound salt, which generates a Brønsted acid that initiates polymerization.
References
- 1. radtech2022.com [radtech2022.com]
- 2. Frontiers | The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols [frontiersin.org]
- 3. The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 66003-76-7: this compound triflate | CymitQuimica [cymitquimica.com]
- 5. adipogen.com [adipogen.com]
A Comparative Guide to Alternatives for Diphenyliodonium Salts in Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Cationic polymerization is a vital process in the development of a wide range of materials, from advanced adhesives and coatings to biocompatible polymers for drug delivery systems. For decades, diphenyliodonium (DPI) salts have been a cornerstone as photoinitiators for these reactions. However, the continuous drive for improved efficiency, broader spectral sensitivity, and tailored material properties has led to the exploration of effective alternatives. This guide provides an objective comparison of the primary alternatives to DPI salts—triarylsulfonium and ferrocenium (B1229745) salts—supported by experimental data to aid in the selection of the most suitable initiator for your research and development needs.
At a Glance: Performance Comparison of Cationic Photoinitiators
The choice of a photoinitiator significantly impacts the kinetics of polymerization and the final properties of the polymer. Below is a summary of the key performance characteristics of this compound, triarylsulfonium, and ferrocenium salts.
| Feature | This compound Salts | Triarylsulfonium Salts | Ferrocenium Salts |
| Initiation Mechanism | Generates a Brønsted acid upon photolysis. | Generates a Brønsted acid upon photolysis. | Generates a Lewis acid (iron-based) upon photolysis.[1] |
| Spectral Sensitivity | Primarily absorbs in the short-wavelength UV region (<300 nm).[1] | Broader absorption, extending into the longer UV-A region, offering a better overlap with the emission spectra of mercury arc lamps.[2] | Strong absorption at longer UV and even visible wavelengths (>300 nm), making them suitable for use with LED light sources.[1] |
| Initiation Efficiency | Generally high, but dependent on the counterion. | Often more efficient than iodonium (B1229267) salts due to better spectral overlap with common light sources.[2] | Highly efficient, particularly with long-wavelength UV light.[1] |
| Monomer Conversion | High conversion achievable, influenced by the counterion. | Can achieve high monomer conversion, often requiring lower concentrations than iodonium salts for equivalent light absorbance.[2] | High monomer conversions reported, with the potential for "dark cure" after initial photoinitiation.[3] |
| Solubility | Generally good solubility in non-polar monomers. | Can have lower solubility in non-polar monomers compared to iodonium salts. | Solubility can be a limitation in some epoxy resins.[4] |
| Thermal Stability | Good thermal stability. | Generally exhibit good thermal stability. | Can also act as thermal initiators at moderate temperatures.[1] |
Delving Deeper: A Head-to-Head Comparison
A direct comparison of photoinitiator effectiveness reveals the nuances of each class. In a study comparing various onium salts on an equal-absorbance basis for the polymerization of a cycloaliphatic epoxide, significant differences were observed.[2]
Key Findings:
-
Light Absorption: Sulfonium (B1226848) salts exhibit significantly stronger and broader light absorption compared to iodonium salts. The spectral overlap of sulfonium salts with a standard mercury arc lamp is approximately 10-fold greater than that of iodonium salts.[2] This implies that a much lower concentration of a sulfonium salt is needed to absorb the same amount of energy as an iodonium salt.[2]
-
Influence of the Counterion: The nature of the counterion is critical for initiation. Weakly nucleophilic anions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻) are necessary to form the strong superacid required to efficiently initiate polymerization.[5]
-
Polymerization Performance: When formulations were adjusted for equivalent light absorption, both iodonium and sulfonium salts with effective counterions achieved similar final monomer conversions.[2]
Experimental Protocols
Monitoring Cationic Polymerization Kinetics with Real-Time FT-IR Spectroscopy
Real-time Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of monomer-specific absorption bands.
Materials and Equipment:
-
FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
UV/Vis light source (e.g., mercury lamp or LED) with a light guide to direct the radiation onto the sample.
-
Monomer (e.g., cycloaliphatic epoxide, vinyl ether).
-
Photoinitiator (this compound, triarylsulfonium, or ferrocenium salt) at the desired concentration (typically 0.5-2 mol%).
-
Nitrogen purge (optional, to minimize atmospheric moisture).
Procedure:
-
Sample Preparation: In a dark environment, prepare the photopolymerizable formulation by dissolving the photoinitiator in the monomer.
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Apply a small drop of the formulation onto the ATR crystal to form a thin film.
-
Initiate Data Collection: Start recording FT-IR spectra at a set time interval (e.g., one spectrum per second).
-
Photopolymerization: After a brief delay to establish a baseline (e.g., 10-20 seconds), turn on the UV/Vis light source to initiate polymerization.
-
Data Analysis: Monitor the decrease in the area of a characteristic absorption band of the monomer (e.g., the epoxide ring vibration at ~790 cm⁻¹). The degree of conversion at a given time (t) can be calculated using the following equation: Conversion (%) = [1 - (Area(t) / Area(0))] * 100 where Area(t) is the peak area at time t, and Area(0) is the initial peak area.
-
Kinetic Analysis: Plot the conversion as a function of time to obtain the polymerization profile. The polymerization rate (Rp) can be determined from the slope of this curve.
Initiation Mechanisms and Signaling Pathways
The initiation of cationic polymerization by these photoinitiators, while all resulting in a cationic propagating species, proceeds through distinct pathways.
This compound and Triarylsulfonium Salts: Brønsted Acid Generation
Upon absorption of UV light, both this compound and triarylsulfonium salts undergo photolysis, leading to the formation of a strong Brønsted acid (a superacid). This acid then protonates a monomer molecule, generating a carbocation that initiates the polymerization chain reaction.[6]
Caption: Initiation by Iodonium and Sulfonium Salts.
Ferrocenium Salts: Lewis Acid Generation
Ferrocenium salts operate through a different mechanism. Photolysis of a ferrocenium salt leads to the dissociation of an aromatic ligand, generating a coordinatively unsaturated iron complex that acts as a powerful Lewis acid.[1] This Lewis acid can then directly activate a monomer, initiating the ring-opening polymerization.
Caption: Initiation by Ferrocenium Salts.
Conclusion
Both triarylsulfonium and ferrocenium salts present compelling alternatives to traditional this compound salts for cationic polymerization.
-
Triarylsulfonium salts are particularly advantageous when using broad-spectrum light sources like mercury arc lamps, due to their superior light absorption characteristics. This can lead to higher polymerization rates and allow for lower initiator concentrations.
-
Ferrocenium salts are excellent choices for applications requiring initiation by longer wavelength UV or visible light, making them compatible with modern LED curing technologies. Their unique Lewis acid initiation mechanism offers an alternative pathway for polymer synthesis.
The selection of the optimal photoinitiator will ultimately depend on the specific requirements of the application, including the monomer system, the desired polymer properties, the light source available, and cost considerations. This guide provides a foundation for making an informed decision to advance your research and development in the field of cationic polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. radtech2022.com [radtech2022.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers [mdpi.com]
- 5. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mechanistic Pathways of Diphenyliodonium Reactions: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of arylating agents is paramount for optimizing synthetic routes and developing novel therapeutics. Diphenyliodonium salts have emerged as powerful and versatile reagents for the introduction of aryl moieties. However, the choice of reaction conditions can lead to divergent mechanistic pathways, influencing product yields, selectivity, and the formation of byproducts. This guide provides an objective comparison of the primary mechanistic routes of this compound reactions, supported by experimental data and detailed protocols for validation studies.
This document will delve into the key mechanistic dichotomies of this compound salt reactions: metal-free versus metal-catalyzed pathways, and within the metal-free routes, the competition between polar (ionic) and radical mechanisms. We will also compare the performance of this compound salts with other common arylating agents.
Performance Comparison of Arylating Agents
The choice of an arylating agent significantly impacts the efficiency and conditions required for a given transformation. This compound salts often offer milder reaction conditions compared to traditional aryl halides, which may require higher temperatures and stronger bases. The following tables summarize quantitative data for representative N-arylation and C-H arylation reactions, comparing this compound salts with alternative reagents.
Table 1: Comparison of Arylating Agents in the N-Arylation of Indole
| Arylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl(mesityl)iodonium triflate | Pd(OAc)₂ (5 mol%) | Ethyl Acetate | 50 | 1 | 30 (average) | [1] |
| This compound triflate | CuI (10 mol%) / K₃PO₄ | Dioxane | 110 | 24 | 85 | [1] |
| Iodobenzene | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane | 100 | 24 | 95 | [2] |
| Phenylboronic acid | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 48 | 98 | [2] |
Table 2: Comparison of Arylating Agents in the C-H Arylation of Thiophene
| Arylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound tetrafluoroborate | Pd/C (5 mol%) | Ethanol | 60 | 24 | 75 (C3-arylation) | [1] |
| 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ / Cs₂CO₃ | DMA | 150 | 3 | 81 | N/A |
| Phenyltrimethoxysilane | Pd(OAc)₂ / Cu(OAc)₂ / AgF | Toluene | 110 | 24 | 65 | N/A |
Mechanistic Pathways of this compound Reactions
The reactivity of this compound salts can be channeled through several distinct mechanistic pathways, primarily categorized as metal-free and metal-catalyzed.
Metal-Free Pathways
In the absence of a transition metal catalyst, this compound salts can react with nucleophiles through either a polar (ionic) or a radical mechanism. The operative pathway is often influenced by the nature of the nucleophile, the solvent, and the presence of light or radical initiators.
1. Polar (Ionic) Mechanism: This pathway is generally favored for nucleophilic aromatic substitution reactions. It can proceed through two main routes:
-
Associative Pathway: The nucleophile first adds to the iodine center, forming a hypervalent iodine intermediate. This is followed by ligand coupling, akin to reductive elimination from a transition metal center, to form the arylated product and iodobenzene.
-
Dissociative Pathway: This involves the initial dissociation of the this compound salt into a phenyl cation and iodobenzene, followed by trapping of the highly reactive phenyl cation by the nucleophile. This pathway is less common.
2. Radical Mechanism (Single Electron Transfer - SET): This pathway is often initiated by light (photoredox catalysis) or a radical initiator. A single electron transfer from a donor to the this compound salt leads to its fragmentation into a phenyl radical and iodobenzene.[3] The phenyl radical then reacts with the substrate. The involvement of a radical pathway can be supported by radical trapping experiments.[3]
Metal-Catalyzed Pathways
Transition metals, particularly palladium and copper, are frequently employed to catalyze arylation reactions with this compound salts, often proceeding under milder conditions and with higher selectivity.[1][4]
1. Palladium-Catalyzed Pathway: The generally accepted mechanism involves a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by the oxidative addition of the this compound salt to a Pd(II) species, forming a high-valent Pd(IV) intermediate.[1] Subsequent reductive elimination releases the arylated product and regenerates the Pd(II) catalyst.[1]
2. Copper-Catalyzed Pathway: Copper catalysts can operate through various mechanisms. One proposed pathway involves the formation of an organocopper intermediate, which then undergoes reaction with the substrate. In some cases, a single electron transfer (SET) mechanism initiated by the copper catalyst is also plausible.[4]
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: Polar reaction pathways for this compound salts.
Caption: Single Electron Transfer (SET) radical pathway.
References
A Comparative Analysis of Diaryliodonium and Triarylsulfonium Salt Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired reaction kinetics and material properties. Among the cationic photoinitiators, diaryliodonium and triarylsulfonium salts stand out for their efficiency in initiating the polymerization of monomers such as epoxides, vinyl ethers, and oxetanes. This guide provides an objective comparison of the performance of these two classes of photoinitiators, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal initiator for their specific application.
Executive Summary
Diaryliodonium and triarylsulfonium salts are both onium salt photoinitiators that generate a strong Brønsted acid upon UV irradiation, which in turn initiates cationic polymerization.[1][2] While both are highly effective, they exhibit key differences in their photochemical properties, initiation efficiency, and practical usability.
Diaryliodonium salts are characterized by their high quantum yields of photolysis and are particularly effective in sensitizing through the addition of various sensitizers.[3] They are, however, generally less thermally stable than their sulfonium (B1226848) counterparts.
Triarylsulfonium salts , on the other hand, typically possess higher molar extinction coefficients and broader UV absorption ranges, allowing for more efficient light absorption.[1] They also exhibit excellent thermal stability.[4] However, they are generally less amenable to photosensitization compared to iodonium (B1229267) salts.[3]
This guide will delve into a quantitative comparison of their performance metrics, provide detailed experimental protocols for their evaluation, and visualize the key mechanistic pathways.
Data Presentation: Performance Metrics
The following tables summarize key quantitative data for representative diaryliodonium and triarylsulfonium salt photoinitiators.
Table 1: UV Absorption Properties of Selected Onium Salt Photoinitiators
| Photoinitiator Type | Cation | Anion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Diaryliodonium | Diphenyliodonium | PF₆⁻ | 227 | 17,800[5] |
| Diaryliodonium | This compound | SbF₆⁻ | ~250 | Not specified[1] |
| Diaryliodonium | (4-methylphenyl)(phenyl)iodonium | PF₆⁻ | ~250 | Not specified[1] |
| Diaryliodonium | Bis(4-dodecylphenyl)iodonium | PF₆⁻ | ~250 | Not specified[1] |
| Triarylsulfonium | Triphenylsulfonium | SbF₆⁻ | 318 | 60,900[5] |
| Triarylsulfonium | Triphenylsulfonium | PF₆⁻ | ~250, ~300 | Not specified[1] |
| Triarylsulfonium | (4-tert-butylphenyl)diphenylsulfonium | SbF₆⁻ | ~250, ~300 | Not specified[1] |
Data compiled from multiple sources. The solvent used for UV-Vis spectroscopy can influence the λmax and ε values. The data presented here is for acetonitrile, unless otherwise specified.
Table 2: Photolysis Quantum Yields of Selected Onium Salt Photoinitiators
| Photoinitiator Type | Cation | Anion | Quantum Yield (Φ) | Wavelength (nm) |
| Diaryliodonium | This compound | BF₄⁻ | 0.57 | 313[6] |
| Diaryliodonium | This compound | AsF₆⁻ | 0.496 | 365[6] |
| Diaryliodonium | 4,4'-Dimethylthis compound | BF₄⁻ | ~0.7 | Not specified |
| Triarylsulfonium | Triphenylsulfonium | PF₆⁻ | 0.17 | 254 |
| Triarylsulfonium | Triphenylsulfonium | AsF₆⁻ | 0.19 | 254 |
| Triarylsulfonium | Triphenylsulfonium | SbF₆⁻ | 0.23 | 254 |
Quantum yields can vary depending on the experimental conditions, including the solvent and the presence of sensitizers.
Experimental Protocols
Accurate comparison of photoinitiator performance relies on standardized experimental methodologies. Below are detailed protocols for key experiments.
Determination of UV-Vis Absorption Spectra
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the photoinitiator.
Methodology:
-
Prepare a series of dilute solutions of the photoinitiator in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette, using the pure solvent as a reference.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the λmax from the spectrum.
-
Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.[1]
Measurement of Photolysis Quantum Yield
Objective: To quantify the efficiency of the photoinitiator's decomposition upon light absorption.
Methodology:
-
Prepare a solution of the photoinitiator with a known concentration in a suitable solvent.
-
Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the desired irradiation wavelength.[6]
-
Irradiate the photoinitiator solution for a specific time, ensuring low conversion (typically <10%) to avoid secondary reactions.
-
Analyze the concentration of the remaining photoinitiator using a suitable analytical technique such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The quantum yield (Φ) is calculated as the number of photoinitiator molecules decomposed divided by the number of photons absorbed.
Monitoring Polymerization Kinetics by Real-Time FT-IR (RT-FTIR) Spectroscopy
Objective: To measure the rate of polymerization and the final monomer conversion.
Methodology:
-
Prepare a formulation containing the monomer, the photoinitiator, and any other additives.
-
Place a thin film of the formulation between two transparent substrates (e.g., NaCl plates) or on an ATR crystal.
-
Position the sample in an RT-FTIR spectrometer equipped with a UV light source.
-
Simultaneously expose the sample to UV radiation and record the IR spectra at regular intervals.
-
Monitor the decrease in the characteristic IR absorption band of the reactive functional group of the monomer (e.g., the epoxide ring vibration at ~790 cm⁻¹).
-
Calculate the monomer conversion as a function of time from the change in the peak area. The rate of polymerization is the first derivative of the conversion versus time curve.
Characterization of Curing by Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the reaction rate and enthalpy.
Methodology:
-
Place a small, accurately weighed amount of the liquid formulation into a DSC pan.
-
Place the pan in the Photo-DSC instrument, which is equipped with a UV light source.
-
Irradiate the sample with a controlled intensity of UV light while monitoring the heat flow.
-
The exothermic peak in the heat flow curve corresponds to the polymerization reaction.
-
The area under the peak is proportional to the total heat of polymerization, which can be used to calculate the extent of conversion. The peak height is related to the rate of polymerization.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanisms of photoinitiation and a typical experimental workflow for comparing photoinitiators.
Caption: Direct photolysis pathways for diaryliodonium and triarylsulfonium salts.
Caption: General photosensitized initiation mechanism for onium salts.
Caption: Workflow for the comparative evaluation of photoinitiators.
Discussion and Conclusion
The choice between diaryliodonium and triarylsulfonium salt photoinitiators is application-dependent.
Diaryliodonium salts are often favored when high reactivity and the ability to use photosensitizers to shift the initiation wavelength to the visible region are critical.[3] Their higher quantum yields can lead to faster polymerization rates under certain conditions. However, their lower thermal stability may be a concern in some applications.
Triarylsulfonium salts are excellent choices for applications requiring robust, thermally stable initiators.[4] Their strong and broad UV absorption can be advantageous when using light sources with broad emission spectra.[1] While less easily sensitized, their direct photolysis is highly efficient.
Ultimately, the selection process should involve a careful consideration of the desired polymerization kinetics, the spectral output of the light source, the chemical nature of the monomer system, and the processing and storage conditions of the final product. The experimental protocols outlined in this guide provide a framework for conducting a thorough and objective comparison to inform this critical decision.
References
- 1. radtech2022.com [radtech2022.com]
- 2. researchgate.net [researchgate.net]
- 3. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
A Comparative Guide to Validating the Purity of Synthesized Diphenyliodonium Salts by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step to ensure reliable and reproducible results in downstream applications. Diphenyliodonium salts, versatile reagents in organic synthesis, are no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for validating the purity of these salts, supported by experimental data and detailed protocols.
This guide will objectively compare the utility of NMR and MS in identifying and quantifying impurities in synthesized this compound salts. While both techniques are powerful analytical tools, they offer distinct advantages and provide complementary information for a thorough purity assessment.
Executive Summary
NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), offers a non-destructive method for structural confirmation and the quantification of the main component and impurities without the need for identical reference standards for each impurity. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity for detecting trace-level impurities and confirming the mass of the desired salt and any byproducts. The choice and combination of these methods depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for representative this compound salts synthesized by different methods, as reported in the literature. These examples highlight the types of data obtained from NMR and mass spectrometry that are crucial for purity validation.
Table 1: Purity Assessment of this compound Triflates by NMR
| Compound | Synthetic Method | Reported Yield (%) | ¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR Data (101 MHz, DMSO-d₆) δ (ppm) | Purity Specification | Reference |
| This compound Triflate | One-pot from iodobenzene (B50100) and benzene | 90 | 8.27 (d, J = 8.0 Hz, 4H), 7.64 (t, J = 7.4 Hz, 2H), 7.52 (t, J = 7.7 Hz, 4H) | 135.2, 132.1, 131.8, 120.8 (q, J = 322.3 Hz), 116.5 | ≥98% (NMR) | [1][2][3] |
| (4-Methylphenyl)(phenyl)iodonium Triflate | One-pot from iodobenzene and toluene | 85 | 8.21 (d, J = 7.6 Hz, 2H), 8.12 (d, J = 8.2 Hz, 2H), 7.66 (t, J = 7.6 Hz, 1H), 7.52 (t, J = 7.6 Hz, 2H), 7.34 (d, J = 8.2 Hz, 2H), 2.34 (s, 3H) | Not explicitly provided in this format | Not specified | [4] |
| (4-Bromophenyl)(mesityl)iodonium Triflate | From 1-bromo-4-iodobenzene (B50087) and mesitylene | 90 | 7.57 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 7.09 (s, 2H), 2.61 (s, 6H), 2.34 (s, 3H) (in CDCl₃) | 144.6, 142.6, 135.3, 134.7, 130.5, 126.9, 120.9, 120.3 (q, J = 319.9 Hz), 109.9, 27.2, 21.3 (in CDCl₃) | Not specified | [1] |
Table 2: Impurity Identification and Mass Confirmation by Mass Spectrometry
| Compound | Ionization Method | Expected [M]⁺ (cation) | Observed [M]⁺ | Potential Impurities Detected | Reference |
| This compound Triflate | ESI | 281.98 | Not explicitly provided | Unreacted starting materials, regioisomers, byproducts from oxidizing agent | [5] |
| (4-Bromophenyl)(4-chlorophenyl)iodonium Triflate | ESI | 392.8537 | 392.8553 | Not specified | [1][2] |
| Aryl(mesityl)iodonium salts | ESI | Varies | Dimer formation observed in chloroform | Not specified | [5] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Determination
This protocol provides a general guideline for determining the purity of a synthesized this compound salt using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound salt and a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a clean vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: A 30-degree or smaller flip angle to ensure complete relaxation between pulses.
-
Relaxation Delay (d1): At least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
-
Receiver Gain: Set to avoid clipping of the FID.
-
3. Data Processing and Purity Calculation:
-
Process the FID with a Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the this compound salt and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte refers to the this compound salt and IS refers to the internal standard.
-
LC-MS for Impurity Profiling
This protocol outlines a general procedure for identifying impurities in a this compound salt sample using LC-MS.
1. Sample Preparation:
-
Prepare a stock solution of the this compound salt in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. LC-MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid or trifluoroacetic acid to improve peak shape and ionization.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min for UHPLC and 0.8-1.2 mL/min for HPLC.
-
Detector: A UV-Vis or photodiode array (PDA) detector can be used in series before the mass spectrometer.
-
-
MS System: An electrospray ionization (ESI) source is typically used for diaryliodonium salts.
-
Ionization Mode: Positive ion mode is used to detect the this compound cation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination of impurities.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation of impurities.
-
3. Data Analysis:
-
Analyze the chromatogram to identify the main peak corresponding to the this compound salt and any impurity peaks.
-
Examine the mass spectrum of each peak to determine the mass-to-charge ratio (m/z) of the corresponding ion.
-
Propose structures for impurities based on their accurate mass and fragmentation patterns, considering potential starting materials, byproducts, and degradation products.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and purity validation.
Caption: Comparison of NMR and Mass Spectrometry for purity analysis.
Conclusion
Validating the purity of synthesized this compound salts is paramount for their effective use in research and development. A combination of NMR and mass spectrometry provides a robust and comprehensive approach to purity assessment. NMR, particularly qNMR, offers accurate quantification and structural confirmation, while LC-MS excels at detecting and identifying trace impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized this compound salts.
References
A Comparative Guide to the Kinetic Analysis of Polymerization Initiated by Diphenyliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Diphenyliodonium salts are a versatile and widely utilized class of photoinitiators in radical and cationic polymerization processes, finding applications in areas ranging from dental materials to 3D printing. The efficiency of these initiators is critically dependent on their chemical structure, the presence of sensitizers, and the specific monomer system being used. This guide provides an objective comparison of the performance of different this compound salts, supported by experimental data, to aid in the selection of the most suitable initiator for a given application.
Performance Comparison of this compound Salts
The initiation of polymerization by this compound salts is a multi-step process that can be influenced by various factors. In two-component systems, a photosensitizer absorbs light and then interacts with the iodonium (B1229267) salt to generate reactive species.[1] In three-component systems, an electron donor, such as an amine, is also included to enhance the efficiency of the initiation process.[2]
The reactivity of this compound salts can be tuned by modifying the substituents on the phenyl rings. Electron-withdrawing groups, for instance, can influence the rate of polymerization and the final monomer conversion.[3] The counterion (anion) associated with the iodonium salt also plays a significant role in the overall performance, affecting solubility and reactivity.[4][5]
Quantitative Data Summary
The following tables summarize key kinetic parameters for the polymerization of various monomers initiated by different this compound salt systems. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Kinetic Data for Radical Polymerization of Trimethylolpropane Triacrylate (TMPTA)
| Photoinitiator System (Sensitizer/Iodonium Salt) | Concentration (mol/L) | Light Intensity (mW/cm²) | Rate of Polymerization (Rp, s⁻¹) | Monomer Conversion (%) | Reference |
| Squaraine / this compound Chloride | 2 x 10⁻³ | 30 | 1.26 - 1.72 | Not Specified | [1] |
| Squaraine / this compound Salt with p-NO₂ | 2 x 10⁻³ | 30 | Significantly Increased | Significantly Increased | [1][6] |
| Hemicyanine Dye / this compound Chloride | Not Specified | Not Specified | Not Effective | Not Effective | [3] |
| Hemicyanine Dye / this compound with -CN | Not Specified | Not Specified | ~4.30 x 10⁻⁴ | 30 - 40 | [3] |
| Hemicyanine Dye / this compound with -NO₂ | Not Specified | Not Specified | ~4.30 x 10⁻⁴ | 30 - 40 | [3] |
Table 2: Kinetic Data for Radical Polymerization of 1,6-Hexanediol Diacrylate (HDDA)
| Photoinitiator System (Sensitizer/Iodonium Salt) | Concentration | Light Intensity | Rate of Polymerization (Rp) | Monomer Conversion (%) | Reference |
| Hemicyanine Dye / Various p-substituted this compound Salts | Not Specified | Not Specified | ~3-4 x 10⁻⁴ s⁻¹ | 30 - 40 | [3] |
Table 3: Performance in Cationic Polymerization of Epoxides
| Photoinitiator System | Light Source | Sample Thickness | Monomer Conversion | Reference |
| Naphthalimide-modified Iodonium Salts | LED @ 365 nm | Thin & Thick | Good | [5] |
| Speedcure 938 (benchmark iodonium salt) | LED @ 365 nm | Thin & Thick | No Polymerization | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines of common experimental protocols used in the kinetic analysis of polymerization initiated by this compound salts.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a widely used technique to measure the heat flow associated with the photopolymerization reaction, from which kinetic parameters like the rate of polymerization and the degree of monomer conversion can be determined.[1][3]
Typical Protocol:
-
A sample of the monomer formulation containing the photoinitiator system is prepared.
-
A small, precise amount of the sample (typically 1-5 mg) is placed in an aluminum DSC pan.
-
The pan is placed in the DSC cell, which is equipped with a UV/Vis light source.
-
The sample is irradiated with light of a specific wavelength and intensity.
-
The heat flow is recorded as a function of time.
-
The rate of polymerization (Rp) is calculated from the heat flow data using the following equation: Rp = (dH/dt) / ΔH₀, where dH/dt is the heat flow and ΔH₀ is the theoretical heat of polymerization for the specific monomer.
-
The monomer conversion (C%) is determined by integrating the heat flow over time.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is another powerful technique for monitoring the kinetics of polymerization by tracking the disappearance of the characteristic absorption band of the reactive functional group of the monomer (e.g., the C=C double bond in acrylates).[5][7]
Typical Protocol:
-
A thin film of the monomer formulation is prepared between two transparent substrates (e.g., KBr or BaF₂ plates).
-
The sample is placed in the FTIR spectrometer.
-
The sample is irradiated with a UV/Vis light source.
-
FTIR spectra are recorded at regular intervals during the irradiation.
-
The decrease in the peak area of the monomer's functional group is monitored.
-
The monomer conversion is calculated as a function of time based on the change in the peak area.
Visualizing the Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in photoinitiated polymerization.
Photoinitiation Mechanism
The following diagram illustrates the general mechanism of a two-component photoinitiator system involving a sensitizer (B1316253) and a this compound salt.
Caption: Photoinitiation mechanism with a sensitizer and a this compound salt.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for the kinetic analysis of a photoinitiated polymerization.
Caption: Experimental workflow for kinetic analysis of photopolymerization.
References
- 1. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates | Semantic Scholar [semanticscholar.org]
- 7. Onium salt improves the polymerization kinetics in an experimental dental adhesive resin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions: Diphenyliodonium Salts vs. Traditional Methods
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. This guide provides an objective comparison of diphenyliodonium-based cross-coupling protocols against traditional methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data to inform methodology selection.
This compound salts have emerged as powerful and versatile arylating agents, offering distinct advantages in terms of stability, reactivity, and milder reaction conditions compared to conventional cross-coupling techniques.[1][2][3] Traditional methods, while robust and widely adopted, often necessitate the use of organometallic reagents and specific ligand systems.[4] This guide will delve into a quantitative comparison, present detailed experimental protocols, and visualize the underlying chemical pathways.
Performance Benchmark: this compound Salts vs. Traditional Cross-Coupling
The choice of cross-coupling methodology often depends on the specific synthetic challenge, including substrate scope, functional group tolerance, and desired reaction conditions. Below is a summary of quantitative data from representative C-N and C-C bond-forming reactions.
Table 1: C-N Bond Formation – N-Arylation of Indoles
| Method | Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound-based | Phenyl(mesityl)iodonium triflate | Pd(OAc)₂ (5 mol%) | None | Ethyl Acetate (B1210297) | 50 | 1 | ~30 | [5] |
| This compound-based | This compound triflate | Cu(OTf)₂ (10 mol%) | dtbpy | DCM | RT | 12 | 82 | [6] |
| Buchwald-Hartwig | Phenyl bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (B28343) | 100 | 16 | 95 | [7] |
| Buchwald-Hartwig | Phenyl bromide | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 98 | [4] |
dtbpy = di-tert-butylpyridine
Table 2: C-C Bond Formation – Synthesis of Biaryls
| Method | Arylating Agent | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound-based | [Mes-I-Ph]BF₄ | 2-Phenylpyridine | Pd(OAc)₂ (5 mol%) | None | Acetic Acid | 80 | 12 | 95 | [8] |
| Suzuki-Miyaura | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | WEB | RT | 0.5 | 98 | [8] |
| Suzuki-Miyaura | Phenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [9] |
WEB = Water-Ethanol-Benzene mixture
Experimental Protocols
Detailed methodologies for representative reactions are provided below to facilitate replication and adaptation.
Protocol 1: Pd-Catalyzed C2-Arylation of Indole using a this compound Salt
This protocol is adapted from a procedure developed for undergraduate chemistry laboratories.[1][6]
Materials:
-
Indole (1.0 equiv)
-
Phenyl(mesityl)iodonium triflate (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottomed flask, add indole, phenyl(mesityl)iodonium triflate, and Pd(OAc)₂.
-
Add ethyl acetate to the flask.
-
Stir the mixture at 50 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[8][9]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.
-
Add the base (K₂CO₃) and the palladium catalyst.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This is a general protocol for the N-arylation of an amine with an aryl halide.[7][10]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine (B1218219) ligand (e.g., XPhos, 0.08 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, palladium catalyst, phosphine ligand, and base in a Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous toluene followed by the amine via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycles and logical workflows for the discussed cross-coupling reactions.
Caption: Generalized catalytic cycle for a Pd(II)/Pd(IV) mediated cross-coupling using a this compound salt.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for benchmarking cross-coupling methodologies.
References
- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Aryl Diazonium versus Iodonium Salts: Preparation, Applications and Mechanisms for the Suzuki–Miyaura Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
A Comparative Guide to Diphenyliodonium Inhibitors: Biological Activity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Diphenyliodonium (DPI) and its chloride salt, this compound chloride (DPIC), are widely utilized chemical probes in biomedical research, primarily recognized for their role as inhibitors of NADPH oxidases (NOX). These enzymes are key players in cellular signaling and pathophysiology through the production of reactive oxygen species (ROS). This guide provides a comprehensive comparison of DPI with other commonly used NOX inhibitors, Apocynin and VAS2870, focusing on their biological activity, off-target effects, and the experimental methodologies used for their assessment.
Executive Summary
This compound acts as a potent, irreversible inhibitor of flavoproteins, most notably NADPH oxidases. Its broad specificity, however, leads to significant off-target effects, including the inhibition of nitric oxide synthases (NOS), xanthine (B1682287) oxidase (XOD), and mitochondrial respiratory chain complexes. While effective in blocking ROS production, its lack of specificity necessitates careful interpretation of experimental results. In contrast, inhibitors like Apocynin and VAS2870 offer more targeted approaches to NOX inhibition, although they are not without their own off-target considerations. This guide presents a detailed analysis of these inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Comparison of Inhibitor Activity and Specificity
The following tables summarize the quantitative data on the inhibitory activity and off-target effects of this compound chloride, Apocynin, and VAS2870.
Table 1: Inhibition of Primary Target (NADPH Oxidase) and Key Off-Target Enzymes
| Inhibitor | Target | IC50 / EC50 | Off-Target | Ki / IC50 | Reference |
| This compound chloride (DPI) | NADPH Oxidase (NOX) | EC50 = 0.1 μM | Nitric Oxide Synthase (NOS) | Kᵢ = 2.8 μM | [1] |
| Xanthine Oxidase (XOD) | Potent Inhibition | [1] | |||
| Cytochrome P450 Reductase | Strong Inhibition | [1] | |||
| Mitochondrial Complex I | Inhibition | [2][3] | |||
| Apocynin | NADPH Oxidase (NOX2 assembly) | IC50 ≈ 10 μM (in neutrophils) | - | - | [4] |
| VAS2870 | NADPH Oxidase (pan-NOX) | IC50 values in low μM range | Thiol Alkylation | - | [1] |
Note: IC50 and EC50 values can vary depending on the experimental system and conditions.
Table 2: Comparative Cytotoxicity
| Inhibitor | Cell Line | IC50 | Reference |
| This compound chloride (DPI) | Mouse Embryonic Stem Cells | 18.5 ± 3.2 nM | [5] |
| Apocynin | Mouse Embryonic Stem Cells | 1.1 ± 0.2 mM | [5] |
| VAS2870 | - | Data not available for direct comparison | - |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. abdn.ac.uk [abdn.ac.uk]
- 2. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzothiophenium Salts Emerge as Robust and Practical Alternatives to Hypervalent Iodine(III) Reagents in Chemical Synthesis
For researchers and professionals in drug development and chemical synthesis, the quest for stable, efficient, and safe reagents is paramount. While hypervalent iodine(III) compounds have long been workhorses for various chemical transformations, their inherent instability and sensitivity to moisture and heat present significant handling and storage challenges. Emerging as a compelling alternative, dibenzothiophenium salts offer comparable reactivity with superior stability, positioning them as a practical and safer option for a range of synthetic applications, including cyanation, trifluoromethylation, and alkynylation reactions.
Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA) and Togni reagents, are renowned for their ability to facilitate a wide array of synthetically important reactions.[1][2] However, their utility is often hampered by their limited thermal stability, which can complicate purification, storage, and large-scale applications.[3] In contrast, dibenzothiophenium salts have demonstrated remarkable thermal stability and tolerance to air and moisture, making them easier to handle, purify, and store over extended periods without special precautions.[3][4][5] This key difference in practicality, coupled with analogous reactivity profiles, makes dibenzothiophenium salts a highly attractive alternative for synthetic chemists.[3][4]
Comparative Performance in Key Electrophilic Group Transfer Reactions
The reactivity of both dibenzothiophenium salts and hypervalent iodine(III) reagents stems from their ability to act as electrophilic sources of various functional groups. A direct comparison of their performance in several key transformations reveals the practical advantages of the sulfur-based reagents.
Electrophilic Cyanation
In the realm of electrophilic cyanation, S-(cyano)dibenzothiophenium triflate has proven to be an effective and user-friendly reagent.[6][7] It demonstrates comparable, and in some cases, superior performance to hypervalent iodine(III)-based cyanating agents like cyanobenziodoxolone (CBX).[8] While both classes of reagents can efficiently transfer a "CN+" synthon to a variety of nucleophiles, the dibenzothiophenium salt offers the significant advantage of not requiring a Lewis acid for activation in many cases.[7][9]
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reaction Time (h) | Ref. |
| Dibenzothiophenium Salt | S-(cyano)dibenzothiophenium triflate | Aniline (B41778) | 95 | 1 | [7] |
| Thiophenol | 98 | 0.5 | [7] | ||
| Indole | 92 | 1 | [7] | ||
| Hypervalent Iodine(III) | PhI(CN)₂ (in situ) | N-Tosylpyrrole | 85 | 1 | [10][11] |
| Thiophene | 78 | 1 | [10][11] | ||
| N-Tosylindole | 65 (mixture) | 1 | [10][11] |
Table 1. Comparison of yields and reaction times for electrophilic cyanation reactions.
Electrophilic Trifluoromethylation
The introduction of a trifluoromethyl group is a crucial modification in medicinal chemistry. Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, and Togni's reagents, hypervalent iodine(III) compounds, are the preeminent reagents for this transformation.[12] While both are effective, Umemoto's reagents are noted for their enhanced thermal stability.[13][14] The reactivity of both can be tuned by modifying their structures.[1]
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reaction Conditions | Ref. |
| Dibenzothiophenium Salt | Umemoto's Reagent IV | α-Acetyl-γ-butyrolactone | 71 | NaH, DMF, -45 °C to rt, 1 h | |
| Umemoto's Reagent II | Imidazothiazole | up to 95 | Radical conditions | [15] | |
| Hypervalent Iodine(III) | Togni's Reagent II | Phenol | up to 80 | Various | [5][16] |
| Togni's Reagent I | Styrene | up to 85 | CuI, DMF, rt, 2 h | [17] |
Table 2. Comparison of yields for electrophilic trifluoromethylation reactions.
Electrophilic Alkynylation
For the transfer of alkyne fragments, S-(alkynyl)dibenzothiophenium salts are emerging as a viable alternative to the widely used ethynylbenziodoxolone (EBX) reagents.[14][18] They have been successfully employed in the alkynylation of thiols, sulfonamides, and activated methylene (B1212753) compounds.[14] Notably, these sulfur-based reagents have also been utilized for the site-selective alkynylation of cysteine residues in proteins, highlighting their potential in bioconjugation.[19]
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reaction Conditions | Ref. |
| Dibenzothiophenium Salt | 5-(Phenylethynyl)dibenzothiophenium triflate | N-Boc-cys-OMe | 95 | Cs₂CO₃, CH₂Cl₂, rt | [19] |
| Thiophenol | 85 | Cs₂CO₃, CH₂Cl₂, rt | [14] | ||
| Hypervalent Iodine(III) | TIPS-EBX | Thiophenol | >95 | CH₂Cl₂, rt | [3][20] |
| EBX-acetonitrile complex | Sulfonamide | up to 98 | Mild conditions | [4] |
Table 3. Comparison of yields for electrophilic alkynylation reactions.
Experimental Protocols
Detailed methodologies for the synthesis of the reagents and their application in a representative transformation are provided below.
Synthesis of Reagents
S-(Cyano)dibenzothiophenium Triflate To a solution of dibenzo[b,d]thiophene 5-oxide (1.00 equiv) in dry dichloromethane (B109758) at -50 °C is added triflic anhydride (B1165640) (1.0 equiv) dropwise. After stirring for 5 minutes, trimethylsilyl (B98337) cyanide (TMSCN) is added, and the reaction is allowed to warm to room temperature. The resulting precipitate is filtered, washed with dichloromethane, and dried to afford the product as a solid.[7][9]
In situ Generation of (Dicyano)iodobenzene To a solution of phenyliodine bis(trifluoroacetate) (PIFA, 1.0 equiv) in dichloromethane is added trimethylsilyl cyanide (TMSCN, 2.0 equiv) and boron trifluoride etherate (BF₃·OEt₂, 1.0 equiv) at room temperature. The mixture is stirred for 30 minutes to generate the active cyanating species.[10][11]
Representative Application: Electrophilic Cyanation of Aniline
Using S-(Cyano)dibenzothiophenium Triflate To a solution of aniline (1.0 equiv) in a suitable solvent is added S-(cyano)dibenzothiophenium triflate (1.1 equiv). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is worked up by standard procedures to isolate the cyanated aniline product.[7]
Using (Dicyano)iodobenzene (in situ) To the in situ generated solution of (dicyano)iodobenzene is added a solution of aniline (1.0 equiv) in dichloromethane. The reaction is stirred at room temperature for the appropriate time. The reaction mixture is then quenched and purified to yield the desired product.[10][11]
Visualizing the Comparison
Caption: A comparison of the key features of dibenzothiophenium salts and hypervalent iodine(III) reagents.
References
- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct cyanation of heteroaromatic compounds mediated by hypervalent iodine(III) reagents: In situ generation of PhI(III)-CN species and their cyano transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brynmawr.edu [brynmawr.edu]
- 17. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 20. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diphenyliodonium Compounds: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of diphenyliodonium salts is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe handling and disposal of these compounds, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. General safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] In situations where dust may be generated, respiratory protection is necessary.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Incompatible Materials: this compound compounds should be stored and handled separately from strong oxidizing agents, such as nitrates and chlorine bleaches, to prevent potentially hazardous reactions that could lead to ignition.[1]
Step-by-Step Disposal Plan
The standard and required method for the disposal of this compound compounds is through a licensed and certified professional waste disposal service.[3][4][5] This ensures that the waste is managed in a manner that is safe, environmentally responsible, and compliant with all local and national regulations.[2][6]
Step 1: Waste Identification and Segregation
-
Identification: Clearly identify the waste as a this compound compound. Note any contamination with other chemicals.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid accidental mixing with incompatible substances.[3] In particular, ensure it is not mixed with strong oxidizing agents.[1]
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, compatible, and leak-proof container for the waste. The container should be in good condition and have a secure, tightly fitting lid.[3] It is often best to use the original container if it is in good condition.
-
Labeling: Label the container clearly and accurately. The label should include:
-
The full chemical name: "this compound chloride" (or the specific salt).
-
The words "Hazardous Waste".
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The date when the first of the waste was added to the container.
-
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, secure area within the laboratory that is away from general laboratory traffic. This area should be under the control of laboratory personnel.
-
Secondary Containment: It is good practice to store the waste container in a secondary containment bin to mitigate any potential leaks or spills.[5]
-
Avoid Drains: Under no circumstances should this compound compounds be disposed of down the drain or in regular trash.[1][2][6]
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide Information: Be prepared to provide the waste disposal service with accurate information about the chemical and its quantity.
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Before cleaning up, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[1]
-
Cleanup Procedure:
-
For Dry Spills: Carefully sweep or scoop up the solid material, avoiding the generation of dust.[1][6] Place the collected material into a labeled container for hazardous waste disposal.
-
For Wet Spills: Use an absorbent material, such as sand or vermiculite, to contain and collect the spill. Place the contaminated absorbent material into a labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]
-
Prevent Environmental Contamination: Do not allow the spilled material or cleanup residues to enter drains or waterways.[1]
Quantitative Data
At present, there is no publicly available, specific quantitative data regarding disposal limits or chemical neutralization protocols for this compound compounds. The standard industry and regulatory practice is to transfer the material to a licensed hazardous waste management facility.
| Data Point | Value |
| Recommended Disposal Method | Licensed Professional Waste Disposal Service |
| Drain Disposal | Prohibited |
| Trash Disposal | Prohibited |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound compounds.
References
Safeguarding Your Laboratory: Essential Protocols for Handling Diphenyliodonium Compounds
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly reactive compounds like diphenyliodonium salts. Adherence to strict safety and handling protocols is crucial to mitigate risks and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans for handling this compound compounds.
This compound salts, such as the hexafluorophosphate, bromide, chloride, and iodide variants, are known to be hazardous. They can cause severe skin burns, serious eye damage, respiratory irritation, and are toxic if swallowed.[1][2][3] Therefore, a comprehensive safety plan is not just recommended, it is a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical to prevent exposure to this compound compounds. The following table summarizes the required PPE for handling these substances.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[4] | Provides robust protection against skin contact. Nitrile offers good chemical resistance, though specific breakthrough times for various this compound salts may not be established.[4] Always inspect gloves for integrity before use.[5] |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes.[4] A face shield should also be used.[5] | Protects eyes from dust particles and potential splashes, which can cause severe eye damage.[1][2] |
| Respiratory Protection | Respirator | A full-facepiece respirator with a P100 (or N100) particulate filter is required.[4] For potential organic vapors, a combination cartridge should be used.[4] | Protects against the inhalation of the toxic powder, which can cause respiratory irritation.[1][4] A P100 filter is 99.97% efficient at removing airborne particles.[4] |
| Body Protection | Protective Clothing | A chemical-resistant suit or coverall.[6] An apron may be worn over the suit when handling liquid suspensions.[6] | Prevents contact of the chemical with the skin. |
| Foot Protection | Safety Footwear | Chemical-resistant, steel-toe boots or shoes.[7] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound compounds is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific this compound salt being used.[1][2]
-
Ensure all necessary PPE is available and in good condition.
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[5]
-
-
Handling:
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
Handle the compound in a designated area, such as a fume hood, to minimize inhalation exposure.[2]
-
Avoid contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces after handling is complete.
-
Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[8]
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3] Do not discharge to sewer systems.[8]
-
-
Post-Handling:
-
After removing PPE, thoroughly wash hands and any exposed skin with soap and water.[2]
-
Document the experimental procedure and note any spills, exposures, or deviations from the protocol.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]
By implementing these comprehensive safety and handling protocols, research institutions can build a strong foundation of laboratory safety and foster a culture of trust and responsibility among their scientific staff.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. epa.gov [epa.gov]
- 8. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
